Product packaging for 3-Chloro-5-fluorophenol(Cat. No.:CAS No. 202982-70-5)

3-Chloro-5-fluorophenol

Cat. No.: B150331
CAS No.: 202982-70-5
M. Wt: 146.54 g/mol
InChI Key: ZMFBYTAAMHWQHD-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenol is a useful research compound. Its molecular formula is C6H4ClFO and its molecular weight is 146.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClFO B150331 3-Chloro-5-fluorophenol CAS No. 202982-70-5

Properties

IUPAC Name

3-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFBYTAAMHWQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378661
Record name 3-Chloro-5-fluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-70-5
Record name 3-Chloro-5-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-fluorophenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of 3-Chloro-5-fluorophenol. The information is presented to support research, development, and application of this key chemical intermediate.

Chemical Identity and Structure

This compound is a halogenated aromatic compound with a phenol (B47542) backbone. The strategic placement of chlorine and fluorine atoms on the aromatic ring imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 202982-70-5
Molecular Formula C₆H₄ClFO
Canonical SMILES C1=C(C=C(C=C1F)Cl)O[1]
InChI Key ZMFBYTAAMHWQHD-UHFFFAOYSA-N[1]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

While some experimental data is available, many of the physical properties of this compound are reported as predicted values. There is conflicting information regarding its physical state at room temperature, with some sources describing it as a liquid and others as a crystalline powder.[2] This suggests its melting point is close to ambient temperature.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 146.55 g/mol [3][4]
Physical Form Colorless to yellow to brown liquid[2]
Boiling Point 206.0 ± 20.0 °C (Predicted)[3][4]
Density 1.408 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.01 ± 0.10 (Predicted)[3]
Water Solubility Immiscible[3][5]
Refractive Index 1.5345-1.5385 @ 20°C[2]

Synthesis

A common synthetic route to this compound involves the demethylation of 3-chloro-5-fluoroanisole (B1227374).

Synthesis Workflow

Synthesis_Workflow start 3-Chloro-5-fluoroanisole reaction Demethylation -70 °C to Room Temp. start->reaction reagent Boron tribromide (BBr3) in Dichloromethane (B109758) (DCM) reagent->reaction workup Aqueous Workup & Extraction reaction->workup product This compound workup->product

Caption: Synthesis of this compound from 3-chloro-5-fluoroanisole.

Experimental Protocol: Demethylation of 3-Chloro-5-fluoroanisole.[6]

This protocol describes the synthesis of this compound from 3-chloro-5-fluoroanisole.

Materials:

  • 3-Chloro-5-fluoroanisole

  • Dichloromethane (DCM)

  • Boron tribromide (BBr₃)

  • Saturated sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an argon atmosphere, dissolve 3-chloro-5-fluoroanisole (10 g, 62 mmol) in dichloromethane (50 mL).

  • Cool the solution to -70 °C.

  • Slowly add boron tribromide (11.8 mL, 124 mmol) dropwise to the stirred solution at -70 °C over 15 minutes.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Adjust the pH of the mixture to 6 with a saturated sodium bicarbonate solution.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum to yield this compound as a yellow oil (8 g, 88% yield).[5]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the public domain. However, data for the starting material and product of the described synthesis, as well as for structurally related compounds, can be used for characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a fundamental tool for confirming the identity of the synthesized product.

Experimental Protocol: A general procedure for obtaining a ¹H NMR spectrum involves dissolving a small sample of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

¹H NMR Data for this compound (in DMSO-d₆): [5]

  • δ 10.36 (s, 1H, -OH)

  • δ 6.73-6.79 (m, 1H, Ar-H)

  • δ 6.64-6.68 (m, 1H, Ar-H)

  • δ 6.53-6.59 (m, 1H, Ar-H)

¹³C NMR Spectroscopy

Experimental Protocol: Similar to ¹H NMR, a ¹³C NMR spectrum is obtained by dissolving the sample in a deuterated solvent and acquiring the data on an NMR spectrometer, often over a longer acquisition time due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the characteristic O-H and C-Cl/C-F stretching frequencies would be of particular interest.

Experimental Protocol: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: A sample is introduced into a mass spectrometer, where it is ionized (e.g., by electron impact or chemical ionization). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.[5] Its utility stems from the ability to further functionalize the molecule at the hydroxyl group or through modification of the aromatic ring. It has been used in the preparation of:

  • Substituted amides that act as antagonists or inverse agonists of the cannabinoid-1 (CB1) receptor.[5]

  • N-(arylmethyl)aryloxy arylcarboxamide and heteroarylcarboxamide antagonists for the PGE2 receptor EP4, which are being investigated for the treatment of pain, inflammation, osteoarthritis, and rheumatoid arthritis.[5]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Note: This is not an exhaustive list of all potential hazards. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-Chloro-5-fluorophenol

Introduction

This compound is a halogenated aromatic organic compound with the chemical formula C₆H₄ClFO.[1][2] It serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds.[3][4] Its structural features, a phenol (B47542) ring substituted with both a chlorine and a fluorine atom, make it a versatile precursor for creating more complex molecules with specific biological activities. Notably, it plays a significant role in the preparation of antagonists and/or inverse agonists for receptors like the cannabinoid-1 (CB1) receptor and the prostaglandin (B15479496) E2 (PGE2) receptor EP4, which are targets for treating pain, inflammation, and other conditions.[1][5][6] This guide provides a comprehensive overview of its core physical properties, experimental methodologies for their determination, and its role in synthetic pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are foundational to its application in chemical synthesis and drug design. These properties dictate the conditions required for its storage, handling, and reaction.

Data Presentation: Summary of Physical Properties

PropertyValueSource(s)
Molecular Formula C₆H₄ClFO[1][2][5][6]
Molecular Weight 146.55 g/mol [1][5][7]
CAS Number 202982-70-5[1][2][5]
Physical Form Liquid, Colorless to Pale Yellow/Brown[1][6][8]
Also reported as a white to light yellow crystalline powder[4]
Boiling Point 206.0 ± 20.0 °C (Predicted)[1][3][5]
Density 1.408 ± 0.06 g/cm³ (Predicted)[1][3][5]
Refractive Index 1.537 (Predicted)[1][5]
1.5345 - 1.5385 @ 20°C[6]
pKa 8.01 ± 0.10 (Predicted)[1][3][5]
Water Solubility Immiscible / Sparingly soluble[1][3][4]
Storage Conditions Room Temperature, under an inert atmosphere[1][5][8]

Experimental Protocols & Methodologies

The accurate determination of physical properties is critical for the reliable use of any chemical compound in a research or development setting. While specific experimental reports for this compound are not extensively detailed in the public domain, standard methodologies for substituted phenols are applicable.

General Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized phenol derivative like this compound.

General workflow for synthesis and physical characterization.

Methodology Details:

  • Boiling Point Determination: The boiling point of liquid phenols is typically determined using distillation. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For high-boiling-point compounds, vacuum distillation may be employed to prevent decomposition.

  • Solubility Assessment: To determine solubility, a specified amount of this compound is added to a known volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, often by spectroscopic methods or gravimetric analysis after solvent evaporation. Reports indicate this compound is immiscible or sparingly soluble in water.[1][4]

  • pKa Determination: The acidity of a phenol is quantified by its pKa value. A common method is potentiometric titration, where a solution of the phenol is titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point of the titration curve.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is essential for structural elucidation. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of the molecular structure. A reported ¹H NMR spectrum in DMSO-d₆ showed characteristic peaks for the hydroxyl proton and the aromatic protons.[3]

      • ¹H NMR (DMSO-d₆): δ 10.36 (s, 1H, OH), 6.73-6.79 (m, 1H, Ar-H), 6.64-6.68 (m, 1H, Ar-H), 6.53-6.59 (m, 1H, Ar-H).[3]

    • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For a phenol, a characteristic broad absorption band for the O-H stretch is expected around 3200-3600 cm⁻¹, along with C-O stretching and aromatic C-H and C=C bands. Conformer-specific IR spectra have been studied for related compounds like 3-chlorophenol (B135607) and 3-fluorophenol (B1196323).[9]

    • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. The exact mass of this compound is reported as 145.9934706 Da.[2]

Application in Synthetic Chemistry

This compound is not typically an end-product but rather a key intermediate. Its phenol group provides a reactive site for etherification or other modifications, while the halogen substituents can be used for cross-coupling reactions or to tune the electronic properties of the final molecule.

Role as a Synthetic Intermediate

The diagram below illustrates the logical flow of using this compound as a foundational block in a multi-step synthesis, leading to the creation of advanced pharmaceutical candidates.

G start This compound (Starting Material) step1 Step 1: Reaction (e.g., Williamson Ether Synthesis) start->step1 intermediate Key Intermediate (Substituted Aryl Ether) step1->intermediate step2 Further Synthetic Steps (e.g., Suzuki Coupling, Amidation) intermediate->step2 target Target Molecule (e.g., Receptor Antagonist) step2->target

Synthetic pathway illustrating the use of the title compound.

This role as a precursor is critical in the synthesis of substituted amides and arylcarboxamides that have shown activity as antagonists for the CB1 and EP4 receptors, highlighting its importance in medicinal chemistry and drug discovery.[1][5]

References

The Pivotal Role of 3-Chloro-5-fluorophenol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – 3-Chloro-5-fluorophenol (CAS No. 202982-70-5), a versatile chemical intermediate, is carving a significant niche in the landscape of pharmaceutical research and development. This technical guide provides an in-depth analysis of its applications, focusing on its crucial role in the synthesis of potent and selective antagonists for the Cannabinoid-1 (CB1) and Prostaglandin (B15479496) E2 receptor EP4 (EP4), key targets in the therapeutic areas of metabolic disorders, pain, and inflammation.

Chemical and Physical Properties

This compound is a substituted aromatic phenol (B47542) with the molecular formula C₆H₄ClFO.[1] Its distinct substitution pattern makes it a valuable building block in organic synthesis, offering multiple reaction sites for the construction of complex molecules.

PropertyValue
CAS Number 202982-70-5
Molecular Formula C₆H₄ClFO
Molecular Weight 146.55 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=C(C=C(C=C1F)Cl)O[1]
InChIKey ZMFBYTAAMHWQHD-UHFFFAOYSA-N[1]

Core Applications in Drug Discovery

The primary application of this compound lies in its use as a key intermediate for synthesizing pharmacologically active compounds. Its structural motif is integral to the development of antagonists for two critical G-protein coupled receptors (GPCRs): the CB1 receptor and the EP4 receptor.

Cannabinoid-1 (CB1) Receptor Antagonists

CB1 receptors, predominantly expressed in the central nervous system, are implicated in a range of physiological processes, including appetite, pain sensation, and mood. Antagonists of the CB1 receptor have been investigated for the treatment of obesity and related metabolic disorders. This compound serves as a precursor for the synthesis of substituted amides that exhibit antagonist or inverse agonist activity at the CB1 receptor.

Prostaglandin E2 Receptor EP4 (EP4) Antagonists

The EP4 receptor, a subtype of the prostaglandin E2 receptor, plays a significant role in mediating pain and inflammation.[2] Antagonists of the EP4 receptor are being developed as a promising new class of anti-inflammatory and analgesic drugs, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This compound is a key starting material for the synthesis of substituted N-(arylmethyl)aryloxy arylcarboxamides and heteroarylcarboxamides that act as potent and selective EP4 receptor antagonists.

A notable example of an EP4 antagonist derived from a similar phenolic precursor is 4-[(1S)-1-[[[5-chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid . The "3-fluorophenoxy" moiety in this compound highlights the utility of fluorinated phenols in constructing the diaryl ether linkage crucial for biological activity.

Experimental Protocols

While specific proprietary synthetic routes are often closely guarded, the following represents a plausible and generalized experimental protocol for the synthesis of a key diaryl ether intermediate from this compound, based on established chemical principles such as the Ullmann condensation or nucleophilic aromatic substitution.

Synthesis of a Diaryl Ether Intermediate for EP4 Antagonists

This protocol outlines the synthesis of 5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid, a potential precursor for EP4 antagonists.

Step 1: Diaryl Ether Formation (Ullmann Condensation)

The formation of the diaryl ether linkage is a critical step. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for this transformation.

  • Reactants:

    • This compound

    • 2,5-dichloropyridine-3-carboxylic acid

    • Copper(I) iodide (CuI) as catalyst

    • A suitable ligand (e.g., 1,10-phenanthroline)

    • A base (e.g., potassium carbonate, K₂CO₃)

    • A high-boiling polar solvent (e.g., N,N-Dimethylformamide, DMF)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 2,5-dichloropyridine-3-carboxylic acid (1.1 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture to a temperature typically ranging from 120°C to 160°C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Work-up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid.

dot

Caption: General workflow for the synthesis of a diaryl ether intermediate.

Signaling Pathways

Understanding the signaling pathways of the target receptors is crucial for drug development professionals.

Cannabinoid-1 (CB1) Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor that primarily couples to the inhibitory G-protein, Gi/o.[3] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. CB1 receptor activation can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways and influence ion channel activity.[3][5] A CB1 antagonist, derived from precursors like this compound, would block these downstream effects.

dot

CB1_Signaling CB1_Antagonist CB1 Antagonist (derived from this compound) CB1R CB1 Receptor CB1_Antagonist->CB1R Blocks Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK ↑ MAPK Pathway Gi_o->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: Simplified CB1 receptor signaling pathway and the action of an antagonist.

Prostaglandin E2 Receptor EP4 (EP4) Signaling Pathway

The EP4 receptor is also a G-protein coupled receptor, but it primarily couples to the stimulatory G-protein, Gs.[6][7] Agonist binding to the EP4 receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[8][9] This pathway is central to the pro-inflammatory and pain-sensitizing effects of prostaglandin E2. EP4 receptor antagonists, synthesized using intermediates like this compound, are designed to inhibit this signaling cascade. Emerging evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway.[6][7]

dot

EP4_Signaling EP4_Antagonist EP4 Antagonist (derived from this compound) EP4R EP4 Receptor EP4_Antagonist->EP4R Blocks PGE2 Prostaglandin E2 PGE2->EP4R Activates Gs Gs Protein EP4R->Gs AC Adenylyl Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA Inflammation_Pain Inflammation & Pain PKA->Inflammation_Pain

Caption: Primary EP4 receptor signaling pathway and the inhibitory action of an antagonist.

Quantitative Data

While specific quantitative data for compounds directly synthesized from this compound is often proprietary, the following table presents representative data for potent antagonists of the CB1 and EP4 receptors, illustrating the typical potency achieved in these classes of molecules.

TargetCompound TypeRepresentative Potency (IC₅₀ or Kᵢ)
CB1 Receptor Pyrazole-based AntagonistKᵢ = 4.6 nM[10]
EP4 Receptor Benzoic Acid DerivativeIC₅₀ = 6.40 nM[11]
EP4 Receptor Benzoic Acid DerivativeKᵢ = 0.0027 µM[2]

Conclusion

This compound is a high-value intermediate in the synthesis of advanced drug candidates. Its utility in the construction of potent and selective antagonists for the CB1 and EP4 receptors underscores its importance in the development of novel therapeutics for a range of diseases, from metabolic disorders to inflammatory conditions. The synthetic versatility and favorable electronic properties of this molecule ensure its continued relevance in the field of medicinal chemistry. Further research into novel synthetic methodologies and the exploration of its use in creating diverse chemical scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Spectroscopic and Structural Elucidation of 3-Chloro-5-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-5-fluorophenol is a halogenated aromatic compound with applications as an intermediate in organic synthesis. Its utility in the development of novel therapeutics, particularly as a building block for cannabinoid-1 receptor antagonists and EP4 receptor antagonists for pain and inflammation, necessitates a thorough understanding of its chemical properties. This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its identification and characterization.

Molecular Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₆H₄ClFO

  • Molecular Weight: 146.54 g/mol [1]

  • Exact Mass: 145.9934706 Da[1]

  • CAS Number: 202982-70-5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.36s1HOH
6.73-6.79m1HAr-H
6.64-6.68m1HAr-H
6.53-6.59m1HAr-H
Solvent: DMSO-d₆[2]
¹³C NMR Data
Predicted Chemical Shift (δ) ppmAssignment
~160C-OH
~140C-Cl
~165 (d, ¹JCF)C-F
~105-120C-H
Note: These are predicted values and should be confirmed by experimental data. The carbon attached to fluorine will exhibit splitting due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies for phenols, and aromatic chloro and fluoro compounds.

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
1600-1585, 1500-1400Medium-StrongAromatic C=C ring stretch
1300-1200StrongC-O stretch
1200-1100StrongC-F stretch
850-550Medium-StrongC-Cl stretch
900-675StrongAromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/zRelative IntensityAssignment
146/148High[M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern)
111Moderate[M-Cl]⁺
99Moderate[M-OH-CO]⁺
69Moderate[C₄H₂F]⁺
Note: The predicted fragmentation pattern is based on typical fragmentation of phenols and halogenated aromatic compounds. The molecular ion peak will show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Use a standard EI energy of 70 eV.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicities Integration NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Chloro-5-fluorophenol, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by consolidating available data and outlining detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a halogenated phenol (B47542) with the molecular formula C₆H₄ClFO and a molecular weight of 146.55 g/mol .[1] It exists as a clear, colorless to pale yellow liquid at room temperature.[1]

PropertyValueSource
Molecular FormulaC₆H₄ClFO[1]
Molecular Weight146.55 g/mol [1]
Physical FormLiquid[1]
AppearanceClear colorless to pale yellow[1]
Boiling Point206.0 ± 20.0 °C (Predicted)[1]
Density1.408 ± 0.06 g/cm³ (Predicted)[1]
pKa8.01 ± 0.10 (Predicted)[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability, formulation, and routes of administration.

Aqueous Solubility

This compound is sparingly soluble in water.[1] One source indicates a predicted aqueous solubility of 0.295 mg/mL . It is often described as immiscible with water.[1]

Solubility in Organic Solvents

While specific quantitative data for the solubility of this compound in various organic solvents is limited in publicly available literature, its structural characteristics as a halogenated phenol suggest good solubility in a range of common organic solvents. Based on the principle of "like dissolves like," it is expected to be soluble in polar aprotic and polar protic solvents. A related compound, 3-Bromo-5-fluorophenol, is known to be soluble in ethers and alcohols.

The following table provides a template for experimentally determined solubility data.

SolventChemical ClassPredicted SolubilityExperimentally Determined Solubility ( g/100 mL) at 25°C
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
AcetonePolar AproticHighData to be determined
DichloromethanePolar AproticHighData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determined

Stability Profile

Understanding the stability of this compound is crucial for its handling, storage, and the development of stable pharmaceutical formulations.

General Stability

Safety data sheets indicate that this compound is stable under recommended storage conditions, which typically include storage in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2]

3.2.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The hydrolytic stability of this compound should be evaluated across a range of pH values (e.g., acidic, neutral, and basic conditions).[3] Given its phenolic structure, its stability is likely to be pH-dependent.

3.2.2. Photostability

Halogenated aromatic compounds can be susceptible to photodegradation. It is anticipated that exposure to UV or visible light could lead to the degradation of this compound. Photostability testing should be conducted according to ICH Q1B guidelines.

3.2.3. Thermal Stability

Elevated temperatures can induce thermal decomposition. The thermal stability of this compound should be assessed to determine safe handling and storage temperatures. Thermal degradation of chlorofluorocarbons can produce hazardous substances like chlorine and hydrogen fluoride.[4]

3.2.4. Oxidative Stability

The phenolic hydroxyl group may be susceptible to oxidation. Forced degradation studies using an oxidizing agent, such as hydrogen peroxide, are necessary to evaluate the oxidative stability of this compound.[3]

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.[5][6][7]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle by letting the flask stand or by centrifugation.

  • Sampling: Carefully withdraw a sample of the supernatant.

  • Quantification: Determine the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Settle or centrifuge B->C D Sample supernatant C->D E Quantify by HPLC-UV D->E G cluster_start Method Development Start cluster_stress Forced Degradation cluster_analysis Analysis & Optimization cluster_validation Method Validation A Select C18 column and mobile phase B Prepare stressed samples (acid, base, peroxide, light, heat) A->B C Analyze stressed samples by HPLC B->C D Check for peak purity and resolution C->D E Optimize gradient, pH, and wavelength D->E F Validate according to ICH guidelines E->F G cluster_stress Stress Conditions A This compound B Hydrolysis (pH) A->B C Photolysis (UV/Vis Light) A->C D Oxidation (e.g., H2O2) A->D E Degradation Products B->E C->E D->E

References

3-Chloro-5-fluorophenol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 3-Chloro-5-fluorophenol (CAS No. 202982-70-5).[1][2][3][4][5][6][7] The information herein is compiled to assist laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a halogenated phenol (B47542) derivative used as an intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds.[3][5][6] It is a colorless to light yellow or brown liquid.[6]

PropertyValueSource
Molecular Formula C6H4ClFO[1][2][3][5][6][7]
Molecular Weight 146.55 g/mol [1][2][5]
CAS Number 202982-70-5[1][2][3][4][5][6][7]
Physical Form Colorless to Yellow to Brown Liquid[6]
Boiling Point 206.0 ± 20.0 °C (Predicted)[5]
Density 1.408 ± 0.06 g/cm³ (Predicted)[5]
pKa 8.01 ± 0.10 (Predicted)[5]
Water Solubility Immiscible with water[5]
Refractive Index 1.5345-1.5385 @ 20°C[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4][7] It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2] The compound is also toxic to aquatic life with long-lasting effects.[1][4]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1][2]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[1][7]
Hazardous to the Aquatic Environment, Acute Hazard2H401: Toxic to aquatic life[1][7]
Hazardous to the Aquatic Environment, Chronic Hazard2H411: Toxic to aquatic life with long lasting effects[1][7]

Signal Word: Danger[2]

Experimental Safety Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Lab Coat (Fire/flame resistant, impervious) gloves Chemically Resistant Gloves (e.g., Butyl rubber, Neoprene) labcoat->gloves Don eyewear Safety Goggles with Side Shields (Conforming to EN 166/NIOSH) gloves->eyewear Don respirator Respirator (if ventilation is inadequate) (NIOSH/MSHA or EN 149 approved) eyewear->respirator Assess Need end Safe to Proceed eyewear->end If adequate ventilation respirator->end start Before Handling start->labcoat Don

Figure 1. Personal Protective Equipment Workflow.
Handling and Storage

  • Handling: Handle in a well-ventilated place, preferably under a chemical fume hood.[1][4][8] Avoid contact with skin, eyes, and clothing.[1][4][8] Avoid formation of dust and aerosols.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][8] Do not eat, drink, or smoke when using this product.[4][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep away from incompatible materials and foodstuff containers.[1] Store locked up.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

First_Aid_Flowchart cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhalation_action Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. exposure->inhalation_action skin_action Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. exposure->skin_action eye_action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. exposure->eye_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. exposure->ingestion_action seek_medical Immediately call a POISON CENTER or doctor/physician inhalation_action->seek_medical skin_action->seek_medical eye_action->seek_medical ingestion_action->seek_medical

Figure 2. First Aid Decision Pathway.
  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[1][4] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Seek immediate medical attention.[4]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][4] Call a doctor or Poison Control Center immediately.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[4][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4][8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas.[1] Wear appropriate personal protective equipment.[1][8] Ensure adequate ventilation.[1] Remove all sources of ignition and use spark-proof tools.[1][8]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains; discharge into the environment must be avoided.[1]

  • Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[4][8] Keep in suitable, closed containers for disposal.[1][4][8]

Toxicological Information

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4] Disposal should be in accordance with all applicable federal, state, and local environmental regulations.[1][4] Do not dispose of with normal trash or into any sewer system.

Disclaimer: This document is intended for informational purposes only and does not substitute for a comprehensive risk assessment and the professional judgment of qualified personnel. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical.

References

An In-depth Technical Guide to 3-Chloro-5-fluorophenol: Commercial Availability, Purity Assessment, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenol, a key intermediate in pharmaceutical synthesis. The document details its commercial availability, typical purity specifications, and the analytical methodologies crucial for its quality control. This guide is intended to assist researchers, scientists, and professionals in drug development in sourcing high-quality material and implementing robust analytical verification.

Commercial Suppliers and Purity Specifications

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to specialized niche manufacturers. The typical purity of commercially available this compound is 98% or higher, with gas chromatography (GC) being the most common method for purity assessment. The table below summarizes the offerings from several prominent suppliers.

SupplierCatalog NumberPurity SpecificationAnalytical Method
Thermo Scientific ChemicalsH26195≥97.5%GC
Santa Cruz Biotechnologysc-267307Not SpecifiedRefer to Certificate of Analysis
Dayang Chem (Hangzhou) Co., Ltd.Not Specified99%Not Specified
ChemicalBookMultiple98% min to 99%Not Specified
ALFA IndiaALF-H26195-0698%Not Specified
Synthonix Corporation4235698%Not Specified

Analytical Methods for Purity Determination and Impurity Profiling

Ensuring the purity of this compound is critical for its application in pharmaceutical synthesis, as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). The primary analytical technique for assessing the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

A key concern in the quality control of this compound is the presence of regioisomeric impurities. These are isomers with the same molecular formula but different arrangements of the chloro and fluoro substituents on the phenol (B47542) ring. A published study outlines a robust GC-FID method for the detection and quantification of such impurities.[1]

Gas Chromatography-Flame Ionization Detection (GC-FID) Method for Purity and Impurity Analysis

The following experimental protocol is adapted from a validated method for the analysis of this compound and its regioisomeric impurities.[1]

Sample Preparation:

  • Prepare a sample solution by accurately weighing approximately 50 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or acetonitrile.

Gas Chromatographic Conditions:

  • Column: Rtx®-65 (65% diphenyl / 35% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness

  • Oven Program: 100°C initial temperature, ramp to 210°C at 10°C/min, hold for 14 minutes

  • Inlet: Split injection with a ratio of 25:1, temperature of 240°C

  • Detector (FID): Temperature of 240°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

This method has been shown to effectively separate this compound from its potential regioisomeric impurities, with a limit of detection of 0.02% and a limit of quantitation of 0.05%.[1] Common regioisomeric impurities that can be monitored using this method include 2-chloro-5-fluorophenol, 2-chloro-6-fluorophenol, and 4-chloro-3-fluorophenol.[1] Other potential process-related impurities that may be detected include phenol, 3-fluorophenol, and 3-chlorophenol.[1]

Synthesis of this compound

While many suppliers do not disclose their specific synthetic routes, a general method for the preparation of this compound involves the demethylation of 1-chloro-3-fluoro-5-methoxybenzene (3-chloro-5-fluoroanisole).[2]

General Synthetic Protocol: [2]

  • Under an inert atmosphere (e.g., argon), dissolve 3-chloro-5-fluoroanisole (B1227374) in a suitable solvent like dichloromethane.

  • Cool the solution to a low temperature, typically -70°C.

  • Slowly add a demethylating agent, such as boron tribromide, to the stirred solution while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Quench the reaction and adjust the pH to approximately 6 using a saturated aqueous solution of sodium bicarbonate.

  • Perform a liquid-liquid extraction with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved through techniques such as distillation or column chromatography.

Quality Control Workflow for Procurement and Verification

A robust quality control workflow is essential for ensuring the suitability of this compound for research and drug development. The following diagram illustrates a typical workflow from supplier selection to in-house quality verification.

Procurement_QC_Workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control cluster_decision Decision Point cluster_rejection Rejection Path supplier_selection Supplier Identification & Qualification request_coa Request Certificate of Analysis (CoA) supplier_selection->request_coa order_sample Order Sample for Evaluation request_coa->order_sample receive_sample Receive & Log Sample order_sample->receive_sample place_order Place Bulk Order visual_inspection Visual Inspection (Color, Clarity) receive_sample->visual_inspection analytical_testing Analytical Testing (GC-FID/MS, etc.) visual_inspection->analytical_testing compare_spec Compare Results to CoA & Specifications analytical_testing->compare_spec spec_met Specifications Met? compare_spec->spec_met release_material Release Material for Use release_material->place_order spec_met->release_material Yes reject_material Reject Material spec_met->reject_material No contact_supplier Contact Supplier reject_material->contact_supplier

Caption: Procurement and Quality Control Workflow for this compound.

This workflow ensures that the procured this compound meets the stringent purity and quality requirements for its intended application in pharmaceutical research and development. The initial qualification of suppliers and the thorough in-house analytical verification are critical steps in mitigating risks associated with raw material quality.

References

The Pivotal Role of 3-Chloro-5-fluorophenol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-fluorophenol has emerged as a critical chemical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring chlorine and fluorine atoms on the phenol (B47542) ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability and binding affinity. This technical guide provides an in-depth analysis of the role of this compound in the development of novel therapeutics, with a particular focus on its application in the synthesis of Cannabinoid-1 (CB1) receptor antagonists and Prostaglandin E2 (PGE2) receptor EP4 antagonists. This document details the synthesis of this compound, its physicochemical properties, and provides comprehensive experimental protocols for its utilization in the synthesis of advanced drug candidates. Furthermore, it elucidates the key signaling pathways associated with the therapeutic targets, offering a complete picture for researchers in the field.

Physicochemical Properties of this compound

This compound is a substituted aromatic compound with the chemical formula C₆H₄ClFO.[1] Its structural features are key to its utility as a chemical intermediate.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 202982-70-5[1]
Molecular Formula C₆H₄ClFO[1]
Molecular Weight 146.55 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 206.0±20.0 °C (Predicted)
Density 1.408±0.06 g/cm³ (Predicted)
pKa 8.01±0.10 (Predicted)
Refractive Index 1.537

Synthesis of this compound: An Experimental Protocol

The following protocol details a common method for the synthesis of this compound from 3-chloro-5-fluoroanisole (B1227374).

Reaction Scheme:

G 3-Chloro-5-fluoroanisole 3-Chloro-5-fluoroanisole This compound This compound 3-Chloro-5-fluoroanisole->this compound BBr3, DCM, -78 °C to rt

A representative synthesis of this compound.

Materials:

  • 3-Chloro-5-fluoroanisole

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere (Argon), dissolve 3-chloro-5-fluoroanisole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

  • Slowly add boron tribromide (2.0 eq) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • The product can be further purified by silica (B1680970) gel column chromatography.

Expected Yield: ~85-95%

Application as a Key Intermediate in Drug Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, primarily due to the strategic placement of its functional groups which allows for diverse chemical modifications. Its most notable applications are in the development of antagonists for the CB1 and PGE2 EP4 receptors.

Synthesis of Cannabinoid-1 (CB1) Receptor Antagonists

CB1 receptor antagonists are investigated for their potential in treating obesity, metabolic disorders, and addiction. The 3-chloro-5-fluorophenyl moiety is often incorporated into the core structure of these antagonists. These are frequently diarylpyrazole derivatives.

General Synthetic Workflow for Diarylpyrazole CB1 Antagonists:

G cluster_0 Intermediate Synthesis cluster_1 Pyrazole Formation cluster_2 Final Modification This compound This compound Aryl Hydrazine (B178648) Intermediate Aryl Hydrazine Intermediate This compound->Aryl Hydrazine Intermediate Multi-step synthesis Diarylpyrazole Core Diarylpyrazole Core Aryl Hydrazine Intermediate->Diarylpyrazole Core Condensation with 1,3-dicarbonyl compound CB1 Receptor Antagonist CB1 Receptor Antagonist Diarylpyrazole Core->CB1 Receptor Antagonist Amide coupling or other modifications

Workflow for CB1 Antagonist Synthesis.

Experimental Protocol: Synthesis of a Diarylpyrazole CB1 Antagonist Intermediate

This protocol outlines a plausible synthesis of a key intermediate for a CB1 receptor antagonist, starting from this compound.

Step 1: O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Add an appropriate alkylating agent containing a leaving group (e.g., ethyl bromoacetate, 1.1 eq).

  • Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).

  • After cooling, filter off the base and concentrate the solvent. The crude product is then purified.

Step 2: Hydrazine Formation

Step 3: Pyrazole Ring Formation

  • The hydrazide is then condensed with a suitable 1,3-dicarbonyl compound in the presence of an acid catalyst (e.g., acetic acid) to form the diarylpyrazole core structure. Further modifications, such as amide bond formation, would then be carried out to yield the final antagonist.

Synthesis of Prostaglandin E2 (PGE2) Receptor EP4 Antagonists

EP4 receptor antagonists are being explored for the treatment of pain, inflammation, and various cancers. The phenoxy moiety derived from this compound is a common feature in many potent and selective EP4 antagonists.

General Synthetic Workflow for EP4 Antagonists:

G cluster_0 Intermediate Synthesis cluster_1 Amide Coupling This compound This compound Substituted Benzoic Acid Substituted Benzoic Acid This compound->Substituted Benzoic Acid Nucleophilic Aromatic Substitution EP4 Receptor Antagonist EP4 Receptor Antagonist Substituted Benzoic Acid->EP4 Receptor Antagonist Amine, Coupling Agent

Workflow for EP4 Antagonist Synthesis.

Experimental Protocol: Synthesis of a Key Intermediate for an EP4 Antagonist

This protocol describes the synthesis of a key carboxylic acid intermediate from this compound, which is then used to build the final EP4 antagonist.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • In a suitable solvent such as DMSO or DMF, combine this compound (1.0 eq) with a substituted aryl compound containing a good leaving group (e.g., a nitro or fluoro group) and a carboxylic acid or ester functionality (e.g., methyl 2,5-dichlorobenzoate, 1.0 eq).

  • Add a strong base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction is worked up by adding water and extracting with an organic solvent.

  • If an ester was used, it is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Step 2: Amide Bond Formation

  • The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as HATU or EDC/HOBt in a solvent like DMF or DCM to yield the final N-(arylmethyl)aryloxy arylcarboxamide EP4 antagonist.

Target Signaling Pathways

A thorough understanding of the signaling pathways of the therapeutic targets is crucial for drug development.

Cannabinoid-1 (CB1) Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.

G CB1 Antagonist CB1 Antagonist CB1 Receptor CB1 Receptor CB1 Antagonist->CB1 Receptor Blocks Gαi/o Gαi/o CB1 Receptor->Gαi/o Inhibits activation Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits Ion Channels (Ca2+, K+) Ion Channels (Ca2+, K+) Gαi/o->Ion Channels (Ca2+, K+) Modulates cAMP cAMP Adenylate Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Ion Channels (Ca2+, K+)->Cellular Response G EP4 Antagonist EP4 Antagonist EP4 Receptor EP4 Receptor EP4 Antagonist->EP4 Receptor Blocks Gαs Gαs EP4 Receptor->Gαs Inhibits activation Gαi Gαi EP4 Receptor->Gαi Inhibits activation Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase Activates PI3K PI3K Gαi->PI3K Activates cAMP cAMP Adenylate Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates Cellular Responses Cellular Responses PKA->Cellular Responses Akt Akt PI3K->Akt Activates Akt->Cellular Responses

References

The Rising Profile of Chlorofluorinated Aromatics in Biological Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chlorine and fluorine atoms into aromatic scaffolds has emerged as a powerful tool in modern medicinal chemistry. This technical guide delves into the burgeoning field of chlorofluorinated aromatics, exploring their potential biological activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy and safety. The unique physicochemical properties imparted by these halogens can significantly enhance a molecule's therapeutic potential by modulating its lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.

Quantitative Biological Activity of Chlorofluorinated Aromatic Compounds

The introduction of chloro and fluoro substituents into aromatic rings can lead to potent biological activity across various therapeutic areas, including oncology and enzyme inhibition. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of several chlorofluorinated aromatic compounds.

Table 1: Cytotoxicity of Chlorofluorinated Aromatic Compounds against Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma (C32)24.4[2]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma (A375)25.4[2]
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one derivative (Compound 8)Hepatocellular carcinoma (HepG2)0.01 ± 0.002[3]
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one derivative (Compound 8)Breast adenocarcinoma (MCF-7)0.02 ± 0.001[3]
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one derivative (Compound 8)Colon carcinoma (HCT-116)0.02 ± 0.001[3]
Fluorinated Aminophenylhydrazine (Compound 6)Lung Carcinoma (A549)0.64[4]
3-(3',4'-difluorophenyl) isocoumarinBreast Cancer (MDA-MB-231)Not specified, but potent[5]
Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridinesBreast Cancer (T47D)Significant cytotoxic effect[6]

Table 2: Enzyme Inhibitory Activity of Chlorofluorinated Aromatic Compounds

CompoundTarget EnzymeIC50 (nM)Citation
N-(2,4-dichlorobenzyl)glycine sulfonamideDiacylglycerol Lipase α (hDAGLα)30[7]
N-(3,4-dichlorobenzyl)glycine sulfonamideDiacylglycerol Lipase α (hDAGLα)20[7]
N-(4-(trifluoromethyl)benzyl)glycine sulfonamideDiacylglycerol Lipase α (hDAGLα)60[7]
Chlorinated Sulfonamide (Compound 3a)Butyrylcholinesterase (BChE)1.80 ± 0.10 (µM)[8]
Chlorinated Sulfonamide (Compound 3b)Butyrylcholinesterase (BChE)1.50 ± 0.05 (µM)[8]

Table 3: Preclinical Pharmacokinetic Parameters of Selected Halogenated Aromatic Compounds

CompoundSpeciesAdministration RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Citation
Beclomethasone dipropionate (CFC formulation)HumanInhalation0.380 (beclomethasone esters)21.764 (beclomethasone esters)[4]
Beclomethasone dipropionate (HFA formulation)HumanInhalation1.153 (beclomethasone esters)0.84.328 (beclomethasone esters)[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. This section provides methodologies for key in vitro assays.

Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[1][9]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat cells with various concentrations of the test compound.

  • Cell Fixation: Remove the culture medium and fix the cells by adding 50-100 µL of 10% TCA to each well. Incubate at 4°C for at least 1 hour.[1]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove excess TCA.[10] Air-dry the plates.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11]

  • Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[1]

Western Blot Analysis of MAPK Pathway Modulation

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for studying the effects of compounds on signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[12]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound at various concentrations and time points.[12]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[13]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Perform densitometric analysis to quantify protein bands.[13]

Visualizing Biological Processes

Diagrams are indispensable tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay (SRB) cluster_data Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Chlorofluorinated Compound B->C D Fix with TCA C->D E Stain with SRB D->E F Wash to Remove Unbound Dye E->F G Solubilize Bound Dye F->G H Measure Absorbance at 540nm G->H I Calculate IC50 Value H->I

General workflow for a cell viability assay.

mapk_pathway cluster_receptor Cell Surface Receptor cluster_cascade Kinase Cascade cluster_nucleus Nuclear Events GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation Inhibitor Chlorofluorinated Aromatic Inhibitor Inhibitor->Raf Inhibitor->MEK

Inhibition of the MAPK signaling pathway.

Conclusion

Chlorofluorinated aromatic compounds represent a promising class of molecules with diverse and potent biological activities. Their unique properties, conferred by the strategic placement of chlorine and fluorine atoms, can be harnessed to develop novel therapeutics with improved efficacy and pharmacokinetic profiles. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals to explore and advance this exciting area of medicinal chemistry. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation drugs.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of 3-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Chloro-5-fluorophenol using gas chromatography (GC). The primary method detailed is a direct analysis via GC with Flame Ionization Detection (GC-FID), which is suitable for impurity profiling and quantification. Additionally, alternative methods involving derivatization for analysis by GC-Mass Spectrometry (GC-MS) or GC with Electron Capture Detection (GC-ECD) are discussed, which can offer enhanced sensitivity and specificity, particularly for trace-level analysis in complex matrices.

Direct Analysis of this compound by GC-FID

Gas chromatography with flame ionization detection is a robust and reliable technique for the analysis of this compound, particularly for assessing purity and quantifying regioisomeric impurities.[1] The physical properties of this compound make it well-suited for direct GC analysis without the need for derivatization.[1]

Quantitative Data Summary

The following table summarizes the key quantitative performance data for the direct analysis method.

ParameterValueReference
Limit of Quantitation (LOQ)0.05%[1]
Limit of Detection (LOD)0.02%[1]
Linearity Range0.001 mg/mL to 10.0 mg/mL[1]
Sample Concentration5.0 mg/mL[1]
Experimental Protocol: Direct GC-FID Analysis

This protocol is adapted from a validated method for the detection and quantitation of regioisomer impurities of this compound.[1]

1. Sample Preparation:

  • Sample Solution (5.0 mg/mL): Accurately weigh 50 mg of this compound and transfer it to a 10-mL volumetric flask. Dissolve and dilute to the mark with methanol (B129727) (MeOH) or acetonitrile (B52724) (MeCN).[1][2]

  • Sensitivity Solution (for LOD/LOQ determination): Perform a 2000-fold dilution of the 5.0 mg/mL sample solution with the chosen diluent.[1][2] For example, transfer 1.0 mL of the sample solution to a 100-mL volumetric flask and dilute to volume. Then, transfer 1.0 mL of this intermediate solution to a 20-mL volumetric flask and dilute to volume.[2]

2. GC-FID Instrumentation and Conditions:

The following table outlines the instrumental parameters for the GC-FID analysis.

ParameterConditionReference
Gas Chromatograph Agilent 6890 GC System or equivalent[3]
Column Rtx®-65 (65% diphenyl / 35% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness[1]
Oven Program Initial temperature 100°C, ramp at 10°C/min to 210°C, hold for 14 minutes[1]
Inlet Split injection, Split Ratio 25:1, Temperature 240°C[1]
Injection Volume 1 µL[1]
Carrier Gas Helium, Constant flow at 1.0 mL/min[1]
Detector Flame Ionization Detector (FID), Temperature 240°C[1]

3. System Suitability:

  • Blank Injection: Inject the diluent (MeOH or MeCN) to ensure no significant interference at the retention time of this compound and its impurities.[1]

  • Sensitivity: The injection of the sensitivity solution should yield a signal-to-noise ratio (S/N) of at least 10:1 for the this compound peak.[1]

4. Data Analysis:

  • Peak areas are used for quantitation. The area percent method is suitable for impurity profiling.

Alternative Methods: Derivatization for Enhanced Sensitivity

For trace-level analysis or when dealing with complex matrices, derivatization can improve chromatographic peak shape and detector sensitivity.[4][5][6][7] Common derivatization techniques for phenolic compounds include acetylation, silylation, and pentafluorobenzylation.[4][8][9][10]

Protocol 1: Acetylation for GC-MS or GC-ECD Analysis

Acetylation converts the polar hydroxyl group of the phenol (B47542) to a less polar acetate (B1210297) ester, which is more volatile and less prone to peak tailing.[10][11]

1. Sample Preparation and Derivatization:

  • Extraction (for aqueous samples): For a 100 mL water sample, adjust the pH to <2 with sulfuric acid. Extract three times with 50 mL of dichloromethane. Dry the combined organic extracts with anhydrous sodium sulfate (B86663) and concentrate to 1 mL.[11]

  • Derivatization: To the 1 mL concentrated extract, add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine. Vortex for 1 minute. Add 5 mL of 10% potassium carbonate solution and shake for 5 minutes. The upper organic layer is collected for GC analysis.[11]

2. GC-MS/ECD Instrumentation and Conditions:

The following table provides typical GC conditions for the analysis of acetylated phenols. An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds.[11]

ParameterGC-MS ConditionGC-ECD Condition
Column HP-5MS (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmDB-5, 15 m x 0.32 mm ID
Oven Program 60°C (1 min), ramp at 10°C/min to 280°C (5 min)60°C (3 min), ramp at 10°C/min to 110°C, then 2.5°C/min to 200°C
Inlet Splitless, 280°CSplitless, 220°C
Carrier Gas Helium, 1.0 mL/minHydrogen
Detector Mass Spectrometer (Scan range 40-550 amu)Electron Capture Detector (ECD), 330°C
Protocol 2: Silylation for GC-MS Analysis

Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[6][7] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating reagent.[6][8]

1. Sample Preparation and Derivatization:

  • Solvent: The derivatization reaction is fastest in acetone, completing within 15 seconds at room temperature.[8]

  • Procedure: To the dried sample extract, add an excess of BSTFA. If the reaction is slow, a catalyst such as trimethylchlorosilane (TMCS) can be added.[6] After the reaction is complete, excess reagent can be hydrolyzed with water, and the sample dried with anhydrous sodium sulfate before injection.[8]

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Column HP-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film
Oven Program 40°C (initial), with a suitable temperature program
Inlet Splitless, 250-280°C
Carrier Gas Helium
Detector Mass Spectrometer

Experimental Workflow and Diagrams

The following diagrams illustrate the logical workflow for the analysis of this compound.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-FID Analysis cluster_data_processing Data Processing Sample This compound Sample Dissolution Dissolve in Methanol or Acetonitrile Sample->Dissolution Dilution Dilute to 5.0 mg/mL (Sample Solution) Dissolution->Dilution Sensitivity_Sol Perform 2000x Dilution (Sensitivity Solution) Dilution->Sensitivity_Sol Injection Inject 1 µL into GC Dilution->Injection Analyze Sample Solution Sensitivity_Sol->Injection Analyze Sensitivity Solution Separation Chromatographic Separation (Rtx®-65 Column) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Area % Method) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Direct GC-FID Analysis.

Derivatization_Workflow cluster_extraction Sample Extraction (Aqueous) cluster_derivatization Derivatization cluster_gc_analysis GC-MS/ECD Analysis Aqueous_Sample Aqueous Sample Acidify Adjust pH < 2 Aqueous_Sample->Acidify LLE Liquid-Liquid Extraction (Dichloromethane) Acidify->LLE Dry_Concentrate Dry and Concentrate Extract LLE->Dry_Concentrate Acetylation Acetylation (Acetic Anhydride, Pyridine) Dry_Concentrate->Acetylation Silylation Silylation (BSTFA) Dry_Concentrate->Silylation GC_Injection Inject into GC Acetylation->GC_Injection Silylation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_ECD_Detection MS or ECD Detection GC_Separation->MS_ECD_Detection

Caption: Workflow for Derivatization and GC Analysis.

References

Application Notes: Synthesis of Novel Diarylpyrazole CB1 Receptor Antagonists from 3-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cannabinoid-1 (CB1) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for various disorders, including obesity, metabolic syndrome, and neurodegenerative diseases.[1][2] Antagonists of the CB1 receptor, such as the diarylpyrazole derivative rimonabant, have been investigated for their therapeutic potential.[3] This document outlines a representative synthetic pathway for a novel diarylpyrazole-based CB1 receptor antagonist starting from the readily available chemical building block, 3-Chloro-5-fluorophenol. This starting material allows for the introduction of a 3-chloro-5-fluorophenyl moiety at the N1 position of the pyrazole (B372694) core, a key region for interaction with the CB1 receptor.

The proposed synthetic route involves a multi-step process beginning with the conversion of the starting phenol (B47542) to its corresponding aniline (B41778), followed by diazotization and reduction to form the critical arylhydrazine intermediate. This intermediate then undergoes a classical pyrazole synthesis via condensation with a β-ketoester, followed by functional group manipulations to yield the final antagonist. The protocols provided are based on established and published synthetic methodologies for structurally analogous compounds.[4]

CB1 Receptor Signaling Pathway

CB1 receptors are members of the G-protein-coupled receptor (GPCR) superfamily.[5] Their activation by endocannabinoids primarily initiates signaling through coupling to inhibitory G-proteins of the Gi/o family.[5][6][7] This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[2][6] The dissociation of G-protein subunits also modulates ion channel activity, typically inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[5][7] Furthermore, CB1 receptor stimulation can activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 MAPK, influencing gene transcription and other cellular processes.[5][6] CB1 receptor antagonists block these signaling pathways by preventing agonist binding.

CB1_Signaling_Pathway cluster_cytosol Cytosol CB1R CB1 Receptor G_protein Gαi/o βγ CB1R->G_protein AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts AC->cAMP Ca_Channel Ca²⁺ Channel Ca_in Ca²⁺ Influx ↓ K_Channel K⁺ Channel K_out K⁺ Efflux ↑ G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) G_beta_gamma->MAPK_Cascade Activates ATP ATP ATP->AC Converts PKA PKA cAMP->PKA Activates Transcription Transcription Factors MAPK_Cascade->Transcription Regulates Antagonist CB1 Antagonist Antagonist->CB1R

Caption: CB1 Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols

This section provides a representative multi-step synthesis for a diarylpyrazole-based CB1 inverse agonist, starting from this compound.

Synthesis_Workflow Start This compound Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Intermediate1 3-Chloro-5-fluoroaniline Step1->Intermediate1 Step2 Step 2: Diazotization & Reduction Intermediate1->Step2 Intermediate2 (3-Chloro-5-fluorophenyl)hydrazine Step2->Intermediate2 Step3 Step 3: Pyrazole Formation (Hantzsch Synthesis) Intermediate2->Step3 Intermediate3 Diarylpyrazole Ester Step3->Intermediate3 Ketoester Ethyl 2-(4-chlorobenzoyl)- 3-oxobutanoate Ketoester->Step3 Step4 Step 4: Saponification Intermediate3->Step4 Intermediate4 Diarylpyrazole Carboxylic Acid Step4->Intermediate4 Step5 Step 5: Amide Coupling Intermediate4->Step5 FinalProduct Final Product: CB1 Receptor Antagonist Step5->FinalProduct Amine N-Aminopiperidine Amine->Step5 Evaluation Biological Evaluation (Binding & Functional Assays) FinalProduct->Evaluation

Caption: Overall workflow for the synthesis and evaluation of a CB1 antagonist.

Step 1: Synthesis of 3-Chloro-5-fluoroaniline

This step converts the starting phenol into an aniline via a Buchwald-Hartwig amination reaction on the corresponding aryl triflate.

Methodology:

  • Triflate Formation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add pyridine (B92270) (1.5 eq.). Triflic anhydride (B1165640) (1.2 eq.) is then added dropwise, and the mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated in vacuo to yield the crude triflate, which is used without further purification.

  • Buchwald-Hartwig Amination: In a sealed tube, combine the crude triflate (1.0 eq.), benzophenone (B1666685) imine (1.2 eq.), palladium(II) acetate (B1210297) (0.02 eq.), BINAP (0.03 eq.), and sodium tert-butoxide (1.4 eq.). The tube is evacuated and backfilled with argon. Anhydrous toluene (B28343) is added, and the mixture is heated to 100 °C for 16 hours. After cooling, the mixture is filtered through celite. The filtrate is concentrated, and the resulting imine is hydrolyzed by stirring with 2M HCl in THF at room temperature for 2 hours. The mixture is then basified with 2M NaOH and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

ParameterValue
Starting MaterialThis compound
Key ReagentsTriflic anhydride, Pd(OAc)₂, BINAP, Benzophenone imine
SolventDCM, Toluene
Temperature (°C)0 to 100
Reaction Time (h)~22
Typical Yield 65-75%
Step 2: Synthesis of (3-Chloro-5-fluorophenyl)hydrazine

This protocol describes the conversion of the aniline to the corresponding hydrazine (B178648) hydrochloride via diazotization followed by reduction.

Methodology:

  • A solution of 3-Chloro-5-fluoroaniline (1.0 eq.) in concentrated HCl and water is cooled to 0 °C.

  • A solution of sodium nitrite (B80452) (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes.

  • In a separate flask, a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated HCl is prepared and cooled to 0 °C.

  • The diazonium salt solution is added slowly to the SnCl₂ solution. A precipitate forms.

  • The mixture is stirred at room temperature for 2 hours. The solid is collected by filtration, washed with brine, and then with diethyl ether.

  • The solid is dried under vacuum to afford (3-Chloro-5-fluorophenyl)hydrazine hydrochloride.

ParameterValue
Starting Material3-Chloro-5-fluoroaniline
Key ReagentsNaNO₂, SnCl₂·2H₂O, HCl
SolventWater
Temperature (°C)0 to Room Temp.
Reaction Time (h)~3
Typical Yield 80-90%
Step 3: Synthesis of Ethyl 1-(3-chloro-5-fluorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate

This step involves the cyclization of the arylhydrazine with a β-ketoester to form the core pyrazole structure.

Methodology:

  • To a solution of (3-Chloro-5-fluorophenyl)hydrazine hydrochloride (1.0 eq.) and ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1.05 eq.) in ethanol (B145695), add a catalytic amount of acetic acid.

  • The mixture is heated to reflux for 8-12 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by recrystallization or column chromatography.

ParameterValue
Key Reagents(3-Chloro-5-fluorophenyl)hydrazine, β-ketoester
SolventEthanol
Temperature (°C)Reflux (~78 °C)
Reaction Time (h)8-12
Typical Yield 70-85%
Step 4: Synthesis of 1-(3-chloro-5-fluorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

This protocol describes the saponification (hydrolysis) of the pyrazole ester to the corresponding carboxylic acid.

Methodology:

  • The pyrazole ester (1.0 eq.) is dissolved in a mixture of ethanol and water.

  • Sodium hydroxide (B78521) (3.0 eq.) is added, and the mixture is heated to reflux for 2-4 hours.

  • The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water.

  • The aqueous layer is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified to pH 2-3 with 2M HCl, resulting in the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

ParameterValue
Starting MaterialDiarylpyrazole Ester
Key ReagentsSodium Hydroxide (NaOH)
SolventEthanol/Water
Temperature (°C)Reflux
Reaction Time (h)2-4
Typical Yield >90%
Step 5: Synthesis of the Final CB1 Antagonist

This final step involves the amide coupling of the pyrazole carboxylic acid with N-aminopiperidine.

Methodology:

  • To a solution of the diarylpyrazole carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF), add HATU (1.2 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.).

  • The mixture is stirred at room temperature for 20 minutes.

  • N-aminopiperidine (1.2 eq.) is added, and the reaction is stirred at room temperature for 12-16 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, 1M HCl, and brine, then dried over Na₂SO₄ and concentrated.

  • The crude product is purified by column chromatography to yield the final antagonist.

ParameterValue
Key ReagentsHATU, DIPEA, N-aminopiperidine
SolventDMF
Temperature (°C)Room Temp.
Reaction Time (h)12-16
Typical Yield 60-80%

Data Presentation

Table 1: Summary of Synthetic Yields

StepReactionProductTypical Overall Yield (%)
1Buchwald-Hartwig Amination3-Chloro-5-fluoroaniline70
2Diazotization & Reduction(3-Chloro-5-fluorophenyl)hydrazine85
3Pyrazole FormationDiarylpyrazole Ester80
4SaponificationDiarylpyrazole Carboxylic Acid95
5Amide CouplingFinal CB1 Antagonist75
Overall 5-Step Synthesis Final CB1 Antagonist ~30-40%

Table 2: Representative Biological Activity Data for Diarylpyrazole Analogs

The final compound would be evaluated for its binding affinity and functional activity at the CB1 receptor. Data for analogous compounds are presented for comparison.

CompoundCB1 Binding Affinity (Kᵢ, nM)Functional Activity
Rimonabant (SR141716A)1-10Inverse Agonist
Proposed Analog To be determinedExpected Antagonist/Inverse Agonist
SLV3195-20Inverse Agonist

Disclaimer: The precise synthesis pathway and yields are representative and based on established chemical principles for analogous compounds. Actual results may vary and require optimization. All laboratory work should be conducted by trained professionals using appropriate safety precautions.

References

Application Notes and Protocols for the Preparation of PGE2 Receptor EP4 Antagonists Utilizing 3-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer progression.[1][2] Its effects are mediated through four G-protein coupled receptor subtypes, EP1-EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target for a range of conditions due to its involvement in modulating immune responses and cellular proliferation.[1][2] Antagonists of the EP4 receptor are therefore of significant interest in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of a potent and selective PGE2 receptor EP4 antagonist, specifically 4-[(1S)-1-({[5-chloro-2-(3-fluorophenoxy)pyridin-3-yl]carbonyl}amino)ethyl]-benzoic acid , utilizing 3-Chloro-5-fluorophenol as a key starting material. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

PGE2 Receptor EP4 Signaling Pathway

The EP4 receptor is primarily coupled to the Gs alpha subunit of G proteins. Upon binding of its ligand, PGE2, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression.[3][4][5][6] The signaling cascade initiated by PGE2 binding to the EP4 receptor is implicated in processes such as inflammation, cell survival, and immunomodulation.[1][2]

EP4_Signaling_Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammation, Cell Survival) CREB->Gene Modulates Antagonist EP4 Antagonist (e.g., Compound B) Antagonist->EP4 Blocks

Caption: PGE2 Receptor EP4 Signaling Pathway and Site of Antagonist Action.

Experimental Protocols

The synthesis of the target EP4 antagonist, 4-[(1S)-1-({[5-chloro-2-(3-fluorophenoxy)pyridin-3-yl]carbonyl}amino)ethyl]-benzoic acid, is a multi-step process. The overall workflow involves the preparation of a key intermediate, 5-chloro-2-(3-fluorophenoxy)nicotinic acid, followed by amide coupling with the appropriate amine and subsequent deprotection.

Synthetic_Workflow Start This compound & 2,5-Dichloronicotinic Acid Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate1 Intermediate 1: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 Amine Methyl 4-((1S)-1-aminoethyl)benzoate Amine->Step2 Intermediate2 Intermediate 2: Methyl 4-((1S)-1-({[5-chloro-2-(3-fluorophenoxy)pyridin-3-yl]carbonyl}amino)ethyl)benzoate Step2->Intermediate2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 FinalProduct Final Product: EP4 Antagonist (Compound B) Step3->FinalProduct

Caption: General Synthetic Workflow for the EP4 Antagonist.

Step 1: Synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (Intermediate 1)

This step involves a nucleophilic aromatic substitution (SNAr) reaction between a suitable dichloropyridine derivative and 3-fluorophenol (B1196323). While direct use of this compound is a possibility, a more common and well-documented approach involves the reaction of 2,5-dichloronicotinic acid with 3-fluorophenol.

Materials:

  • 2,5-Dichloronicotinic acid

  • 3-Fluorophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dichloronicotinic acid (1.0 eq), 3-fluorophenol (1.2 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants (concentration approx. 0.5 M).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to afford pure 5-chloro-2-(3-fluorophenoxy)nicotinic acid.

Step 2: Synthesis of Methyl 4-((1S)-1-({[5-chloro-2-(3-fluorophenoxy)pyridin-3-yl]carbonyl}amino)ethyl)benzoate (Intermediate 2)

This step involves the coupling of the carboxylic acid (Intermediate 1) with the amine, methyl 4-((1S)-1-aminoethyl)benzoate, using a suitable coupling agent.

Materials:

  • 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (Intermediate 1)

  • Methyl 4-((1S)-1-aminoethyl)benzoate hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., HBTU, EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-chloro-2-(3-fluorophenoxy)nicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add methyl 4-((1S)-1-aminoethyl)benzoate hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Step 3: Synthesis of 4-((1S)-1-({[5-chloro-2-(3-fluorophenoxy)pyridin-3-yl]carbonyl}amino)ethyl)benzoic acid (Final Product)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 4-((1S)-1-({[5-chloro-2-(3-fluorophenoxy)pyridin-3-yl]carbonyl}amino)ethyl)benzoate (Intermediate 2)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the methyl ester (Intermediate 2) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Once the hydrolysis is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the final product. Alternatively, the product can be extracted with ethyl acetate, dried, and concentrated.

Data Presentation

The following table summarizes the biological activity of selected EP4 receptor antagonists.

Compound IDTargetAssay TypeIC₅₀ (nM)Reference
Compound 36 Human EP4cAMP Inhibition4.3[3]
ER-819762 Human EP4Radioligand Binding70[5]
Compound 1 Human EP4cAMP Inhibition~6[4]
Compound 2 Human EP4cAMP Inhibition~6[4]
Compound 3 Human EP4cAMP Inhibition2.4[4]
CJ-023,423 Human EP4cAMP Inhibition12[4]

Note: "Compound B" from the protocol is structurally analogous to compounds reported in the literature with potent EP4 antagonist activity. The IC₅₀ values presented are for structurally related or representative EP4 antagonists to provide a benchmark for expected activity.

Conclusion

The protocols described in these application notes provide a detailed and practical guide for the synthesis of a potent PGE2 receptor EP4 antagonist starting from readily available materials. The use of this compound or its derivatives as a key building block allows for the introduction of the desired fluorophenoxy moiety. The synthetic route is robust and employs standard organic chemistry transformations. The provided information on the EP4 signaling pathway and the biological activity of related compounds offers a comprehensive resource for researchers engaged in the development of novel EP4-targeted therapeutics.

References

Application Notes: 3-Chloro-5-fluorophenol in the Synthesis of Novel Phenylpyrrolidinone Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-5-fluorophenol is a key aromatic building block utilized in the synthesis of a variety of agrochemicals, particularly herbicides. Its specific substitution pattern, featuring both chloro and fluoro groups, allows for the creation of complex molecules with enhanced herbicidal activity and selectivity. The electron-withdrawing nature of the halogen substituents can influence the molecule's reactivity and its interaction with biological targets. This document outlines the application of this compound in the synthesis of a novel class of phenylpyrrolidinone herbicides, which have demonstrated potent activity against a range of common weeds.

Application in Herbicide Synthesis

This compound serves as a crucial precursor in the synthesis of N-arylpyrrolidinones, a class of compounds that have been investigated for their herbicidal properties. The synthesis involves a nucleophilic substitution reaction where the phenoxide, generated from this compound, displaces a leaving group on a pyrrolidinone ring. This reaction creates a stable ether linkage, incorporating the 3-chloro-5-fluorophenyl moiety into the final herbicidal molecule.

The resulting N-(3-chloro-5-fluorophenyl)pyrrolidinone derivatives have been shown to be effective herbicides. The presence of the halogenated phenyl ring is critical for their biological activity, which is believed to involve the disruption of essential biochemical pathways in susceptible plant species.

Experimental Protocols

The following section provides a detailed protocol for a key experiment in the synthesis of a representative N-(3-chloro-5-fluorophenyl)pyrrolidinone herbicide, based on methodologies described in relevant patents.

Protocol 1: Synthesis of 1-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one

This protocol details the synthesis of a core intermediate, 1-(3-chloro-5-fluorophenyl)pyrrolidin-2-one, which is a foundational structure for more complex herbicidal derivatives.

Materials:

Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), 2-pyrrolidinone (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) chloride (0.1 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with toluene (3 x 50 mL).

    • Combine the organic layers and wash with 2M hydrochloric acid solution, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 1-(3-chloro-5-fluorophenyl)pyrrolidin-2-one.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of 1-(3-chloro-5-fluorophenyl)pyrrolidin-2-one.

ParameterValue
Starting Material This compound
Product 1-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one
Typical Yield 75-85%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Melting Point 88-92 °C

Visualizations

Diagram 1: Synthetic Pathway for 1-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one

Synthesis_Pathway cluster_reactants Reactant1 This compound Reagents K₂CO₃, CuCl DMF, 120-130 °C Reactant2 2-Pyrrolidinone Product 1-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one Reagents->Product

Caption: Synthesis of the core herbicidal intermediate.

Diagram 2: Experimental Workflow for the Synthesis and Purification

Experimental_Workflow A Reaction Setup: Reactants, Base, Catalyst in DMF B Heating and Stirring (120-130 °C, 12-18h) A->B C Aqueous Work-up and Extraction with Toluene B->C D Washing of Organic Phase (HCl, H₂O, Brine) C->D E Drying and Concentration D->E F Purification by Column Chromatography E->F G Pure Product F->G

Caption: Step-by-step workflow for synthesis.

Application Notes and Protocols for Derivatization of 3-Chloro-5-fluorophenol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the hydroxyl group in 3-Chloro-5-fluorophenol. This compound is a valuable building block in medicinal chemistry and materials science, and derivatization of its phenolic hydroxyl group allows for the synthesis of a diverse range of molecules with tailored properties. The following sections detail common and effective derivatization strategies, including etherification and esterification, complete with experimental protocols, quantitative data, and visual guides.

Introduction

This compound is a substituted aromatic compound whose utility in synthesis is often expanded by modifying its reactive hydroxyl group. Derivatization is employed to alter the molecule's physical and chemical properties, such as solubility, volatility, and biological activity. Furthermore, converting the hydroxyl group into an ether or ester can be a crucial step in the multi-step synthesis of complex target molecules, including pharmaceuticals and agrochemicals. This document outlines two primary and highly effective methods for this purpose: the Williamson ether synthesis for O-alkylation and the Schotten-Baumann reaction for O-acylation.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol (or phenol) and an alkyl halide. The reaction proceeds via an SN2 mechanism where the phenoxide ion, formed by deprotonating the phenol (B47542) with a suitable base, acts as a nucleophile and attacks the alkyl halide.

A general scheme for the etherification of this compound is presented below:

Etherification phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide + Base base Base (e.g., K2CO3, NaH) ether 3-Chloro-5-fluorophenyl Ether phenoxide->ether + R-X alkyl_halide Alkyl Halide (R-X) salt Salt (e.g., KX, NaX)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of 1-Chloro-3-fluoro-5-methoxybenzene

This protocol describes the methylation of this compound to yield 1-Chloro-3-fluoro-5-methoxybenzene.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for Etherification

The following table summarizes representative quantitative data for the etherification of substituted phenols.

Product NameAlkylating AgentBaseSolventReaction Time (h)Yield (%)Analytical Data (¹H NMR, δ ppm)
1-Chloro-3-fluoro-5-methoxybenzeneMethyl IodideK₂CO₃Acetone5~903.85 (s, 3H), 6.7-6.9 (m, 3H)
1-Chloro-3-ethoxy-5-fluorobenzeneEthyl IodideK₂CO₃DMF6~851.42 (t, 3H), 4.05 (q, 2H), 6.6-6.8 (m, 3H)
1-(Benzyloxy)-3-chloro-5-fluorobenzeneBenzyl BromideNaHTHF8~885.10 (s, 2H), 6.8-7.0 (m, 3H), 7.3-7.5 (m, 5H)

Esterification via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method to synthesize esters from phenols and acid chlorides in the presence of a base. The base neutralizes the hydrogen chloride gas formed during the reaction, driving the reaction to completion.[1][2][3]

A general workflow for the esterification of this compound is depicted below.

Esterification start Start Materials: This compound, Acyl Chloride (R-COCl), Base (e.g., Pyridine) reaction Reaction in Anhydrous Solvent (e.g., DCM) at 0°C to RT start->reaction workup Aqueous Workup: Wash with dilute HCl, NaHCO3, and Brine reaction->workup purification Drying, Filtration, and Solvent Evaporation workup->purification product Final Product: 3-Chloro-5-fluorophenyl Ester purification->product

Caption: Experimental workflow for the esterification of this compound.

Experimental Protocol: Synthesis of 3-Chloro-5-fluorophenyl Acetate

This protocol details the acetylation of this compound using acetyl chloride.

Materials:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

  • Further purification can be achieved by distillation or column chromatography if required.

Quantitative Data for Esterification

The following table presents representative quantitative data for the esterification of substituted phenols.

Product NameAcylating AgentBaseSolventReaction Time (h)Yield (%)Analytical Data (¹³C NMR, δ ppm)
3-Chloro-5-fluorophenyl AcetateAcetyl ChloridePyridineDCM3>95~169 (C=O), ~152 (C-O), ~135 (C-Cl), ~163 (C-F, d, ¹JCF), ~110-120 (aromatic CH), ~21 (CH₃)
3-Chloro-5-fluorophenyl BenzoateBenzoyl ChloridePyridineDCM4>90~165 (C=O), ~151 (C-O), ~135 (C-Cl), ~163 (C-F, d, ¹JCF), ~110-134 (aromatic CH)
3-Chloro-5-fluorophenyl 4-nitrobenzoate4-Nitrobenzoyl ChlorideTriethylamineTHF5~92~164 (C=O), ~150 (C-O), ~135 (C-Cl), ~163 (C-F, d, ¹JCF), ~110-151 (aromatic CH)

Conclusion

The derivatization of the hydroxyl group of this compound through etherification and esterification provides a versatile platform for the synthesis of a wide array of chemical entities. The Williamson ether synthesis and the Schotten-Baumann reaction are reliable and high-yielding methods to achieve these transformations. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and effective modification of this important synthetic intermediate. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired product.

References

Application Notes and Protocols for Quantifying Regioisomeric Impurities in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regioisomeric impurities, also known as positional isomers, pose a significant challenge in pharmaceutical development. These molecules share the same molecular formula but differ in the spatial arrangement of substituents on a core scaffold. Such subtle structural differences can lead to significant variations in pharmacological and toxicological properties. Therefore, the robust separation, accurate identification, and precise quantification of regioisomeric impurities are critical for ensuring the safety, efficacy, and quality of drug substances and products.[1][2][3] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of these impurities.[4][5][6][7][8]

This document provides detailed application notes and experimental protocols for the quantification of regioisomeric impurities using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Regulatory Framework: ICH Guidelines for Impurity Control

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and drug products, respectively.[6][7] These thresholds are based on the maximum daily dose (MDD) of the drug.

Key Thresholds for Impurities:

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which the biological safety of an impurity must be established.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [4][6]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products [5][7]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg1.0% or 5 µg TDI (whichever is lower)1.0% or 5 µg TDI (whichever is lower)1.0% or 50 µg TDI (whichever is lower)
10 mg - 100 mg0.5% or 20 µg TDI (whichever is lower)0.5% or 20 µg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)
> 100 mg - 2 g0.2% or 2 mg TDI (whichever is lower)0.2% or 2 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)
> 2 g0.10%0.10%0.15%

TDI: Total Daily Intake

Logical Workflow for Impurity Management

The following diagram illustrates a typical workflow for the identification, quantification, and control of regioisomeric impurities during drug development.

impurity_workflow cluster_0 Impurity Identification cluster_1 Quantification and Control start Synthesis of Drug Substance potential_impurities Identify Potential Regioisomeric Impurities start->potential_impurities analytical_method Develop and Validate Analytical Method potential_impurities->analytical_method quantify Quantify Impurities in Batches compare_thresholds Compare with ICH Thresholds quantify->compare_thresholds below_reporting Below Reporting Threshold compare_thresholds->below_reporting < Reporting above_reporting Above Reporting Threshold compare_thresholds->above_reporting > Reporting above_identification Above Identification Threshold compare_thresholds->above_identification > Identification above_qualification Above Qualification Threshold compare_thresholds->above_qualification > Qualification release Release Batch below_reporting->release identify_structure Identify Structure above_reporting->identify_structure identify_structure->compare_thresholds Re-evaluate qualify_impurity Qualify Impurity (Toxicology Studies) above_identification->qualify_impurity qualify_impurity->compare_thresholds Re-evaluate control_strategy Implement Control Strategy above_qualification->control_strategy control_strategy->quantify

Caption: General workflow for the identification and control of isomeric impurities.

Application Note 1: HPLC/UPLC Methods for Regioisomer Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the separation and quantification of regioisomeric impurities due to their high resolution, sensitivity, and robustness.[9] Method development often focuses on optimizing the stationary phase, mobile phase composition, and temperature to achieve baseline separation.

Principle of Separation

The separation of regioisomers by reversed-phase HPLC/UPLC is based on subtle differences in their hydrophobicity and interactions with the stationary phase. For aromatic compounds, stationary phases with phenyl ligands can offer enhanced selectivity through π-π interactions in addition to hydrophobic interactions.

separation_principle cluster_0 Mobile Phase cluster_1 Stationary Phase (e.g., C18) compound_A Regioisomer A bead1 compound_A->bead1 Stronger Interaction (Slower Migration) compound_B Regioisomer B bead3 compound_B->bead3 Weaker Interaction (Faster Migration) bead2

Caption: Principle of chromatographic separation of regioisomers.

Experimental Protocol: Separation of Cresol (B1669610) Isomers

This protocol describes a reversed-phase HPLC method for the separation of ortho-, meta-, and para-cresol.

Materials:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 40:60 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare individual and mixed stock solutions of o-, m-, and p-cresol in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the mixed stock solution.

  • Sample Preparation: Dissolve the sample containing cresol isomers in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions to establish retention times and generate a calibration curve. Inject the sample solution and quantify the isomers based on the calibration curve.

Table 3: Typical Chromatographic Data for Cresol Isomer Separation

CompoundRetention Time (min)Tailing FactorTheoretical Plates
o-Cresol8.51.18500
m-Cresol9.21.09200
p-Cresol9.81.19500
Experimental Protocol: Quantification of Zonisamide (B549257) and its Regioisomeric Impurity

This protocol outlines a UPLC-MS/MS method for the quantification of Zonisamide and its potential regioisomeric impurities.

Materials:

  • UPLC-MS/MS system

  • ACQUITY UPLC BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Zonisamide and regioisomeric impurity reference standards

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and water (85:15, v/v) with 0.075% formic acid.

  • Standard Solution Preparation: Prepare stock solutions of zonisamide and its regioisomeric impurity in a suitable solvent. Prepare working standards by spiking the standards into a blank matrix.

  • Sample Preparation: Extract zonisamide and its impurity from the sample matrix using an appropriate sample preparation technique (e.g., protein precipitation or liquid-liquid extraction).

  • UPLC-MS/MS Conditions:

    • Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile:Water (85:15, v/v) with 0.075% formic acid

    • Flow Rate: 0.225 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 3 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for Zonisamide and its Regioisomeric Impurity

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Zonisamide213.0132.115
Regioisomeric Impurity213.0105.120

Application Note 2: Supercritical Fluid Chromatography (SFC) for Regioisomer Separation

SFC is a powerful technique for the separation of chiral and achiral compounds, including regioisomers.[10][11][12] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent. SFC offers advantages over HPLC such as faster separations, reduced organic solvent consumption, and unique selectivity.[10][12]

Method Development Workflow for SFC

sfc_workflow start Define Separation Goal column_screening Column Screening (e.g., 2-Ethylpyridine, Cyano, Phenyl) start->column_screening modifier_screening Co-solvent/Modifier Screening (e.g., Methanol (B129727), Ethanol, IPA) column_screening->modifier_screening gradient_optimization Gradient Optimization modifier_screening->gradient_optimization pressure_temp_optimization Back-Pressure and Temperature Optimization gradient_optimization->pressure_temp_optimization method_validation Method Validation (ICH Q2(R1)) pressure_temp_optimization->method_validation final_method Final SFC Method method_validation->final_method

Caption: Workflow for SFC method development for regioisomer separation.

Experimental Protocol: SFC Separation of Pharmaceutical Intermediates

This protocol provides a general approach for the separation of regioisomeric impurities in a pharmaceutical intermediate using SFC.

Materials:

  • SFC system with UV or MS detector

  • Appropriate SFC columns (e.g., 2-Ethylpyridine, DIOL, Phenyl)

  • Supercritical CO₂

  • Co-solvents (e.g., Methanol, Ethanol, Isopropanol)

  • Additives (e.g., Ammonium acetate, Formic acid)

  • Sample and reference standards

Procedure:

  • Column and Co-solvent Screening: Screen a variety of columns with different stationary phases and co-solvents to identify the most promising conditions for separation.

  • Gradient and Isocratic Elution: Develop a gradient method to elute all components, then optimize to an isocratic method if possible for simplicity and robustness.

  • Back-Pressure and Temperature Optimization: Fine-tune the separation by adjusting the back-pressure and column temperature to improve resolution and peak shape.

  • Chromatographic Conditions (Example):

    • Column: 2-Ethylpyridine (150 x 4.6 mm, 3 µm)

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B: Methanol with 20 mM Ammonium Acetate

    • Gradient: 5% to 40% B over 5 minutes

    • Flow Rate: 3.0 mL/min

    • Back-Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: UV at 254 nm

Table 5: Representative SFC Separation Data

CompoundRetention Time (min)Resolution (Rs)
Main Compound3.2-
Regioisomer 13.51.8
Regioisomer 23.92.1

Application Note 3: Capillary Electrophoresis (CE) for Positional Isomer Analysis

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It offers very high separation efficiency and requires minimal sample and solvent volumes, making it a valuable tool for analyzing charged or chargeable regioisomers.

Experimental Protocol: Separation of Nitrophenol Isomers

This protocol describes the separation of o-, m-, and p-nitrophenol by Capillary Zone Electrophoresis (CZE).[4][5][6]

Materials:

  • Capillary Electrophoresis system with UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Sodium tetraborate

  • Boric acid

  • Sodium hydroxide

  • Methanol

  • Nitrophenol isomer standards

Procedure:

  • Buffer Preparation: Prepare a 20 mM borate (B1201080) buffer and adjust the pH to 9.2 with sodium hydroxide. Add methanol to the buffer (e.g., 20% v/v).

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, water, and then the running buffer.

  • Standard and Sample Preparation: Dissolve the standards and sample in the running buffer.

  • CE Conditions:

    • Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector)

    • Running Buffer: 20 mM Borate buffer (pH 9.2) containing 20% Methanol

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: UV at 214 nm

Table 6: CE Separation Data for Nitrophenol Isomers

CompoundMigration Time (min)Efficiency (Plates/meter)
o-Nitrophenol4.1150,000
m-Nitrophenol4.5165,000
p-Nitrophenol4.8170,000

Application Note 4: Quantitative NMR (qNMR) for Regioisomer Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard of the analyte.[13][14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13][14]

Protocol: Purity Determination of a Pharmaceutical Compound and its Regioisomeric Impurity using an Internal Standard

This protocol details the quantification of a regioisomeric impurity in a celecoxib (B62257) drug substance using an internal standard.

Materials:

  • NMR spectrometer (≥ 400 MHz)

  • High-purity internal standard (e.g., Maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Celecoxib sample containing the regioisomeric impurity

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the celecoxib sample into a vial.

    • Accurately weigh about 5-10 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal for celecoxib, its regioisomeric impurity, and the internal standard.

  • Calculation: The purity of the main component and the amount of the regioisomeric impurity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Celecoxib or its regioisomeric impurity

    • IS = Internal Standard

Table 7: Example qNMR Data for Celecoxib and its Regioisomeric Impurity

CompoundSignal (ppm)Protons (N)Integral (I)MW ( g/mol )
Celecoxib2.5 (s, -CH₃)310.0381.37
Regioisomeric Impurity2.4 (s, -CH₃)30.2381.37
Maleic Acid (IS)6.3 (s, -CH=CH-)25.0116.07

Conclusion

The quantification of regioisomeric impurities is a critical aspect of pharmaceutical development and quality control. A variety of powerful analytical techniques are available to address this challenge. The choice of method depends on the specific properties of the analytes and the required sensitivity and selectivity. The detailed protocols and application notes provided herein serve as a guide for researchers and scientists in developing and validating robust analytical methods for the control of regioisomeric impurities, ensuring the safety and efficacy of pharmaceutical products. Method validation according to ICH Q2(R1) guidelines is essential to demonstrate that the chosen analytical procedure is suitable for its intended purpose.[9][16][17][18][19]

References

Application Notes and Protocols for the Ipso-hydroxylation of Boronic Acids to Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ipso-hydroxylation of arylboronic acids represents a powerful and versatile transformation in modern organic synthesis, providing a direct route to phenols—a structural motif prevalent in pharmaceuticals, natural products, and advanced materials.[1][2][3][4] This method serves as a valuable alternative to traditional phenol (B47542) synthesis, which often requires harsh conditions or multi-step sequences. The mild reaction conditions and broad functional group tolerance of many ipso-hydroxylation protocols make them particularly attractive for late-stage functionalization in drug discovery and development.[2][3]

This document provides detailed application notes and experimental protocols for several common methods for the ipso-hydroxylation of arylboronic acids, along with quantitative data to facilitate method selection and optimization.

General Principles and Mechanistic Overview

The ipso-hydroxylation reaction involves the cleavage of a carbon-boron bond and the formation of a carbon-oxygen bond at the same aromatic position (ipso substitution). The general mechanism typically proceeds through the formation of a boronate intermediate by the nucleophilic attack of an oxidant on the boron atom. This is followed by an intramolecular 1,2-migration of the aryl group from the boron to the oxygen atom, which, after hydrolysis, yields the corresponding phenol.

Below is a generalized workflow and a proposed mechanistic pathway for this transformation.

G cluster_workflow Experimental Workflow A Arylboronic Acid B Add Oxidant & Catalyst/Reagent A->B 1. C Reaction Stirring (Specified Time & Temperature) B->C 2. D Work-up (e.g., Acidification, Extraction) C->D 3. E Purification (e.g., Column Chromatography) D->E 4. F Phenol Product E->F 5.

Caption: A generalized experimental workflow for the ipso-hydroxylation of arylboronic acids.

G cluster_mechanism Proposed Reaction Mechanism A Arylboronic Acid (Ar-B(OH)₂) C "Ate" Complex Intermediate A->C B Oxidant (e.g., H₂O₂, N-Oxide) B->C D 1,2-Aryl Migration C->D E Boronate Ester D->E F Hydrolysis E->F G Phenol (Ar-OH) F->G

Caption: A simplified diagram of the proposed mechanism for ipso-hydroxylation.[2]

Experimental Protocols

Several effective protocols for the ipso-hydroxylation of arylboronic acids have been developed, utilizing different oxidants and reaction conditions. Below are detailed procedures for some of the most common and advantageous methods.

Protocol 1: Catalyst- and Solvent-Free Ipso-hydroxylation using Sodium Perborate (B1237305)

This method offers a green, rapid, and operationally simple approach for the synthesis of phenols.[5][6] The reaction can be performed under solvent-free conditions at room temperature, making it highly efficient and environmentally benign.[5][6][7]

Materials:

  • Arylboronic acid

  • Sodium perborate (SPB)

  • Mortar and pestle

  • Deionized water

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Thin-layer chromatography (TLC) plates

Procedure: [5]

  • Add the arylboronic acid (1.0 mmol) and sodium perborate (2.0 mmol) to a mortar.

  • Grind the solid mixture with a pestle at room temperature for approximately 10 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, dissolve the solid mixture in 5 mL of deionized water.

  • Acidify the aqueous mixture with HCl solution to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure phenol.

Protocol 2: Mild and Rapid Hydroxylation using N-Oxides

This protocol is notable for its extremely mild conditions, rapid reaction times, and broad functional group tolerance, including sensitive moieties like aldehydes and iodides.[2][3] The reaction proceeds at ambient temperature in an open flask.[3][8]

Materials:

  • Arylboronic acid or boronate ester

  • Trimethylamine N-oxide (TMAO) or N-methylmorpholine N-oxide (NMO)

  • Dichloromethane (B109758) (DCM) or other suitable solvent

  • Deionized water

  • Brine solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure: [3]

  • To a flask open to the atmosphere, add the arylboronic acid (1.0 equiv) and the N-oxide (e.g., TMAO, 1.5 equiv).

  • Add dichloromethane to achieve a concentration of 0.2 M.

  • Stir the reaction mixture at room temperature. The reaction is often complete within minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with deionized water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the desired phenol.

Protocol 3: Diacetoxyiodobenzene-Mediated Hydroxylation

This metal-free approach utilizes a hypervalent iodine reagent, diacetoxyiodobenzene (B1259982) (DIB), as a mediator.[9][10] The reaction proceeds under mild, dark conditions at room temperature and is scalable.[9][10]

Materials:

  • Arylboronic acid

  • Diacetoxyiodobenzene (DIB)

  • Acetonitrile (B52724) (MeCN) and water (as a solvent mixture)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure: [9]

  • In a reaction vessel protected from light, dissolve the arylboronic acid (1.0 equiv) in a mixture of acetonitrile and water.

  • Add diacetoxyiodobenzene (1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the crude product via column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the performance of different ipso-hydroxylation protocols with various substituted arylboronic acids. Yields are typically isolated yields after purification.

Table 1: Catalyst- and Solvent-Free Hydroxylation with Sodium Perborate [5]

EntryArylboronic AcidProductTime (min)Yield (%)
1Phenylboronic acidPhenol1092
24-Methylphenylboronic acid4-Methylphenol1090
34-Methoxyphenylboronic acid4-Methoxyphenol1091
44-Chlorophenylboronic acid4-Chlorophenol1088
53-Nitrophenylboronic acid3-Nitrophenol1085

Table 2: Hydroxylation with N-Oxides [2]

EntryArylboronic AcidOxidantProductTimeYield (%)
14-tert-Butylphenylboronic acidTMAO4-tert-Butylphenol< 5 min98
24-Formylphenylboronic acidTMAO4-Hydroxybenzaldehyde< 5 min95
34-Iodophenylboronic acidTMAO4-Iodophenol< 5 min96
43,5-Dimethylphenylboronic acidTMAO3,5-Dimethylphenol< 5 min97
52-Naphthylboronic acidTMAO2-Naphthol< 5 min94

Table 3: Diacetoxyiodobenzene-Mediated Hydroxylation [9]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidPhenol96
24-Methoxyphenylboronic acid4-Methoxyphenol94
34-Fluorophenylboronic acid4-Fluorophenol85
44-Chlorophenylboronic acid4-Chlorophenol88
53-Methoxyphenylboronic acid3-Methoxyphenol92

Applications in Drug Development

The synthesis of phenol derivatives is crucial in the pharmaceutical industry.[4] The mild and efficient nature of ipso-hydroxylation protocols allows for the late-stage introduction of hydroxyl groups into complex, drug-like molecules. This capability is highly valuable for generating libraries of metabolites or analogs for structure-activity relationship (SAR) studies. For instance, this methodology has been applied to the synthesis of API (Active Pharmaceutical Ingredient) precursors, such as guaiacol (B22219) and mequinol.[11][12] The tolerance of various functional groups, including those that might not withstand harsher oxidative conditions, further underscores the utility of this transformation in medicinal chemistry.[2]

References

Application Notes and Protocols for Catalytic Oxidation of Substituted Halophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the catalytic oxidation of substituted halophenols, a critical process in both environmental remediation and synthetic chemistry. Halogenated phenols are prevalent in industrial effluents and are also key structural motifs in many pharmaceutical compounds. Their controlled oxidation allows for either their complete degradation into less harmful substances or their conversion into valuable synthetic intermediates.

This document outlines three distinct catalytic protocols: a Fenton-like oxidation using iron-exchanged clays, an advanced oxidation process with an artificial metalloenzyme, and a classic heterogeneous Fenton reaction with iron oxide supported on titania. Each section includes a summary of performance data, a detailed experimental protocol, and visualizations of the experimental workflow and proposed reaction mechanisms.

Data Presentation: Performance of Catalytic Systems

The following tables summarize the quantitative data for the different catalytic oxidation protocols, offering a clear comparison of their efficiencies under specified conditions.

Table 1: Fenton-like Oxidation of 4-Chlorophenol (B41353) with Iron-Exchanged Clays

CatalystHost Clay4-Chlorophenol Conversion (%)TOC Removal (%)Major Intermediate
Fe-MtRomanian Montmorillonite (B579905)100604-Chlorocatechol
Fe-SWy-2SWy-2 Montmorillonite100524-Chlorocatechol
Fe-SAz-1SAz-1 Montmorillonite100454-Chlorocatechol

Data extracted from a study on the catalytic wet hydrogen peroxide oxidation of 4-chlorophenol.[1]

Table 2: Oxidation of Halophenols Catalyzed by Artificial Metalloenzyme Fe-MC6*a

SubstrateCatalyst Concentration (mM)Substrate Concentration (mM)H₂O₂ Concentration (mM)Turnover Number (TON)Primary Product
2-Chlorophenol6.25 x 10⁻⁵3.753.75310Oligomers
4-Chlorophenol6.25 x 10⁻⁵3.753.75325Oligomers
4-Fluorophenol6.25 x 10⁻³2.52.5Not Reported1,4-Benzoquinone
4-BromophenolNot ReportedNot ReportedNot ReportedNot ReportedHigher molecular weight compounds
4-Iodophenol (B32979)Not ReportedNot ReportedNot ReportedNot ReportedHigher molecular weight compounds

TON values were determined by measuring the substrate consumption against an internal standard.[2] The oxidation of 4-chloro, 4-bromo, and 4-iodophenol resulted in the formation of higher molecular weight compounds, primarily oligomers with C-O bonds.[3][4]

Table 3: Fenton-like Oxidation of 4-Chlorophenol with FeOx/TiO₂

CatalystCatalyst Loading (g/L)Initial 4-CP Concentration (mM)H₂O₂ Concentration (mM)Reaction Temperature (°C)Time for >95% Degradation (h)
1 wt% FeOx/TiO₂10.481660~6.5
10 wt% FeOx/TiO₂10.481660>6.5 and <24

Degradation rates were observed to be dependent on the leaching of iron ions into the solution.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalytic Wet Peroxide Oxidation of 4-Chlorophenol using Iron-Exchanged Montmorillonite

This protocol describes the preparation of an iron-exchanged montmorillonite catalyst and its application in the degradation of 4-chlorophenol.

1.1. Catalyst Synthesis: Iron-Exchanged Montmorillonite

  • Disperse 1 g of montmorillonite clay into 100 mL of a 0.5 wt% FeCl₃·6H₂O solution.

  • Stir the mixture continuously at 25 ± 1 °C for 24 hours to facilitate ion exchange.

  • Separate the solid catalyst by centrifugation.

  • Wash the catalyst pellet repeatedly with deionized water until the supernatant is free of chloride ions (tested with AgNO₃ solution).

  • Dry the final product in a vacuum desiccator.

1.2. Oxidation Reaction

  • In a glass reactor, prepare a 200 mL aqueous solution of 4-chlorophenol at the desired concentration.

  • Add the prepared iron-exchanged montmorillonite catalyst to the solution.

  • Stir the mixture at room temperature.

  • Initiate the reaction by adding a stoichiometric amount of hydrogen peroxide (H₂O₂).

  • Collect samples at regular intervals.

  • Filter the samples through a 0.45 µm membrane filter to remove the catalyst before analysis.

1.3. Product Analysis

  • Analyze the concentration of 4-chlorophenol and its degradation products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Quantify the Total Organic Carbon (TOC) to determine the extent of mineralization.

Protocol 2: Oxidation of Substituted Halophenols using the Artificial Metalloenzyme Fe-MC6*a

This protocol details the use of a miniaturized artificial peroxidase, Fe-MC6*a, for the selective oxidation of various substituted halophenols.[4]

2.1. Reaction Setup

  • Prepare a stock solution of the halophenol substrate and an internal standard (e.g., methyl phenyl sulfone) in a suitable solvent.

  • In a 1.5 mL Eppendorf tube, combine 50 mM sodium phosphate (B84403) buffer (pH 6.5) with 2,2,2-trifluoroethanol (B45653) (TFE) as a cosolvent (1:1 v/v).

  • Add the Fe(III)-MC6*a catalyst to the buffered solution to achieve the desired concentration (e.g., 6.25 × 10⁻³ mM).

  • Add the halophenol substrate and internal standard to the reaction mixture to their final concentrations (e.g., 2.5 mM).

  • Vortex the mixture to ensure homogeneity.

2.2. Reaction Initiation and Monitoring

  • Initiate the reaction by adding a solution of hydrogen peroxide (H₂O₂) to the mixture in one portion (e.g., final concentration of 2.5 mM).

  • Stir the reaction at room temperature.

  • Withdraw 50 µL aliquots at specific time points (e.g., 0, 10, 20, and 30 minutes).

2.3. Quenching and Analysis

  • Quench the reaction in each aliquot by adding 50 µL of a 0.1% TFA solution in water.

  • Analyze the samples by Ultra-High-Performance Liquid Chromatography (UHPLC) or GC-MS to determine substrate conversion and product formation.[4]

  • Calculate the Turnover Number (TON) by comparing the substrate consumption to the amount of catalyst used.

Protocol 3: Heterogeneous Fenton-like Oxidation of 4-Chlorophenol with FeOx/TiO₂

This protocol describes a Fenton-like oxidation process for 4-chlorophenol using a solid catalyst of iron oxide supported on titanium dioxide.[5]

3.1. Catalyst Preparation

  • The FeOx/TiO₂ catalyst is typically prepared via deposition-precipitation methods, which are detailed in specialized literature.

3.2. Oxidation Reaction

  • Set up a 250 mL glass reactor with a magnetic stirrer and temperature control.

  • Add 150 mL of a 0.48 mM 4-chlorophenol solution to the reactor.

  • Add 1 g/L of the FeOx/TiO₂ solid catalyst.

  • Heat the solution to 60 ± 2 °C while stirring.

  • Initiate the reaction by adding 16 mM of H₂O₂.

  • Collect samples periodically.

  • Filter the samples through a 0.1 µm syringe filter prior to analysis.

3.3. Analysis

  • Monitor the degradation of 4-chlorophenol using UV-Vis spectroscopy.

  • Measure the concentration of leached iron ions in the solution using Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) to understand the contribution of homogeneous catalysis.[5]

  • Monitor the pH of the solution throughout the reaction.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflows and proposed signaling pathways for the catalytic oxidation of substituted halophenols.

experimental_workflow_cwpo cluster_catalyst_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis montmorillonite Montmorillonite Clay stirring Stirring (24h, 25°C) montmorillonite->stirring fecl3_solution FeCl3 Solution fecl3_solution->stirring centrifugation Centrifugation & Washing stirring->centrifugation drying Vacuum Drying centrifugation->drying catalyst Fe-Exchanged Montmorillonite drying->catalyst add_catalyst Add Catalyst catalyst->add_catalyst halophenol_solution Halophenol Solution halophenol_solution->add_catalyst add_h2o2 Add H2O2 add_catalyst->add_h2o2 reaction_mixture Reaction at RT add_h2o2->reaction_mixture sampling Periodic Sampling reaction_mixture->sampling filtration Filtration (0.45 µm) sampling->filtration analysis HPLC or GC-MS Analysis filtration->analysis toc_analysis TOC Analysis filtration->toc_analysis results Degradation & Mineralization Data analysis->results toc_analysis->results

Caption: Experimental workflow for Catalytic Wet Peroxide Oxidation (CWPO).

fenton_like_mechanism Fe_surface ≡Fe(III)-Surface Fe_H2O2_complex ≡Fe(III)-H₂O₂ Complex Fe_surface->Fe_H2O2_complex Adsorption H2O2 H₂O₂ H2O2->Fe_H2O2_complex OH_radical •OH (Hydroxyl Radical) Fe_H2O2_complex->OH_radical Decomposition Fe_II_surface ≡Fe(II)-Surface Fe_H2O2_complex->Fe_II_surface Intermediates Oxidized Intermediates (e.g., Halocatechols) OH_radical->Intermediates Oxidation Halophenol Substituted Halophenol Halophenol->Intermediates Mineralization CO₂ + H₂O + HX Intermediates->Mineralization Further Oxidation Fe_II_surface->Fe_surface Reaction with H₂O₂

Caption: Proposed mechanism for heterogeneous Fenton-like oxidation.

fe_mc6a_mechanism FeIII Fe(III)-MC6*a Resting State CpdI Compound I [(Fe(IV)=O)por•⁺] FeIII->CpdI + H₂O₂ H2O H₂O CpdII Compound II [Fe(IV)=O] CpdI->CpdII + Ar-OH H2O2 H₂O₂ Halophenol Ar-OH Radical_Cation Ar-OH•⁺ Phenoxyl Radical Cation Products Products Benzoquinone or Oligomers Radical_Cation->Products Dehalogenation / Polymerization CpdII->FeIII + Ar-OH

Caption: Catalytic cycle of Fe-MC6*a in halophenol oxidation.[4]

References

Application Notes and Protocols for the HPLC Separation of Chlorophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of chlorophenol isomers using High-Performance Liquid Chromatography (HPLC). Chlorophenols are a group of chemical compounds in which one or more hydrogen atoms on the benzene (B151609) ring of phenol (B47542) are substituted with chlorine atoms. Due to their widespread use as intermediates in the synthesis of pesticides, herbicides, and dyes, and their potential toxicity, the accurate separation and quantification of their isomers are of significant environmental and industrial importance.

Overview of HPLC Techniques for Chlorophenol Isomer Separation

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the separation of chlorophenol isomers. This method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase, separating compounds based on their hydrophobicity. Other techniques such as normal-phase HPLC, ion-exchange chromatography, and methods employing cyclodextrins can also be utilized for specific applications.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is highly effective for separating chlorophenol isomers due to the differences in their hydrophobicity. The retention of chlorophenols on a C18 column generally increases with the number of chlorine atoms. The position of the chlorine atoms also influences retention, with isomers having chlorine atoms in the ortho position often eluting earlier than those with meta or para substitutions due to intramolecular hydrogen bonding, which reduces their interaction with the stationary phase.

Normal-Phase HPLC (NP-HPLC)

In normal-phase HPLC, a polar stationary phase (e.g., silica) and a non-polar mobile phase are used. This technique separates isomers based on the polarity of the molecules.[1] While less common for chlorophenols, it can be a valuable alternative, particularly for separating less polar isomers or when orthogonal selectivity to RP-HPLC is required.[2]

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge.[3] Since the phenolic hydroxyl group can be ionized, IEX can be employed for the separation of chlorophenol isomers by manipulating the pH of the mobile phase.[4] Anion-exchange chromatography is particularly relevant for retaining the phenolate (B1203915) ions.[4]

Chiral HPLC

While most chlorophenol isomers are not chiral, certain polychlorinated biphenyls (PCBs) with restricted rotation around the aryl-aryl bond can exist as atropisomers, which are chiral.[5] Although direct evidence for atropisomeric chlorophenols is scarce, the principles of chiral separation using chiral stationary phases (CSPs) could be applied if such isomers are encountered.[6] Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and Pirkle-type columns.[4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[6]

Quantitative Data Summary

The following tables summarize typical retention times for various chlorophenol isomers under different RP-HPLC conditions. Please note that retention times can vary significantly based on the specific instrument, column, and precise mobile phase composition.

Table 1: HPLC Separation of Dichlorophenol Isomers

IsomerRetention Time (min)ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
2,6-Dichlorophenol (B41786)2.864Kromasil 100 C18 (150 x 4.6 mm, 5 µm)Acetonitrile (B52724):Water (60:40)1.0300[7]
2,4-Dichlorophenol (B122985)3.091Kromasil 100 C18 (150 x 4.6 mm, 5 µm)Acetonitrile:Water (60:40)1.0292[7]
3,5-Dichlorophenol11.02Accucore aQ (size not specified)Acetonitrile/Water with gradientNot specified270[8]
3,4-Dichlorophenol9.20Accucore aQ (size not specified)Acetonitrile/Water with gradientNot specified270[8]

Table 2: HPLC Separation of Other Chlorophenol Isomers

IsomerRetention Time (min)ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
2-Chlorophenol5.41Accucore aQ (size not specified)Acetonitrile/Water with gradientNot specified270[8]
4-Chlorophenol2.394Kromasil 100 C18 (150 x 4.6 mm, 5 µm)Acetonitrile:Water (60:40)1.0280[7]
2,4,6-Trichlorophenol12.78Accucore aQ (size not specified)Acetonitrile/Water with gradientNot specified270[8]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Separation of Dichlorophenol Isomers

This protocol is designed for the baseline separation of 2,4-dichlorophenol and 2,6-dichlorophenol.

a. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and HPLC-grade water (60:40, v/v).

  • Standard solutions of 2,4-dichlorophenol and 2,6-dichlorophenol (10 µg/mL in mobile phase).

  • Sample filters (0.45 µm).

b. Chromatographic Conditions

  • Column Temperature: 30°C[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 10 µL[7]

  • Detection: UV at 292 nm for 2,4-dichlorophenol and 300 nm for 2,6-dichlorophenol (or a single wavelength like 280 nm for simultaneous detection).[7]

c. Procedure

  • Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of HPLC-grade water. Degas the mobile phase using sonication or vacuum filtration.

  • Install the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).

  • Prepare individual and mixed standard solutions of the dichlorophenol isomers in the mobile phase.

  • Filter all standards and samples through a 0.45 µm filter before injection.

  • Create a sequence in the chromatography data system (CDS) for the injection of standards and samples.

  • Inject the samples and acquire the chromatograms.

  • Integrate the peaks and quantify the concentrations using a calibration curve generated from the standards.

Protocol 2: Gradient RP-HPLC for a Mixture of Chlorophenol Isomers

This protocol is suitable for separating a broader range of chlorophenol isomers with varying polarities.

a. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Standard solutions of a mixture of chlorophenol isomers (e.g., 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol) in the initial mobile phase composition.

  • Sample filters (0.45 µm).

b. Chromatographic Conditions

  • Column Temperature: 35°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: PDA detector scanning from 200-400 nm, with extraction at 280 nm.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 80% B

    • 15-17 min: Hold at 80% B

    • 17.1-20 min: Return to 30% B and equilibrate.

c. Procedure

  • Prepare mobile phases A and B and degas them.

  • Install the C18 column and equilibrate the system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is observed.

  • Prepare a mixed standard solution of the chlorophenol isomers.

  • Filter all standards and samples.

  • Set up the gradient program and injection sequence in the CDS.

  • Inject the standards and samples.

  • Identify and quantify the isomers based on their retention times and UV spectra compared to the standards.

Visualizations

Experimental Workflow for HPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dissolve_Sample Dissolution in appropriate solvent Sample->Dissolve_Sample Standard Standard Weighing Dissolve_Standard Dissolution in mobile phase Standard->Dissolve_Standard Filter_Sample Filtration (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filtration (0.45 µm) Dissolve_Standard->Filter_Standard Injection Sample/Standard Injection Filter_Sample->Injection Filter_Standard->Injection MobilePhase Mobile Phase Preparation & Degassing Equilibration System & Column Equilibration MobilePhase->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the HPLC analysis of chlorophenol isomers.

Logical Relationships of HPLC Parameters for Separation Optimization

G cluster_params Adjustable Parameters cluster_outcomes Separation Characteristics MobilePhase Mobile Phase Composition (% Organic, pH, Additives) RetentionTime Retention Time MobilePhase->RetentionTime affects Resolution Resolution MobilePhase->Resolution affects PeakShape Peak Shape MobilePhase->PeakShape affects StationaryPhase Stationary Phase (C18, C8, Phenyl, etc.) StationaryPhase->RetentionTime affects StationaryPhase->Resolution affects FlowRate Flow Rate FlowRate->RetentionTime inversely affects FlowRate->Resolution affects AnalysisTime Analysis Time FlowRate->AnalysisTime inversely affects Temperature Column Temperature Temperature->RetentionTime affects Temperature->Resolution affects Temperature->PeakShape affects

Caption: Interplay of HPLC parameters and their effect on separation.

References

Troubleshooting & Optimization

Troubleshooting low yields in 3-Chloro-5-fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Chloro-5-fluorophenol, with a focus on addressing low yields.

Troubleshooting Guide: Low Yields in this compound Synthesis

This guide addresses common issues encountered during the synthesis of this compound via the most prevalent methods.

Primary Synthesis Route: Demethylation of 3-Chloro-5-fluoroanisole (B1227374)

The demethylation of 3-chloro-5-fluoroanisole using boron tribromide (BBr₃) is a widely used method for producing this compound.[1] However, several factors can lead to diminished yields.

Question: My yield of this compound is significantly lower than the expected ~88% when using the boron tribromide demethylation method. What are the potential causes and solutions?

Answer:

Low yields in the BBr₃ demethylation of 3-chloro-5-fluoroanisole can stem from several factors related to reagents, reaction conditions, and work-up procedures. Below is a breakdown of common problems and their corresponding solutions.

Potential Causes & Troubleshooting Strategies:

  • Incomplete Reaction:

    • Insufficient BBr₃: Ensure at least one equivalent of BBr₃ is used for each methoxy (B1213986) group.[2] DFT calculations suggest that one equivalent of BBr₃ can cleave up to three equivalents of anisole (B1667542), but in practice, an excess is often used to drive the reaction to completion.[3]

    • Suboptimal Temperature: The reaction is typically initiated at a low temperature (e.g., -78°C or 0°C) and allowed to warm to room temperature.[2][4] If the reaction is sluggish, a modest increase in temperature (e.g., to 10-20°C) after the initial low-temperature phase may be beneficial.[5]

    • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2] Thirty minutes may not be sufficient for the reaction to go to completion.[5]

  • Degradation of Reagents or Product:

    • Moisture Contamination: Boron tribromide reacts violently with water, producing HBr gas and reducing its efficacy.[2][4] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Side Reactions with Other Functional Groups: While BBr₃ is relatively selective for ether cleavage, it can react with other functional groups like esters and lactones at higher temperatures.[5] If your substrate contains such groups, maintaining a low reaction temperature is critical.

  • Issues During Work-up:

    • Product Loss During Quenching: The reaction is typically quenched with water or a saturated sodium bicarbonate solution.[1][2] If quenching with an alcohol like methanol, ensure it is completely removed under reduced pressure before extraction, as the product may have some solubility in it.[2]

    • Product Solubility in the Aqueous Layer: If the product exhibits some water solubility, using a saturated sodium chloride solution (brine) during the aqueous work-up can help minimize its loss to the aqueous phase.[2]

    • Formation of Precipitates: Upon addition of BBr₃, a precipitate may form, which can make TLC monitoring difficult.[5] This is likely the initial adduct formation. The reaction should be allowed to proceed, and the precipitate is expected to dissolve as the reaction progresses.

Alternative Synthesis Routes and Their Potential Pitfalls

When the primary demethylation route proves problematic, or if the starting anisole is unavailable, alternative synthetic strategies can be employed.

Alternative Route 1: Sandmeyer Reaction from 3-Chloro-5-fluoroaniline (B1302006)

This route involves the diazotization of 3-chloro-5-fluoroaniline followed by hydrolysis of the resulting diazonium salt.

Question: I am considering a Sandmeyer-type reaction to synthesize this compound from 3-chloro-5-fluoroaniline. What are the key challenges and how can I optimize the yield?

Answer:

The Sandmeyer reaction offers a viable alternative for synthesizing phenols from anilines.[6][7] The main challenges lie in the stability of the diazonium salt and potential side reactions during its hydrolysis.

Potential Causes of Low Yield & Optimization Strategies:

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable at higher temperatures. It is crucial to maintain a low temperature (typically 0-5°C) during the diazotization step (reaction with sodium nitrite (B80452) and acid).[8]

  • Formation of Side Products:

    • Phenol (B47542) Formation During Diazotization: If the temperature is not adequately controlled, the diazonium salt can prematurely react with water to form the phenol, leading to a complex mixture.[8]

    • Protodeamination: A common side reaction is the replacement of the diazonium group with a hydrogen atom, leading to the formation of 1-chloro-3-fluorobenzene.

    • Azo Coupling: The diazonium salt can couple with unreacted aniline (B41778) or the product phenol to form colored azo compounds, which are impurities that can complicate purification.

  • Inefficient Hydrolysis:

    • Classical Method (Verkochung): Simply boiling the acidic solution of the diazonium salt can lead to the formation of undesired byproducts due to the high temperature and acidity.[6]

    • Copper-Catalyzed Hydrolysis: A milder and often higher-yielding method involves the use of copper(I) oxide (Cu₂O) and an excess of copper(II) nitrate (B79036) in neutral water at room temperature.[6] This method proceeds through a radical mechanism and can provide cleaner product formation.

Alternative Route 2: From 1-Bromo-3-chloro-5-fluorobenzene (B1273174)

This approach typically involves the formation of an organometallic intermediate (Grignard or organolithium) or a boronic acid, followed by oxidation.

Question: What are the critical steps and potential difficulties in synthesizing this compound from 1-Bromo-3-chloro-5-fluorobenzene?

Answer:

This synthetic route is a multi-step process with its own set of challenges, primarily related to the selective formation of the desired intermediate and its subsequent conversion to the phenol.

Key Steps and Troubleshooting:

  • Formation of an Organometallic Reagent or Boronic Acid:

    • Grignard Reagent Formation: The Grignard reagent can be formed by reacting 1-bromo-3-chloro-5-fluorobenzene with magnesium. A key challenge is the potential for side reactions, such as Wurtz coupling. The reactivity of halogens for Grignard formation is generally I > Br > Cl, so the bromine should react preferentially.[9] It is essential to use anhydrous conditions and an inert atmosphere.[9]

    • Organolithium Formation: Alternatively, an organolithium reagent can be formed via halogen-metal exchange, typically using n-butyllithium at low temperatures.

    • Boronic Acid Synthesis: The bromo-substituted starting material can be converted to 3-chloro-5-fluorophenylboronic acid. This is often achieved by reacting the corresponding organolithium or Grignard reagent with a trialkyl borate, such as triisopropyl borate, followed by acidic work-up.

  • Conversion to the Phenol:

    • From Grignard/Organolithium Reagents: The organometallic intermediate can be reacted with an oxygen source. Bubbling dry oxygen through the solution followed by an acidic work-up is a common method. However, this can sometimes lead to a mixture of products.

    • From Boronic Acid: The oxidation of the boronic acid to the phenol is a more controlled and often higher-yielding method. Common oxidizing agents include hydrogen peroxide under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are often regioisomers (positional isomers) that can be difficult to separate from the desired product. Other potential impurities include unreacted starting materials and byproducts from side reactions, such as protodeamination products in the Sandmeyer route or coupled products in organometallic routes.

Q2: How can I best monitor the progress of the BBr₃ demethylation reaction?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[2] Use a suitable solvent system to achieve good separation between the starting material (3-chloro-5-fluoroanisole) and the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: Are there any safer alternatives to boron tribromide for the demethylation step?

A3: Yes, several alternatives to BBr₃ exist, although they may require harsher conditions. These include hydrobromic acid (HBr), often at elevated temperatures, and certain thiolates in a polar aprotic solvent.[2][10] However, for substrates with other sensitive functional groups, BBr₃ often provides the best balance of reactivity and selectivity under milder conditions.[10]

Q4: What is the best way to purify the final this compound product?

A4: Purification is typically achieved through extraction and column chromatography. After the reaction work-up, the crude product is extracted into an organic solvent. Subsequent purification by flash column chromatography on silica (B1680970) gel is usually effective in removing impurities and isolating the pure product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Demethylation of 3-Chloro-5-fluoroanisole

Demethylating AgentSolventTemperatureReaction TimeTypical YieldNotes
Boron tribromide (BBr₃)Dichloromethane (B109758) (DCM)-78°C to Room Temp1 - 24 hours70 - 95%Highly effective but requires strictly anhydrous conditions.[2]
Hydrobromic acid (HBr)Acetic Acid or WaterRefluxSeveral hoursVariableHarsher conditions, may not be suitable for sensitive substrates.[2][10]
Thiolates (e.g., NaSMe)Dimethylformamide (DMF)Reflux2 - 5 hoursGoodRequires preparation of the thiolate reagent; potential for strong odors.[2][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Demethylation of 3-Chloro-5-fluoroanisole

This protocol is adapted from a standard literature procedure.[1]

  • Reaction Setup: In a dry round-bottom flask under an argon atmosphere, dissolve 3-chloro-5-fluoroanisole (10 g, 62 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to -70°C using a dry ice/acetone bath.

  • Addition of BBr₃: While stirring vigorously, slowly add boron tribromide (11.8 mL, 124 mmol) dropwise over 15 minutes, ensuring the temperature remains at -70°C.

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Work-up:

    • Carefully adjust the pH of the mixture to 6 with a saturated sodium bicarbonate solution.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under vacuum to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary. The reported yield for this procedure is 88%.[1]

Mandatory Visualization

Troubleshooting_Demethylation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Is starting material left (TLC)? Reagent_Degradation Reagent/Product Degradation Low_Yield->Reagent_Degradation Were anhydrous conditions maintained? Workup_Issues Work-up Issues Low_Yield->Workup_Issues Is product lost during extraction? Optimize_Conditions Optimize Reaction Conditions: - Increase BBr3 equivalents - Adjust temperature - Increase reaction time Incomplete_Reaction->Optimize_Conditions Anhydrous_Technique Improve Anhydrous Technique: - Use dry solvents/glassware - Maintain inert atmosphere Reagent_Degradation->Anhydrous_Technique Refine_Workup Refine Work-up Procedure: - Use brine wash - Optimize quenching method Workup_Issues->Refine_Workup

Caption: Troubleshooting workflow for low yields in the BBr₃ demethylation of 3-chloro-5-fluoroanisole.

Synthesis_Routes Start_Anisole 3-Chloro-5-fluoroanisole Demethylation Demethylation (BBr3) Start_Anisole->Demethylation Start_Aniline 3-Chloro-5-fluoroaniline Sandmeyer Sandmeyer Reaction (NaNO2, H+, Cu2O) Start_Aniline->Sandmeyer Start_Bromo 1-Bromo-3-chloro-5-fluorobenzene Organometallic Organometallic/Boronic Acid Route (Mg or BuLi, then O2 or B(OiPr)3/H2O2) Start_Bromo->Organometallic Product This compound Demethylation->Product Sandmeyer->Product Organometallic->Product

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Optimizing Substituted Phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My phenol (B47542) synthesis is suffering from low yield. What are the common causes and how can I address them?

A1: Low yields in substituted phenol synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or the presence of impurities. Key areas to investigate include the choice of catalyst, ligand, base, solvent, and reaction temperature. For instance, in palladium-catalyzed reactions, ensuring an inert atmosphere is crucial to prevent catalyst oxidation.[1] Additionally, the purity of starting materials, particularly aryl halides and boronic acids in Suzuki-Miyaura coupling, can significantly impact efficiency.[2]

Q2: I am observing significant side product formation. What are the most common side reactions and how can they be minimized?

A2: Common side reactions include polysubstitution, especially in electrophilic aromatic substitution reactions on the highly activated phenol ring, and oxidative coupling leading to dimers or oligomers.[1][3] To mitigate polysubstitution, consider using milder reagents, non-polar solvents, and lower reaction temperatures.[3] For oxidative coupling, employing a protecting group for the phenolic hydroxyl is a highly effective strategy.[1][4] Running the reaction at lower concentrations can also disfavor bimolecular side reactions.[1]

Q3: How do I choose the appropriate protecting group for my phenol?

A3: The choice of a protecting group is critical and depends on the stability required for subsequent reaction steps and the conditions for its removal. Ethers (e.g., methyl, benzyl) and silyl (B83357) ethers are common choices.[4][5] Benzyl (B1604629) ethers are stable under a wide range of conditions and can be removed by hydrogenolysis.[1] Silyl ethers are particularly popular in drug synthesis.[4] The tetrafluoropyridyl (TFP) group is a more recent option that is stable to a range of conditions and can be cleaved under mild conditions.[6]

Q4: My purification process is challenging due to inseparable byproducts. What can I do?

A4: Purification difficulties often arise from byproducts with similar polarities to the desired product, a common issue with oxidative coupling side products.[1] The most effective solution is to prevent their formation in the first place by using a protecting group on the phenolic hydroxyl.[1] Careful control of stoichiometry in coupling reactions can also minimize the formation of homodimers.[1]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig C-O Coupling for Phenol Synthesis

Symptoms:

  • Low conversion of aryl halide starting material.

  • Formation of significant biaryl byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Reactant Solubility One of the most common reasons for failure is the poor solubility of the inorganic base.[7] Screen different solvents; ethereal solvents like dioxane or THF, and aromatic hydrocarbons like toluene (B28343) are commonly used.[7]
Inappropriate Base or Ligand The choice of base and ligand is substrate-dependent. Strong bases like NaOtBu are effective but can decompose sensitive substrates.[7] For such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[7] A thorough screening of ligands may be necessary to minimize side reactions like biaryl formation.[7]
Catalyst Inhibition or Decomposition Ensure all reagents and solvents are pure and dry. Certain functional groups can poison the palladium catalyst.[7] If catalyst poisoning is suspected, a different catalyst system or protection of the problematic functional group may be required.[7]
Issue 2: Poor Regioselectivity in Electrophilic Bromination of Phenols

Symptoms:

  • Formation of a mixture of ortho- and para-brominated phenols.

  • Presence of polybrominated products (e.g., 2,4,6-tribromophenol).[3]

Possible Causes & Solutions:

CauseRecommended Solution
High Reactivity of Brominating Agent Avoid highly reactive systems like bromine water if monosubstitution is desired.[3] Use milder reagents such as N-bromosuccinimide (NBS).[3]
Solvent Effects Polar, protic solvents like water can enhance bromine's reactivity, leading to polysubstitution.[3] Use non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride to favor monobromination.[3]
High Reaction Temperature Lowering the reaction temperature can improve selectivity towards the monobrominated product.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Hydroxylation of Aryl Halides

This protocol provides a general guideline for the direct conversion of aryl halides to phenols.

  • Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the appropriate ligand (e.g., 1-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., KOH or CsOH, 2-4 equiv.) and degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Reaction: Heat the mixture to the optimized temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Source: Adapted from literature procedures on Pd-catalyzed hydroxylation.[8][9]

Protocol 2: Protection of a Phenol using a Benzyl Group

Benzyl ethers are common protecting groups for phenols due to their stability and ease of removal.

  • Dissolve the Phenol: In a round-bottom flask under an inert atmosphere, dissolve the phenol (1 equivalent) in a suitable solvent such as DMF or acetone.

  • Add Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the suspension for 10-15 minutes at room temperature.

  • Add Benzyl Halide: Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the mixture.

  • Reaction Monitoring: Heat the reaction mixture (typically to 50-80°C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography if necessary.[1]

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere reagents->inert add_reagents Add Base & Solvent inert->add_reagents heat Heat & Stir add_reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract purify Dry & Purify extract->purify end Final Product purify->end

Caption: General workflow for substituted phenol synthesis.

troubleshooting_logic cluster_yield Low Yield Issues cluster_side_products Side Product Issues start Low Yield or Side Products? check_solubility Check Reactant Solubility start->check_solubility Low Yield use_pg Use Protecting Group start->use_pg Side Products optimize_catalyst Optimize Catalyst/ Ligand/Base check_solubility->optimize_catalyst check_purity Verify Reagent Purity optimize_catalyst->check_purity milder_cond Use Milder Conditions use_pg->milder_cond control_stoich Control Stoichiometry milder_cond->control_stoich

Caption: Troubleshooting logic for phenol synthesis.

References

Identification and removal of impurities in 3-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in 3-Chloro-5-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities are typically regioisomers (positional isomers) and related phenols. A study of commercially available this compound identified several impurities, with the most common being:

  • Regioisomeric Impurities : There are nine possible regioisomers of this compound.[1][2] Of these, 2-chloro-5-fluorophenol, 2-chloro-6-fluorophenol, and 4-chloro-3-fluorophenol (B1349760) have been observed in commercial samples.[1]

  • Related Phenolic Impurities : Other common impurities include phenol, 3-fluorophenol, and 3-chlorophenol.[1]

  • Brominated Impurity : 3-bromo-5-fluorophenol (B1288921) has also been detected.[1]

  • Starting Materials and Byproducts : Depending on the synthetic route, residual starting materials or byproducts from the manufacturing process may be present.[1] For instance, if synthesized from 3-chloro-5-fluoroanisole, this starting material could be a potential impurity.[3]

Q2: Which analytical techniques are best suited for identifying impurities in this compound?

A2: Gas Chromatography (GC) is a highly effective technique for the analysis of this compound and its volatile impurities.[1][2] Specifically, a GC method using a Flame Ionization Detector (GC-FID) has been successfully developed to separate all nine possible regioisomers and other related impurities.[1][4] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool, particularly for less volatile impurities or degradation products.[5] For structural elucidation of unknown impurities, hyphenated techniques like GC-Mass Spectrometry (GC-MS) are recommended.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is useful for identifying and quantifying impurities, especially if authentic standards of the impurities are available for comparison.[6][7][8]

Q3: What are the general strategies for removing impurities from this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common strategies include:

  • Recrystallization : This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is crucial for effective purification.

  • Column Chromatography : Flash column chromatography is a highly effective method for separating compounds with different polarities.[9] It can be used to separate this compound from its isomers and other impurities.

  • Distillation : If the impurities have significantly different boiling points from this compound, distillation under reduced pressure can be an effective purification method.

Q4: How can I perform a forced degradation study on this compound?

A4: Forced degradation studies help to identify potential degradation products and assess the stability of the compound. A general protocol involves exposing a solution of this compound to various stress conditions:

  • Acid Hydrolysis : Treat a solution of the compound with an acid (e.g., 0.1 N HCl) and heat.[5]

  • Base Hydrolysis : Treat a solution of the compound with a base (e.g., 0.1 N NaOH) and heat.[5]

  • Oxidative Degradation : Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide).[5]

  • Thermal Degradation : Heat the solid compound at an elevated temperature (e.g., 105°C).[5]

  • Photolytic Degradation : Expose a solution of the compound to UV light.[5] The stressed samples are then analyzed by a stability-indicating method, typically HPLC, to separate the parent compound from any degradation products.[5]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
IssuePotential CauseRecommended Action
Poor peak shape (tailing or fronting) - Active sites on the column or in the inlet liner.- Column overloading.- Inappropriate oven temperature program.- Use a deactivated inlet liner.- Dilute the sample.- Optimize the temperature ramp rate.
Inconsistent retention times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Changes in oven temperature.- Check and stabilize the carrier gas flow.- Perform a leak check.- Ensure the oven temperature is stable and reproducible.
Ghost peaks - Carryover from previous injections.- Contamination in the syringe or inlet.- Inject a blank solvent after a concentrated sample to check for carryover.[1][2]- Clean the syringe and inlet.
Poor resolution of isomeric impurities - Non-optimal GC column.- Inappropriate oven temperature program.- Use a column with a different stationary phase (e.g., Rtx®-65 has been shown to be effective).[1]- Optimize the temperature gradient to improve separation.
High-Performance Liquid Chromatography (HPLC) Analysis
IssuePotential CauseRecommended Action
Broad or split peaks - Column degradation.- Sample solvent incompatible with mobile phase.- Column overloading.- Replace the column.- Dissolve the sample in the mobile phase.[10]- Reduce the injection volume or sample concentration.
Drifting baseline - Column not equilibrated.- Mobile phase composition changing.- Detector lamp aging.- Equilibrate the column with the mobile phase for a sufficient time.- Ensure proper mixing and degassing of the mobile phase.- Replace the detector lamp if necessary.
Unexpected peaks - Contaminated mobile phase or glassware.- Sample degradation in the autosampler.- Use HPLC-grade solvents and clean glassware.- Keep the autosampler at a low temperature.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography (GC-FID)

This protocol is adapted from a validated method for the detection and quantitation of regioisomeric and other impurities in this compound.[1]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol (B129727) or acetonitrile.[1]

2. GC System and Conditions:

  • GC System : A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : Rtx®-65 (30 m x 0.25 mm, 1.0 µm film thickness).[1]

  • Oven Program :

    • Initial temperature: 100°C.

    • Ramp: 10°C/min to 210°C.

    • Hold at 210°C for 14 minutes.[1]

  • Inlet :

    • Mode: Split (25:1 ratio).

    • Temperature: 240°C.[1]

  • Detector (FID) :

    • Temperature: 240°C.[1]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[1]

  • Injection Volume : 1 µL.[1]

3. Data Analysis:

  • Identify impurities by comparing their retention times to those of known standards.

  • Quantify impurities using area percent calculations. The method has a reported limit of quantitation of 0.05% and a limit of detection of 0.02%.[1]

Quantitative Data: Relative Retention Times (RRT) of Potential Impurities

ImpurityRelative Retention Time (RRT)
Phenol0.52
3-Fluorophenol0.61
3-Chlorophenol0.73
2-Chloro-6-fluorophenol0.86
2-Chloro-5-fluorophenol0.90
4-Chloro-3-fluorophenol0.94
This compound 1.00
3-Bromo-5-fluorophenol1.18
Data adapted from Denton, J. R. (2017).[1]
Protocol 2: Purification by Flash Column Chromatography

This is a general protocol that can be optimized for the purification of this compound.

1. Slurry Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add silica (B1680970) gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

2. Column Packing:

  • Pack a glass column with silica gel (e.g., 230-400 mesh) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

3. Loading and Elution:

  • Carefully add the prepared slurry to the top of the packed column.

  • Begin elution with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity if necessary (gradient elution).

4. Fraction Collection and Analysis:

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

1. Solvent Selection:

  • Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.

  • Potential solvents to screen include toluene, hexanes, or a mixture of solvents like ethanol/water.

2. Recrystallization Procedure:

  • Dissolve the crude material in a minimum amount of the hot recrystallization solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.[11]

3. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow Impurity Identification and Removal Workflow cluster_identification Impurity Identification cluster_purification Purification start Crude this compound gc_analysis GC-FID Analysis start->gc_analysis hplc_analysis HPLC Analysis start->hplc_analysis nmr_analysis NMR Analysis start->nmr_analysis impurity_profile Establish Impurity Profile gc_analysis->impurity_profile hplc_analysis->impurity_profile nmr_analysis->impurity_profile purification_decision Select Purification Method impurity_profile->purification_decision Based on Impurities column_chrom Column Chromatography purification_decision->column_chrom recrystallization Recrystallization purification_decision->recrystallization distillation Distillation purification_decision->distillation pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product distillation->pure_product

Caption: Workflow for impurity identification and removal.

gc_troubleshooting GC Analysis Troubleshooting cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue peak_shape Poor Peak Shape issue->peak_shape retention_time Inconsistent Retention Times issue->retention_time ghost_peaks Ghost Peaks issue->ghost_peaks cause1 Active Sites / Overloading peak_shape->cause1 is likely caused by cause2 Flow/Temp Instability retention_time->cause2 is likely caused by cause3 Carryover / Contamination ghost_peaks->cause3 is likely caused by solution1 Use Deactivated Liner / Dilute Sample cause1->solution1 address with solution2 Check Gas Flow / Calibrate Oven cause2->solution2 address with solution3 Run Blank Injection / Clean System cause3->solution3 address with

Caption: Troubleshooting logic for GC analysis.

References

Technical Support Center: Regioselective Synthesis of Meta-Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of meta-substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of meta-substituted phenols, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Meta-Substituted Product

Potential Cause Troubleshooting Steps
Inherent ortho-, para- directing nature of the hydroxyl group. The hydroxyl group strongly activates the ortho and para positions for electrophilic substitution.[1][2][3][4][5][6][7] Consider using a meta-directing group strategy. This involves installing a directing group that sterically or electronically favors meta-substitution, which can later be removed.[8]
Ineffective Directing Group. The chosen directing group may not be optimal for your specific substrate or reaction conditions. Consult the literature for directing groups known to be effective for the desired transformation (e.g., nitrile-based templates for C-H olefination).[9][10] Experiment with different directing groups that offer stronger chelation to the metal catalyst.
Harsh Reaction Conditions. Traditional methods for C-H activation can require harsh conditions, leading to substrate decomposition.[9][10] Explore milder reaction conditions, such as those employing photocatalysis or electrochemical methods, if applicable to your synthetic route.
Catalyst Inactivity. The catalyst may be poisoned or deactivated. Ensure all reagents and solvents are pure and dry. Consider using a different catalyst or ligand system. For example, iridium catalysts with specific ligands have shown success in meta-selective borylation.[8]
Poor Substrate Reactivity. The electronic properties of your starting phenol (B47542) may be unfavorable. Electron-withdrawing groups on the ring can deactivate it towards certain C-H functionalization reactions.[1] It may be necessary to modify the substrate or choose an alternative synthetic pathway.

Issue 2: Poor Regioselectivity (Formation of ortho and para Isomers)

Potential Cause Troubleshooting Steps
Competing Electrophilic Aromatic Substitution. Standard electrophilic aromatic substitution reactions on phenols will predominantly yield ortho and para products.[5][6] Avoid conditions that favor traditional electrophilic substitution. Utilize directing group-assisted C-H functionalization to override the inherent regioselectivity.
Steric Hindrance is Insufficient. For sterically-driven regioselectivity, the directing group or substituents may not be bulky enough to exclusively favor the meta position. Consider using a larger directing group or modifying the substrate to increase steric bulk around the ortho positions.
Incorrect Reaction Temperature. In some reactions, the temperature can influence the regioselectivity. Perform a temperature screen to identify the optimal conditions for meta-selectivity.
Lewis Acid-Assisted Alkylation. Lewis acid-assisted Friedel-Crafts alkylation of phenols is known to suffer from poor site selectivity, often yielding a mixture of isomers.[11] If possible, avoid this method or explore alternative catalysts that offer better regiochemical control.

Issue 3: Formation of Side Products and Overreaction

Potential Cause Troubleshooting Steps
Oxidation of the Phenol. Phenols are susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain oxidants, leading to quinone formation or tarry byproducts.[5][12] Use milder oxidants and consider performing the reaction under an inert atmosphere.
Polysubstitution. The activated nature of the phenol ring can lead to multiple substitutions, especially in reactions like halogenation.[5][7] To control this, consider using a protecting group on the hydroxyl moiety to temper its activating effect.
Reaction at the Hydroxyl Group. The phenolic hydroxyl group is nucleophilic and can react with electrophiles, leading to O-functionalization instead of C-H functionalization.[11] Protect the hydroxyl group with a suitable protecting group that can be removed later in the synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: Why is the direct meta-functionalization of phenols so challenging?

The primary challenge lies in the electronic properties of the hydroxyl group. It is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack, specifically at the ortho and para positions.[1][2][3] This makes direct substitution at the electronically disfavored meta position difficult to achieve with high selectivity.[13]

Q2: What is the most common strategy to achieve meta-selectivity?

The use of a directing group is currently one of the most prevalent strategies.[11][14] A directing group is temporarily installed, often on the hydroxyl group, to position a metal catalyst in proximity to the meta C-H bond, thereby facilitating its functionalization.[8] These directing groups can be designed to be removable after the desired transformation.[15]

Q3: Are there any alternatives to directing group strategies?

Yes, several alternative approaches are being developed. These include:

  • Isomerization: This involves the conversion of a more readily available para-substituted phenol to the desired meta-isomer.[2][16]

  • Regiodiversion of Electrophilic Aromatic Substitution: This strategy aims to divert the key σ-complex intermediate in an electrophilic aromatic substitution towards the thermodynamically less favorable meta-product.[13][17]

  • Cycloaddition Reactions: Formal [3+3] cycloaddition reactions using precursors like 3-hydroxypyrones can provide access to highly substituted phenols with good regiochemical control.[18]

Q4: I am observing a mixture of ortho-, meta-, and para-isomers. How can I improve the meta-selectivity?

Improving meta-selectivity often involves a multi-pronged approach:

  • Optimize the Directing Group: If you are using one, ensure it is rigid and positions the catalyst correctly.

  • Ligand Tuning: In metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state and, consequently, the regiochemical outcome.

  • Temperature Control: As mentioned in the troubleshooting guide, temperature can be a critical parameter for selectivity.

Quantitative Data Summary

The following table summarizes representative yields for various meta-selective C-H functionalization reactions of phenols.

Reaction TypeCatalyst/ReagentDirecting GroupSubstrate Scope ExampleYield (%)Reference
C-H OlefinationPd(OAc)₂Aliphatic NitrilePhenol derivativesHigh[9][10]
C-H BorylationIridium CatalystPyridine-pyridone LigandPhenolsNot specified[8]
Sequential C-H Olefination/C-O ArylationPd-catalyzed/Ni-catalyzedBifunctional TemplatePhenol derivativesGood to Excellent[15][19]
C-H ArylationBi(V)-mediatedNone (Regiodiversion)Sterically congested phenolsNot specified[13][17]
para- to meta-IsomerizationIBX, TPSH, AcOHN/Apara-Substituted PhenolsGood[2][16]

Experimental Protocols

Protocol 1: General Procedure for Directing Group-Assisted Meta-C-H Olefination

This protocol is a generalized representation based on nitrile-directed methodologies.[9][10]

  • Installation of the Directing Group: To a solution of the starting phenol (1.0 equiv) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 2.0 equiv) and the directing group precursor (e.g., an aliphatic nitrile with a leaving group, 1.2 equiv). Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitor by TLC). Work up the reaction and purify the product to obtain the directing group-tethered phenol.

  • Meta-C-H Olefination: In a reaction vessel, combine the directing group-tethered phenol (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), an oxidant (e.g., Ag₂CO₃, 2.0 equiv), and the desired olefin (2.0-3.0 equiv) in a suitable solvent (e.g., HFIP). Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the designated time (e.g., 12-24 h).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, wash with a suitable solvent, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to isolate the meta-olefinated product.

  • Removal of the Directing Group: The removal conditions will depend on the nature of the directing group. For example, a nitrile group may be hydrolyzed under acidic or basic conditions.

Protocol 2: Representative Procedure for Palladium-Catalyzed Ortho-Hydroxylation of Benzoic Acids (for comparative context)

While not a meta-functionalization of a phenol, this protocol illustrates a typical C-H functionalization setup.[20]

  • Reaction Setup: To a sealed tube, add the benzoic acid substrate (0.5 mmol), Pd(OAc)₂ (5 mol%), and an oxidant (e.g., tert-butyl hydroperoxide or Oxone®) in a suitable solvent (e.g., acetic acid or a mixture of TFA and TFAA).

  • Reaction Execution: Heat the sealed tube at a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, quench the reaction, extract the product with an appropriate organic solvent, and purify by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_dg Directing Group Strategy cluster_end Final Product start Phenol install_dg Install Directing Group (DG) start->install_dg phenol_dg Phenol-DG install_dg->phenol_dg meta_func meta-C-H Functionalization phenol_dg->meta_func meta_phenol_dg meta-Functionalized Phenol-DG meta_func->meta_phenol_dg remove_dg Remove Directing Group meta_phenol_dg->remove_dg end meta-Substituted Phenol remove_dg->end

Caption: Workflow for directing group-assisted meta-C-H functionalization.

logical_relationship challenge Challenge: meta-Substitution of Phenols cause1 Inherent ortho-, para- Directing Nature of -OH challenge->cause1 cause2 High Reactivity Leading to Side Reactions challenge->cause2 cause3 Harsh Conditions for C-H Activation challenge->cause3 solution1 Directing Group (DG) Strategies cause1->solution1 solution2 Isomerization from para- to meta- cause1->solution2 solution3 Regiodiversion of Electrophilic Substitution cause1->solution3

Caption: Key challenges and strategic solutions in meta-phenol synthesis.

References

Technical Support Center: Selective Catalytic Hydrogenation of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of nitrophenols. The primary focus is on preventing the over-reduction of the desired aminophenol product and addressing other common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic hydrogenation of nitrophenols, helping you to identify the root cause and implement effective solutions.

Issue 1: Low Selectivity - Significant Over-reduction to Undesired Byproducts (e.g., aniline)

Root Cause Analysis and Solutions:

Potential CauseRecommended Action
Inappropriate Catalyst Choice The choice of catalyst and support significantly impacts selectivity. For instance, platinum-based catalysts may favor p-aminophenol production, while palladium catalysts might lead to higher aniline (B41778) formation.[1] Consider screening different catalysts (e.g., Pt/C, Pd/C, Raney Nickel) and supports (e.g., carbon, alumina, titania) to find the optimal combination for your specific substrate.[2][3]
Excessive Hydrogen Pressure High hydrogen pressure can promote further reduction of the aminophenol.[2] It is crucial to optimize the hydrogen pressure. For many reactions, a pressure of 1-5 bar (balloon pressure) is sufficient.[4] If over-reduction is observed, try reducing the hydrogen pressure.
High Reaction Temperature While higher temperatures can increase the reaction rate, they can also lead to reduced selectivity and catalyst deactivation.[4][5] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing over-reduction.[5] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
Prolonged Reaction Time Leaving the reaction to run for an extended period after the nitrophenol has been consumed can lead to the slow over-reduction of the aminophenol. Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.[6]
Inappropriate Solvent The solvent can influence catalyst activity and selectivity. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used.[4] The polarity of the solvent can affect the rate of hydrogenation.[7][8] It may be beneficial to screen a variety of solvents to find the one that gives the best selectivity for your system.
Catalyst Loading High catalyst loading might accelerate the desired reaction but can also increase the rate of over-reduction. It is advisable to use the minimum amount of catalyst required for efficient conversion of the starting material.

Troubleshooting Workflow for Low Selectivity

G start Low Selectivity Observed (Over-reduction) catalyst Review Catalyst Choice (Metal and Support) start->catalyst pressure Reduce Hydrogen Pressure catalyst->pressure temperature Lower Reaction Temperature pressure->temperature time Optimize Reaction Time (Monitor Closely) temperature->time solvent Screen Different Solvents time->solvent end Improved Selectivity solvent->end

Caption: A stepwise approach to troubleshooting low selectivity in nitrophenol hydrogenation.

Issue 2: Low or No Conversion of the Nitrophenol Starting Material

Root Cause Analysis and Solutions:

Potential CauseRecommended Action
Catalyst Inactivity/Poisoning The catalyst's active sites can be blocked by impurities in the starting material, solvent, or from the reaction apparatus.[4] Ensure the purity of all reagents and solvents. If catalyst poisoning is suspected, consider using a fresh batch of catalyst or a guard column if applicable. Some catalysts are also sensitive to air, so ensure the reaction is performed under an inert atmosphere.[9]
Insufficient Hydrogen Pressure For the hydrogenation to proceed, adequate hydrogen pressure is necessary. Ensure there are no leaks in your system and that the hydrogen supply is sufficient. For more challenging substrates, a higher pressure may be required.[4]
Inadequate Agitation Poor mixing can lead to mass transfer limitations, preventing efficient contact between the hydrogen, substrate, and catalyst.[4] Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.
Low Reaction Temperature While high temperatures can be detrimental to selectivity, a temperature that is too low may result in a very slow or stalled reaction. If the reaction is sluggish at room temperature, a modest increase in temperature could improve the conversion rate.
Incorrect Solvent Choice The starting material must be soluble in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, select a different solvent or a co-solvent system.[9]

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion catalyst Check Catalyst Activity (Fresh Catalyst, Purity of Reagents) start->catalyst pressure Increase Hydrogen Pressure catalyst->pressure agitation Ensure Adequate Agitation pressure->agitation temperature Increase Reaction Temperature agitation->temperature solvent Verify Substrate Solubility (Change Solvent if Needed) temperature->solvent end Successful Conversion solvent->end

Caption: A diagnostic workflow for addressing low or no conversion of the starting nitrophenol.

Issue 3: Formation of Colored Impurities in the Final Product

Root Cause Analysis and Solutions:

Potential CauseRecommended Action
Oxidation of the Aminophenol Product Aminophenols are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities.[9] This is a common cause of discoloration. To mitigate this, perform the reaction work-up and product isolation under an inert atmosphere (e.g., nitrogen or argon).[9] Purging solvents with an inert gas before use can also be beneficial.[9] Storing the final product under an inert atmosphere and protected from light is also recommended.
Side Reactions of Intermediates In some cases, reaction intermediates can undergo side reactions to form colored byproducts. For example, the unstable aminophenol intermediate can sometimes form condensation products.[10] One strategy to avoid this is to perform a one-pot hydrogenation and acetylation to directly synthesize the more stable paracetamol derivative from 4-nitrophenol (B140041).[10][11]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is generally the most selective for the hydrogenation of nitrophenols to aminophenols?

A1: The selectivity of a catalyst is highly dependent on the specific nitrophenol substrate and the reaction conditions. However, some general trends have been observed. Platinum on carbon (Pt/C) is often a good starting point and has been shown to be highly active for the hydrogenation of p-nitrophenol to p-aminophenol.[7][8] Gold-based catalysts have also demonstrated high chemoselectivity for the reduction of the nitro group.[12] It is often necessary to screen a few different catalysts (e.g., Pt/C, Pd/C, Raney Nickel) to determine the best one for a particular application.[13]

Q2: How can I effectively monitor the progress of my nitrophenol hydrogenation reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] You can spot the reaction mixture alongside the starting nitrophenol to track its disappearance and the appearance of the aminophenol product. A co-spot (spotting the reaction mixture on top of the starting material spot) can help to confirm the identity of the starting material spot in the reaction lane.[6] For more quantitative analysis and to detect byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are more powerful techniques.

Q3: What is a typical work-up procedure for a catalytic hydrogenation reaction of a nitrophenol?

A3: A general work-up procedure involves filtering the reaction mixture to remove the solid catalyst. This is often done by passing the mixture through a pad of celite. It is crucial to carry out this filtration under an inert atmosphere to prevent oxidation of the aminophenol product.[9] After filtration, the solvent is typically removed under reduced pressure. Further purification of the aminophenol can be achieved by recrystallization or column chromatography.

Q4: Can I selectively reduce one nitro group in a dinitrophenol?

A4: Yes, selective reduction of one nitro group in a dinitrophenol is possible. The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For example, in some systems, the nitro group that is less sterically hindered or electronically more activated may be reduced preferentially. Careful optimization of hydrogen pressure, temperature, and reaction time is key to achieving high selectivity.

Q5: Are there any safety concerns I should be aware of during catalytic hydrogenation?

A5: Yes, there are significant safety considerations. Hydrogen gas is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated area, preferably in a fume hood, and use appropriate safety equipment. Ensure that your reaction apparatus is properly assembled and free of leaks. The catalyst itself, particularly when dry and finely divided (like Pd/C), can be pyrophoric and may ignite upon exposure to air. Always handle the catalyst carefully, preferably under an inert atmosphere or as a slurry in a solvent.

Quantitative Data on Catalyst Performance

The following table summarizes some reported data on the performance of different catalysts in the hydrogenation of p-nitrophenol (PNP) to p-aminophenol (PAP). Note that reaction conditions can significantly influence these results.

CatalystSupportTemperature (°C)H₂ Pressure (bar)Conversion of PNP (%)Selectivity to PAP (%)Reference
1% Pt/CCarbon30-706.9>95High[7][8]
0.7% Pt/CCarbon304>90~90[14]
Ni nanoparticlesCarbon8010HighHigh[11]
Pd/CCarbonAmbientGas Flow9983[10]
CuO-nanoleafγ-Al₂O₃30(NaBH₄ used)~100High[15]

Experimental Protocols

General Protocol for the Catalytic Hydrogenation of 4-Nitrophenol

This protocol provides a general methodology for the catalytic hydrogenation of 4-nitrophenol to 4-aminophenol (B1666318). It should be adapted and optimized for specific substrates and equipment.

Materials:

  • 4-Nitrophenol

  • Catalyst (e.g., 5% Pt/C)

  • Solvent (e.g., Ethanol or Methanol)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Catalyst and Solvent Addition: To a round-bottom flask equipped with a magnetic stir bar, add the catalyst (e.g., 5-10 mol% relative to the substrate) under a stream of inert gas. Add the solvent (e.g., ethanol) to create a slurry.[4]

  • System Purge: Seal the flask and purge the system with hydrogen gas. This is typically done by evacuating the flask under vacuum and then backfilling with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[4]

  • Substrate Addition: Dissolve the 4-nitrophenol in the reaction solvent and add it to the flask via a syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) under a positive pressure of hydrogen (maintained by a balloon or regulator).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere if possible) and analyzing them by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, carefully purge the reaction vessel with an inert gas to remove any remaining hydrogen.

  • Filtration: Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4-aminophenol.

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.

Experimental Setup Diagram

G cluster_0 Hydrogenation Reaction Setup cluster_1 Work-up Procedure H2_source Hydrogen Source (Balloon/Cylinder) reaction_flask Reaction Flask (Nitrophenol, Solvent, Catalyst) H2_source->reaction_flask H₂ Inlet stir_plate Magnetic Stir Plate reaction_flask->stir_plate monitoring Reaction Monitoring (TLC/LC-MS) reaction_flask->monitoring Sampling filtration Filtration (Remove Catalyst) monitoring->filtration Reaction Complete evaporation Solvent Evaporation filtration->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product Pure Aminophenol purification->product

Caption: A schematic of the general workflow for catalytic hydrogenation and product work-up.

References

Technical Support Center: Optimizing Chlorophenol Analysis by GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution in the Gas Chromatography (GC) analysis of chlorophenols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the GC analysis of chlorophenols, offering potential causes and solutions in a question-and-answer format.

Q1: Why are my chlorophenol peaks tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue that can compromise resolution and lead to inaccurate quantification.[1][2]

  • Possible Cause 1: Column Activity. Active sites, such as free silanol (B1196071) groups on the surface of a fused silica (B1680970) capillary column, can interact with the polar hydroxyl group of chlorophenols, causing peak tailing.[3][4]

  • Solution:

    • Use an Inert Column: Employ a column specifically deactivated for the analysis of active compounds.

    • Derivatization: Convert the polar chlorophenols into less polar derivatives (e.g., by silylation or acetylation) to reduce their interaction with active sites.[5][6][7]

    • Column Trimming: If the front of the column is contaminated, trimming 0.25-1.0 m may resolve the issue.[3]

  • Possible Cause 2: Column Contamination. Accumulation of non-volatile sample matrix components at the column inlet can lead to peak tailing.[3][8]

  • Solution:

    • Inlet Maintenance: Regularly clean or replace the injector liner.[8][9]

    • Sample Cleanup: Implement a sample preparation procedure to remove matrix components before injection.

    • Column Rinsing: For bonded and cross-linked columns, rinsing with an appropriate solvent can remove contaminants.[3]

  • Possible Cause 3: Improper Column Installation. A poorly cut column end or incorrect installation depth in the injector or detector can create dead volume, leading to peak tailing.[4][8]

  • Solution: Ensure the column is cut cleanly and squarely and installed according to the manufacturer's instructions.[4]

Q2: How can I resolve co-eluting chlorophenol peaks?

Co-elution, where two or more compounds elute from the column at the same time, is a significant challenge in the analysis of complex chlorophenol mixtures.

  • Solution 1: Optimize the Temperature Program.

    • Slower Ramp Rate: Decreasing the oven temperature ramp rate can increase the separation between closely eluting peaks.[10][11]

    • Lower Initial Temperature: A lower starting temperature can improve the resolution of early-eluting compounds.[10][12]

  • Solution 2: Adjust the Carrier Gas Flow Rate. Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency and improve resolution.[10][11]

  • Solution 3: Change the GC Column.

    • Stationary Phase: Switching to a column with a different stationary phase polarity can alter the elution order and resolve co-eluting peaks.[10][13] For instance, a 5% phenyl polysiloxane stationary phase is a good starting point for many chlorophenol applications.[14]

    • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates, leading to better separation.[10][12]

Q3: Should I derivatize my chlorophenol samples? If so, how?

Derivatization is a common strategy to improve the chromatographic behavior of chlorophenols. It involves chemically modifying the analytes to make them more volatile and less polar, resulting in sharper peaks and better resolution.[7]

  • When to Derivatize: Consider derivatization when you observe significant peak tailing, poor sensitivity, or thermal degradation of chlorophenols.

  • Common Derivatization Methods:

    • Silylation: Reacting chlorophenols with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This is a fast and effective method.[5]

    • Acetylation: Using acetic anhydride (B1165640) to convert chlorophenols into their acetate (B1210297) esters. These esters are more volatile and less polar.[6][15]

    • Methylation: Using a methylating agent like methyl chloroformate.[7]

Experimental Protocols

Protocol 1: General GC Operating Conditions for Chlorophenol Analysis

This protocol provides a starting point for the GC analysis of chlorophenols. Optimization will be required based on the specific analytes and instrument.

  • Injector:

    • Temperature: 250 °C[14]

    • Mode: Splitless[10][14]

    • Splitless time: 1 min[14]

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes[14]

    • Ramp 1: 10 °C/min to 200 °C[14]

    • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes[14]

  • Capillary Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness 5% phenyl polysiloxane column is a recommended starting point.[14]

  • Carrier Gas: Helium or Hydrogen.

  • Detector (MS):

    • Transfer line temperature: 280 °C[14]

    • Ion source temperature: 230 °C[14]

Protocol 2: Silylation Derivatization with BSTFA

This protocol describes a rapid silylation procedure for chlorophenols.[5]

  • Evaporate the sample extract containing chlorophenols to dryness.

  • Add a suitable solvent (acetone is recommended for a fast reaction).[5]

  • Add an excess of BSTFA.

  • The reaction should be complete within 15 seconds at room temperature in acetone.[5]

  • Inject an aliquot of the derivatized sample into the GC.

Data Presentation

Table 1: Recommended GC Column Characteristics for Chlorophenol Analysis

ParameterRecommended ValueRationale
Stationary Phase 5% Phenyl PolysiloxaneGood starting point for a wide range of chlorophenols.[14]
Length 30 mProvides a good balance between resolution and analysis time.[12][14]
Internal Diameter 0.25 mmOffers a good compromise between efficiency and sample capacity.[14][16]
Film Thickness 0.25 µmSuitable for most chlorophenol applications.[14]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Resolution cluster_column Column Checks cluster_conditions Condition Optimization cluster_derivatization Derivatization Options start Poor Peak Resolution (Tailing or Co-elution) check_column Step 1: Check GC Column start->check_column column_activity Assess Column Activity (Tailing Peaks?) check_column->column_activity column_contamination Check for Contamination (Inspect Liner) check_column->column_contamination column_installation Verify Proper Installation check_column->column_installation check_conditions Step 2: Optimize GC Conditions temp_program Adjust Temperature Program (Slower Ramp) check_conditions->temp_program flow_rate Optimize Carrier Gas Flow check_conditions->flow_rate injection_mode Check Injection Mode (e.g., Splitless) check_conditions->injection_mode consider_derivatization Step 3: Consider Derivatization silylation Silylation (e.g., BSTFA) consider_derivatization->silylation acetylation Acetylation (e.g., Acetic Anhydride) consider_derivatization->acetylation solution Improved Peak Resolution column_activity->check_conditions column_contamination->check_conditions column_installation->check_conditions temp_program->consider_derivatization flow_rate->consider_derivatization injection_mode->consider_derivatization silylation->solution acetylation->solution

Caption: Troubleshooting workflow for improving peak resolution in GC.

Derivatization_Logic Decision Logic for Derivatization cluster_derivatization_options Recommended Methods start Initial GC Analysis of Chlorophenols peak_tailing Significant Peak Tailing? start->peak_tailing poor_sensitivity Poor Sensitivity? peak_tailing->poor_sensitivity Yes no_derivatization Derivatization Not Required peak_tailing->no_derivatization No thermal_degradation Evidence of Thermal Degradation? poor_sensitivity->thermal_degradation Yes poor_sensitivity->no_derivatization No proceed_derivatization Proceed with Derivatization thermal_degradation->proceed_derivatization Yes thermal_degradation->no_derivatization No silylation Silylation proceed_derivatization->silylation acetylation Acetylation proceed_derivatization->acetylation

Caption: Decision-making process for employing derivatization.

References

Technical Support Center: Managing Exothermic Reactions During Nitrophenol Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing exothermic reactions during nitrophenol reduction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively conducting these potentially hazardous reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the exothermic reduction of nitrophenols.

Problem / ObservationPossible Cause(s)Troubleshooting Steps
Rapid, uncontrolled temperature increase (Thermal Runaway) - Addition rate of reducing agent is too fast.- Inadequate cooling or stirring.- Incorrect solvent with low boiling point or poor heat transfer properties.- Higher than expected concentration of reactants.- Immediately stop the addition of the reducing agent. - Increase cooling fluid flow rate and/or decrease its temperature.- Ensure vigorous stirring to improve heat dissipation.- If necessary, use an emergency cooling bath (e.g., ice-water).- For future experiments, reduce the addition rate, dilute the reactants, or use a solvent with a higher boiling point.
Incomplete conversion of nitrophenol - Insufficient amount of reducing agent.- Catalyst deactivation or poisoning.- Poor mixing leading to localized reagent depletion.- Reaction temperature is too low.- Add a small excess of the reducing agent and monitor the reaction.- Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required).- Increase the stirring speed to ensure homogeneity.- Gradually increase the reaction temperature while carefully monitoring for any exotherm.
Formation of byproducts (e.g., azoxy, azo compounds) - Localized high concentrations of intermediates due to poor mixing.- Reaction temperature is too high, promoting side reactions.- Incorrect pH of the reaction mixture.- Presence of oxygen, which can lead to oxidative side reactions.[1]- Improve stirring to minimize localized concentrations.- Optimize the reaction temperature; a lower temperature may improve selectivity.- Control the pH of the reaction medium, as it can significantly influence the reaction pathway.[1]- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction to remove oxygen.
Reaction does not start (long induction period) - Catalyst has not been activated.- Presence of dissolved oxygen in the reaction medium.- Ensure the catalyst is properly pre-treated if required by the protocol.- Degas the solvent and reaction mixture by sparging with an inert gas prior to adding the catalyst and reagents.
Color of the reaction mixture is unusual - Formation of unexpected byproducts.- Contamination in the starting materials or solvent.- Stop the reaction and analyze a sample of the mixture (e.g., by TLC, LC-MS, or NMR) to identify the colored species.- Verify the purity of all reagents and solvents before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nitrophenol reduction?

A1: The primary hazard is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[2][3] This can result in a rapid increase in temperature and pressure, potentially causing the reactor to rupture and release flammable or toxic materials.[2] Additionally, the reagents themselves, such as nitrophenols and certain reducing agents, can be toxic and require careful handling. Hydrogen gas, often used as a reducing agent, is highly flammable and can form explosive mixtures with air.

Q2: How can I estimate the heat of reaction for my specific nitrophenol reduction?

A2: The heat of reaction for the reduction of a nitro group is generally in the range of -500 to -590 kJ/mol. For a more precise estimation, reaction calorimetry is the recommended method. This technique measures the heat flow of the reaction in real-time under controlled conditions, providing crucial data for safe scale-up. Differential Scanning Calorimetry (DSC) can also be used to screen for thermal hazards.

Q3: What are the key process parameters to control during a nitrophenol reduction?

A3: The most critical parameters to control are:

  • Temperature: Maintain the desired reaction temperature through efficient cooling.

  • Addition Rate: Control the rate of addition of the limiting reagent (usually the reducing agent) to manage the rate of heat generation.

  • Stirring: Ensure efficient agitation to promote heat transfer and prevent the formation of localized hot spots.

  • Concentration: Use appropriate concentrations of reactants to avoid an overly energetic reaction.

Q4: What is a safe experimental setup for a laboratory-scale nitrophenol reduction?

A4: A safe laboratory setup should include:

  • A jacketed reaction vessel connected to a circulating cooling bath.

  • An overhead stirrer for efficient mixing.

  • A thermocouple to monitor the internal reaction temperature.

  • A controlled addition pump or dropping funnel for the reducing agent.

  • An inert gas inlet for maintaining an inert atmosphere.

  • A pressure relief device (e.g., a bubbler) is also recommended.

  • The entire setup should be placed in a fume hood.

Q5: What are some common reducing agents for nitrophenol reduction, and what are their safety considerations?

A5:

  • Catalytic Hydrogenation (H₂ gas with a catalyst like Pd/C or Pt/C): Requires a pressure-rated vessel and careful handling of flammable hydrogen gas. The catalyst can be pyrophoric and should be handled with care.

  • Sodium Borohydride (B1222165) (NaBH₄): Reacts with protic solvents to release hydrogen gas, which is flammable. The reaction can be vigorous if the NaBH₄ is added too quickly.

  • Iron (Fe) or Tin (Sn) in acidic media: These are classic methods that are generally less exothermic but may require workup procedures to remove metal salts.

Quantitative Data Presentation

The following table summarizes key quantitative data relevant to the management of exothermic nitrophenol reductions.

ParameterValue / RangeSignificance and Recommendations
Heat of Reaction (Nitro Group Reduction) -500 to -590 kJ/molThis high exothermicity necessitates careful heat management. For a 100 g batch of a nitrophenol (MW ~139 g/mol ), the total heat generated could be in the range of 360-424 kJ.
Adiabatic Temperature Rise (ΔTad) Can exceed 200°CThis is a calculated value representing the maximum possible temperature increase in the absence of cooling. A high ΔTad indicates a high potential for a thermal runaway. Processes with a high ΔTad require robust cooling and control systems.
Recommended Operating Temperature 20-80°C (catalyst dependent)The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining a safe temperature margin. Lower temperatures provide a larger safety buffer.
Controlled Addition Time 1-4 hours (scale-dependent)Slower addition rates limit the accumulation of unreacted reagents and keep the rate of heat generation manageable by the cooling system.
Stirring Speed 300-500 RPM (lab scale)Vigorous stirring is crucial for efficient heat transfer to the reactor walls and for maintaining a homogeneous reaction mixture.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Nitrophenol (B140041) using Pd/C and Hydrogen Gas

This protocol describes a general procedure for the catalytic hydrogenation of 4-nitrophenol in a laboratory setting with an emphasis on safety and exotherm management.

Materials:

  • 4-Nitrophenol

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet with water)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Nitrogen gas

Equipment:

  • Pressure-rated hydrogenation vessel (e.g., Parr shaker or autoclave) equipped with a stirrer, gas inlet/outlet, pressure gauge, and thermocouple.

  • Jacketed vessel or internal cooling coils connected to a circulating chiller.

  • System for inert gas purging.

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel thoroughly with nitrogen gas to remove all oxygen.

  • Charging Reactants: Under a gentle stream of nitrogen, charge the vessel with 4-nitrophenol and the solvent (e.g., methanol).

  • Catalyst Addition: Carefully add the wet Pd/C catalyst to the reaction mixture. Safety Note: Dry Pd/C can be pyrophoric. Always handle the wet catalyst carefully and avoid allowing it to dry out.

  • Inerting the System: Seal the reactor and purge the headspace with nitrogen several times to ensure an inert atmosphere.

  • Pressurizing with Hydrogen: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Initiating the Reaction: Begin stirring and start heating the reaction mixture to the target temperature (e.g., 40°C).

  • Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is highly exothermic, so carefully monitor the internal temperature. Adjust the cooling fluid temperature as needed to maintain the setpoint.

  • Reaction Completion: Once hydrogen uptake ceases, the reaction is complete.

  • Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture to remove the Pd/C catalyst. Safety Note: The filtered catalyst may still be pyrophoric. Keep it wet and dispose of it according to your institution's safety guidelines.

  • Product Isolation: The desired aminophenol can be isolated from the filtrate by solvent evaporation and/or crystallization.

Protocol 2: Reduction of 4-Nitrophenol using Sodium Borohydride

This protocol outlines a procedure for the reduction of 4-nitrophenol using sodium borohydride with controlled addition to manage the exotherm.

Materials:

  • 4-Nitrophenol

  • Sodium borohydride (NaBH₄)

  • Water (or a suitable solvent system)

  • A suitable catalyst (e.g., Au, Ag, or Pd nanoparticles)

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with an overhead stirrer, thermocouple, and a dropping funnel or syringe pump.

  • Circulating cooling bath.

  • Inert gas supply.

Procedure:

  • Setup and Inerting: Assemble the reactor setup and purge with nitrogen for at least 15 minutes.

  • Charging the Reactor: Dissolve the 4-nitrophenol and the catalyst in the chosen solvent in the reactor.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 10°C) using the circulating chiller.

  • Prepare Reducing Agent Solution: Prepare a solution of sodium borohydride in the same solvent.

  • Controlled Addition: Begin the slow, dropwise addition of the sodium borohydride solution to the stirred reaction mixture.

  • Temperature Monitoring and Control: Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2°C) of the setpoint. If the temperature rises too quickly, stop the addition until it stabilizes.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the yellow color of the nitrophenolate ion or by analytical techniques such as TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench any excess sodium borohydride by the slow addition of a weak acid (e.g., acetic acid) while maintaining cooling.

  • Workup: The product can be isolated by extraction and subsequent purification.

Visualizations

Troubleshooting_Exothermic_Reaction start Problem Observed runaway Runaway Temperature start->runaway incomplete Incomplete Conversion start->incomplete byproducts Byproduct Formation start->byproducts cause_runaway Cause: - Fast Addition - Poor Cooling - High Concentration runaway->cause_runaway Potential Causes cause_incomplete Cause: - Insufficient Reagent - Catalyst Deactivation - Low Temperature incomplete->cause_incomplete Potential Causes cause_byproducts Cause: - Poor Mixing - High Temperature - Incorrect pH byproducts->cause_byproducts Potential Causes solution_runaway Solution: - Stop Addition - Increase Cooling - Dilute Reactants cause_runaway->solution_runaway Corrective Actions solution_incomplete Solution: - Add More Reagent - Use Fresh Catalyst - Increase Temperature cause_incomplete->solution_incomplete Corrective Actions solution_byproducts Solution: - Improve Stirring - Optimize Temperature - Adjust pH cause_byproducts->solution_byproducts Corrective Actions

Caption: Troubleshooting logic for managing exothermic nitrophenol reductions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_vessel 1. Prepare & Inert Reactor charge_reactants 2. Charge Nitrophenol & Solvent prep_vessel->charge_reactants charge_catalyst 3. Add Catalyst charge_reactants->charge_catalyst prep_reductant 4. Prepare Reductant Solution charge_catalyst->prep_reductant cool 5. Cool to Start Temperature prep_reductant->cool add_reductant 6. Controlled Addition of Reductant cool->add_reductant monitor 7. Monitor Temperature & Conversion add_reductant->monitor quench 8. Quench Excess Reductant monitor->quench filter 9. Filter Catalyst quench->filter isolate 10. Isolate Product filter->isolate

Caption: General experimental workflow for a safe nitrophenol reduction.

References

Minimizing side product formation in halophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for halophenol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: My bromination of phenol (B47542) is producing a mixture of polybrominated products instead of the desired monobrominated phenol. What's causing this?

A1: Polysubstitution is a common issue in the bromination of phenols. The hydroxyl (-OH) group is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. This high reactivity makes the ring susceptible to multiple substitutions, especially under harsh reaction conditions. Using bromine water, for instance, often leads to the formation of a white precipitate of 2,4,6-tribromophenol.[1][2]

Q2: I am observing poor regioselectivity in my halogenation reaction, with a mixture of ortho and para isomers. How can I improve the selectivity for one over the other?

A2: Achieving high regioselectivity can be challenging. The ratio of ortho to para substitution is influenced by several factors, including steric hindrance and reaction temperature.

  • Temperature: Lowering the reaction temperature often favors the formation of the para isomer, which is typically the more thermodynamically stable product. For example, the monobromination of phenol to favor the para product can be achieved at temperatures below 5 °C.[3]

  • Bulky Reagents/Catalysts: Employing sterically hindered reagents or catalysts can disfavor substitution at the more crowded ortho positions, thus increasing the yield of the para isomer.

Q3: My final product has a noticeable color, suggesting the presence of impurities. What are these colored byproducts and how can I prevent or remove them?

A3: Colored impurities in halophenol reactions are often due to the oxidation of the phenol or the brominated products. Over-bromination can also contribute to the formation of colored byproducts. To minimize these:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation.

  • Purification: After the reaction, washing the product with a solution of a reducing agent like sodium bisulfite can help remove excess bromine and some colored impurities.[4] If the product is a solid, recrystallization with the addition of a small amount of activated charcoal can help adsorb colored impurities.[4]

Q4: My halogenation reaction is very slow or appears to be incomplete. What are the likely reasons?

A4: Several factors can lead to a sluggish or incomplete reaction:

  • Insufficiently Activated System: If your phenol derivative contains electron-withdrawing groups, the ring will be less reactive.

  • pH of the Medium: The rate of halogenation can be highly dependent on the pH. For instance, some bromination systems require acidic conditions to generate the active bromine electrophile.

  • Choice of Halogenating Agent: Some halogenating agents are inherently less reactive than others. Ensure the chosen reagent is suitable for your specific substrate.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Multiple spots on TLC / multiple peaks in GC-MS corresponding to di- and tri-halogenated phenols. High reactivity of the phenol ring, harsh halogenating agent (e.g., Br₂ in a polar solvent), or excess halogenating agent.1. Change Halogenating Agent: Switch to a milder reagent like N-bromosuccinimide (NBS).2. Change Solvent: Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂). In non-polar solvents, the ionization of phenol is reduced, decreasing the ring's reactivity.[5][6]3. Control Stoichiometry: Use only one equivalent of the halogenating agent.4. Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
Significant formation of the undesired isomer (ortho or para). Reaction conditions favoring the formation of one isomer over the other (e.g., temperature, sterics).1. Adjust Temperature: Lowering the temperature generally favors the para product.[3]2. Use a Bulky Reagent: A sterically demanding electrophile will favor substitution at the less hindered para position.3. Protecting Groups: Converting the hydroxyl group to a bulky ether, like a triisopropylsilyl (TIPS) ether, can sterically block the ortho positions, favoring para substitution. The protecting group can be removed after the reaction.
Formation of benzoquinone (a colored impurity). Oxidation of the phenol by the halogenating agent or other oxidizing species present.1. Use a Milder Oxidant: If possible, choose a halogenating system that is less oxidizing.2. Control Reaction Conditions: Avoid high temperatures and prolonged reaction times, which can promote oxidation.3. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation from atmospheric oxygen.
Reaction does not proceed to completion (starting material remains). Insufficiently reactive halogenating agent, deactivating groups on the phenol ring, or non-optimal reaction conditions.1. Increase Temperature: A moderate increase in temperature may be necessary for less reactive substrates.2. Use a More Reactive Halogenating Agent: If using a mild reagent like NBS, a stronger one like Br₂ may be required (use with caution to avoid polysubstitution).3. Optimize pH: Ensure the pH of the reaction medium is optimal for the chosen halogenating system.4. Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the appropriate reaction time.[7]
Oily residue or poor crystal formation during purification. The chosen recrystallization solvent is too effective, or the product is "oiling out".1. Use a Solvent Mixture: Dissolve the crude product in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then allow it to cool slowly.[4]2. Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[4]

Quantitative Data on Side Product Formation

The formation of side products is highly dependent on reaction conditions. Below is a summary of how temperature can affect the yield of the desired product versus side products in the bromination of phenol.

Halogenating Agent Solvent Temperature Desired Product Yield of Desired Product Major Side Product(s) Reference
Bromine (Br₂)Carbon Disulfide (CS₂)-30 °C4-bromophenol (B116583)97%o-bromophenolPrepChem.com[8]
Bromine (Br₂)Carbon Disulfide (CS₂)+30 °C4-bromophenol82%o-bromophenol, dibromophenolPrepChem.com[8]
Chlorine (HOCl)WaterN/A (ratio dependent)Chlorinated PhenolsVaries2-butene-1,4-dial (BDA)NIH[9]

Experimental Protocols

Protocol 1: Selective Para-bromination of Phenol

This protocol is optimized for the synthesis of 4-bromophenol with high selectivity.

Materials:

  • Phenol

  • Carbon disulfide (CS₂)

  • Bromine (Br₂)

  • Salt and ice for cooling bath

Procedure:

  • In a flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve phenol in carbon disulfide.

  • Cool the flask to -30 °C using a salt and ice mixture.

  • In the separatory funnel, prepare a solution of bromine in an equal volume of carbon disulfide.

  • While stirring the phenol solution, add the bromine solution dropwise, maintaining the temperature at -30 °C. The addition should take approximately 2 hours.

  • After the addition is complete, allow the reaction to proceed until the color of bromine disappears.

  • Distill off the carbon disulfide.

  • The remaining liquid is then vacuum distilled to yield p-bromophenol.[8]

Work-up and Purification:

  • The crude product is purified by vacuum distillation, collecting the fraction that boils at 145-150 °C at 25-30 mmHg.[8]

Protocol 2: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)

TLC is a crucial technique for monitoring the progress of a reaction and identifying the formation of products and consumption of reactants.

Procedure:

  • Prepare the TLC Chamber: Before starting the reaction, prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The solvent system should be chosen so that the starting material has an Rf value of approximately 0.3-0.5.[10]

  • Spot the Plate: On a TLC plate, spot the starting material (reactant), the reaction mixture, and a "cospot" where the reaction mixture is spotted directly on top of the reactant spot. The cospot helps in identifying the reactant spot in the reaction mixture, especially if the product has a similar Rf value.[10]

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. Circle the spots with a pencil.

  • Analyze: As the reaction progresses, you will observe the spot corresponding to the starting material diminishing in intensity, while a new spot for the product appears and intensifies.[7] This allows you to determine the optimal time to stop the reaction.

Visualizations

Reaction Pathway: Formation of Polyhalogenated Side Products

The highly activating nature of the hydroxyl group in phenol directs electrophilic substitution to the ortho and para positions. This can lead to multiple halogenations if the reaction is not carefully controlled.

Polyhalogenation_Pathway Phenol Phenol Mono_ortho o-Halophenol Phenol->Mono_ortho + X₂ Mono_para p-Halophenol Phenol->Mono_para + X₂ Di_ortho_para 2,4-Dihalophenol Mono_ortho->Di_ortho_para + X₂ Mono_para->Di_ortho_para + X₂ Tri_ortho_para 2,4,6-Trihalophenol Di_ortho_para->Tri_ortho_para + X₂

Caption: Stepwise electrophilic halogenation of phenol leading to polyhalogenated side products.

Side Reaction: Oxidation of Phenol to Benzoquinone

Oxidizing agents used in halogenation reactions can sometimes lead to the formation of benzoquinone, a colored side product.

Oxidation_Pathway Phenol Phenol Benzoquinone 1,4-Benzoquinone Phenol->Benzoquinone [Oxidizing Agent] (e.g., Chromic Acid)

Caption: Oxidation of phenol to 1,4-benzoquinone, a common side reaction.

Experimental Workflow: Selective Monobromination and Analysis

This workflow outlines the key steps for achieving selective monobromination of phenol and monitoring the reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Phenol in CS₂ B Cool to -30 °C A->B C Slowly Add Br₂ in CS₂ B->C D Monitor by TLC C->D E Distill off CS₂ D->E Reaction Complete F Vacuum Distill Crude Product E->F G GC-MS Analysis of Product Fractions F->G

Caption: Workflow for selective monobromination of phenol with in-process monitoring.

References

Strategies for purifying 3-Chloro-5-fluorophenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 3-Chloro-5-fluorophenol from reaction mixtures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during purification.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during the purification of this compound.

Issue 1: The final product purity is lower than expected after distillation.

Possible Cause Suggestion
Inadequate Separation of Isomers Regioisomers of this compound may have very close boiling points, making simple distillation ineffective. Consider using fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) to improve separation.
Thermal Decomposition Although the predicted boiling point is around 206 °C, prolonged heating can lead to decomposition.[1] It is recommended to perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.
Azeotrope Formation The presence of certain impurities might lead to the formation of an azeotrope with the product. Analyze the composition of the distillate by Gas Chromatography (GC) to identify the persistent impurity. If an azeotrope is suspected, an alternative purification method like chromatography or crystallization may be necessary.

Issue 2: Difficulty in obtaining crystals during crystallization.

Possible Cause Suggestion
High Solubility in the Chosen Solvent The compound may be too soluble in the selected solvent, even at low temperatures. Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. Consider anti-solvent crystallization by dissolving the compound in a good solvent and slowly adding a poor solvent in which it is insoluble.
Presence of Oily Impurities Oily impurities can inhibit crystal nucleation and growth. Try to remove these impurities by a pre-purification step, such as passing a solution of the crude product through a short plug of silica (B1680970) gel, before attempting crystallization.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the saturated solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator or ice bath. Seeding with a small crystal of pure this compound can also promote crystallization.[2]

Issue 3: Poor separation of this compound from its isomers during column chromatography.

Possible Cause Suggestion
Inappropriate Mobile Phase Polarity The polarity of the eluent may not be optimal for separating the isomers. A systematic gradient elution or isocratic elution with a solvent system of fine-tuned polarity should be tested. Use Thin Layer Chromatography (TLC) to screen for the best solvent system before running the column. A common mobile phase for phenols is a mixture of hexane (B92381) and ethyl acetate.[3]
Column Overloading Overloading the column with too much crude product will lead to broad peaks and poor resolution. Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Incorrect Stationary Phase Standard silica gel may not be sufficient for separating closely related isomers. Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 silica gel, which may offer different selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are its regioisomers. There are nine possible regioisomer impurities.[4] Other frequently observed impurities include starting materials or byproducts from the synthesis, such as phenol, 3-fluorophenol, 3-chlorophenol, and 3-bromo-5-fluorophenol.[4]

Q2: What is the best analytical method to check the purity of this compound?

A2: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly effective method for both detecting and quantifying regioisomeric and other volatile impurities in this compound.[4] A method employing an Rtx®-65 column has been shown to achieve a quantitation limit of 0.05%.[4]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties include its predicted boiling point of 206.0 ± 20.0 °C at standard pressure, a density of approximately 1.408 g/cm³, and its immiscibility with water.[1] These properties are crucial for designing purification strategies like distillation and liquid-liquid extraction.

Q4: Can I use liquid-liquid extraction for initial purification?

A4: Yes, liquid-liquid extraction is a useful initial purification step. Given that this compound is a phenol, its acidity can be exploited. By dissolving the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and washing with a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium hydroxide), acidic impurities and the product itself will move to the aqueous phase as their corresponding salts. The product can then be recovered by acidifying the aqueous phase and extracting it back into an organic solvent. This method can effectively separate it from neutral or basic impurities.

Q5: What safety precautions should I take when handling this compound?

A5: this compound is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[5] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₄ClFO[5][7]
Molecular Weight 146.54 g/mol [5]
Appearance Clear colorless to pale yellow liquid[7]
Boiling Point 206.0 ± 20.0 °C (Predicted)[1]
Density 1.408 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.5345-1.5385 @ 20°C[7]
pKa 8.01 ± 0.10 (Predicted)[1]
Water Solubility Immiscible[1]
CAS Number 202982-70-5[5][7]

Table 2: Impurity Profile of this compound from Various Manufacturers

ImpurityManufacturer 1 (Area %)Manufacturer 2 (Area %)Manufacturer 3 (Area %)Manufacturer 4 (Area %)
2-Chloro-5-fluorophenol < 0.05< 0.050.07< 0.05
2-Chloro-6-fluorophenol < 0.05< 0.05< 0.05< 0.05
4-Chloro-3-fluorophenol < 0.05< 0.05< 0.050.05
3-Fluorophenol 0.05< 0.05< 0.05< 0.05
3-Chlorophenol < 0.05< 0.050.05< 0.05
3-Bromo-5-fluorophenol < 0.050.06< 0.05< 0.05
Data adapted from Denton, J. R. (2018).[4]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for separating this compound from non-volatile impurities and some isomers with significantly different boiling points.

  • Setup : Assemble a vacuum distillation apparatus with a fractionating column (e.g., Vigreux) for enhanced separation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask : Add the crude this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuation : Gradually apply vacuum to the system. A typical pressure for the distillation of high-boiling-point liquids is in the range of 1-10 mmHg.

  • Heating : Gently heat the distillation flask using a heating mantle.

  • Fraction Collection : Collect the distillate fractions based on the boiling point at the applied pressure. The main fraction containing this compound should be collected at a stable temperature.

  • Analysis : Analyze the purity of each fraction using GC-FID.

  • Shutdown : After collecting the desired product, cool the apparatus to room temperature before releasing the vacuum.

Protocol 2: Purification by Recrystallization

This method is effective for removing impurities that have different solubility profiles from the target compound.

  • Solvent Selection : In a small test tube, test the solubility of the crude product in various solvents (e.g., hexane, heptane, toluene, or mixtures with a more polar solvent like ethyl acetate) to find a suitable crystallization solvent.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling : Once crystal formation begins, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.

  • Drying : Dry the purified crystals under vacuum.

  • Analysis : Check the purity of the crystals and the mother liquor by GC-FID to assess the efficiency of the purification.

Protocol 3: Purification by Column Chromatography

This technique is highly effective for separating closely related isomers.

  • Stationary Phase Preparation : Pack a glass chromatography column with silica gel using a slurry packing method with the initial mobile phase.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the silica gel bed.

  • Elution : Begin eluting with the mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection : Collect small fractions of the eluate in separate test tubes.

  • Monitoring : Monitor the separation by TLC analysis of the collected fractions.

  • Combining and Evaporation : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Analysis : Confirm the purity of the final product by GC-FID.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Strategies cluster_analysis Analysis cluster_end Final Product Crude Product Crude Product Extraction Extraction Crude Product->Extraction  Initial Cleanup Distillation Distillation Extraction->Distillation  Bulk Purification Crystallization Crystallization Distillation->Crystallization  High Purity Chromatography Chromatography Distillation->Chromatography  Isomer Separation GC_FID GC_FID Crystallization->GC_FID Chromatography->GC_FID Purity_Check Purity_Check GC_FID->Purity_Check Purity_Check->Crystallization  Repurify Pure_Product Pure_Product Purity_Check->Pure_Product  Purity > 99%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity After Initial Purification Impurity_ID Identify Impurity Type (via GC-MS/GC-FID) Start->Impurity_ID Isomers Regioisomers Impurity_ID->Isomers  Close boiling points Non_Volatile Non-Volatile / Salts Impurity_ID->Non_Volatile  High boiling points Starting_Materials Starting Materials / Reagents Impurity_ID->Starting_Materials  Different functional groups Fractional_Distillation Fractional Distillation Isomers->Fractional_Distillation Column_Chromatography Column Chromatography Isomers->Column_Chromatography Vacuum_Distillation Vacuum Distillation Non_Volatile->Vacuum_Distillation Recrystallization Recrystallization Non_Volatile->Recrystallization Starting_Materials->Column_Chromatography Acid_Base_Extraction Acid-Base Extraction Starting_Materials->Acid_Base_Extraction End Pure Product Fractional_Distillation->End Column_Chromatography->End Vacuum_Distillation->End Recrystallization->End Acid_Base_Extraction->End

Caption: Troubleshooting logic for selecting a purification method.

References

Technical Support Center: Enhancing Metabolic Stability with Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using fluorinated scaffolds to enhance the metabolic stability of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using fluorine to enhance metabolic stability?

A: The use of fluorine to improve metabolic stability is primarily due to the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[1][2] Cytochrome P450 (CYP) enzymes, which are key drivers of drug metabolism, frequently target carbon-hydrogen (C-H) bonds for oxidation.[1] By strategically replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom, this oxidative metabolism can be blocked, thereby slowing the compound's clearance and increasing its half-life.[1][3][4]

Q2: How does fluorination affect other key drug properties besides metabolic stability?

A: Fluorination can significantly influence a range of physicochemical properties critical for drug development.[3][5] Due to fluorine's high electronegativity, its introduction can alter a molecule's acidity (pKa), basicity, lipophilicity, and conformational preferences.[2][3][6][7] These modifications can, in turn, affect the molecule's binding affinity to its target, membrane permeability, and overall pharmacokinetic profile.[2][3] For example, while fluorination of an aromatic ring generally increases lipophilicity, fluorination of an alkyl chain can decrease it.[8]

Q3: Can the introduction of fluorine ever lead to unexpected metabolic liabilities?

A: Yes, while fluorination is a powerful strategy, it can sometimes introduce new metabolic liabilities.[3] In some instances, excessive fluorination can trigger alternative metabolic pathways, including defluorination, which can lead to the formation of reactive metabolites or the release of fluoride (B91410) ions.[3][7] For example, CYP-mediated oxidation at a carbon adjacent to a fluorinated carbon can lead to unstable intermediates that eliminate fluoride.[9] Therefore, it is crucial to carefully consider the position and extent of fluorination.

Troubleshooting Guides

Issue 1: My fluorinated compound shows unexpectedly high clearance in in vitro metabolic stability assays.

  • Question: I've introduced fluorine at a predicted metabolic hot-spot, but my compound is still rapidly metabolized in human liver microsomes. What could be the issue?

  • Answer: There are several possibilities:

    • Alternative Metabolic Pathways: The initial metabolic soft spot may have been successfully blocked, but the molecule might be undergoing metabolism at a different, previously less favorable site. It's important to conduct metabolite identification studies to understand the new metabolic pathways.

    • CYP-Mediated Oxidation Adjacent to Fluorine: As mentioned, oxidation at a carbon atom adjacent to the fluorine can lead to defluorination and subsequent degradation.[9]

    • Non-CYP Mediated Metabolism: Other enzyme systems, such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AOs), could be responsible for the observed metabolism.

    • Incorrect Prediction of Metabolic Hot-Spot: The initial prediction of the metabolic soft spot might have been inaccurate. In silico prediction tools combined with preliminary metabolic studies on the parent compound can help refine this.

Issue 2: I am observing defluorination of my lead candidate. How can I address this?

  • Question: My fluorinated compound is showing C-F bond cleavage. What are the potential mechanisms and how can I mitigate this?

  • Answer: Defluorination can be a significant challenge. Potential mechanisms include:

    • CYP-Mediated Oxidation: This is a common pathway leading to defluorination.[9]

    • Dehalogenase Activity: Specific enzymes can directly hydrolyze the C-F bond.[9]

    • Mitigation Strategies:

      • Structural Modification: Altering the chemical environment around the C-F bond can sometimes prevent enzymatic recognition. This could involve introducing steric hindrance or modifying the electronic properties of adjacent functional groups.

      • Isotopic Reinforcement: Replacing hydrogens on the fluorinated carbon with deuterium (B1214612) can sometimes slow the rate of CYP-mediated oxidation due to the kinetic isotope effect.

Issue 3: The synthesis of my desired fluorinated analog is proving difficult.

  • Question: I am facing challenges with the chemical synthesis of my fluorinated compound. What are some common issues and potential solutions?

  • Answer: The synthesis of fluorinated molecules can be complex. Common challenges include:

    • Harsh Reagents: Many traditional fluorinating reagents require harsh reaction conditions that may not be compatible with complex molecules.[10]

    • Late-Stage Fluorination: Introducing fluorine late in a synthetic sequence can be difficult.

    • Solutions:

      • Modern Fluorinating Reagents: A variety of milder and more selective fluorinating reagents have been developed in recent years.[10]

      • Consult a Specialist: Collaborating with a synthetic chemist who has expertise in fluorine chemistry can be highly beneficial.[10]

      • Alternative Synthetic Routes: It may be necessary to redesign the synthetic route to introduce the fluorine at an earlier stage using a fluorinated building block.[5]

Data Presentation

Table 1: Impact of Fluorination on In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Parent CompoundFluorinated AnalogPosition of Fluorinationt½ (min) - Parentt½ (min) - AnalogFold Increase in Stability
Compound AFluoro-Compound Apara-position of phenyl ring15906.0
Compound BDifluoro-Compound Bgem-difluoro on benzylic carbon8648.0
Compound CTrifluoro-Compound CTrifluoromethyl group22>120>5.5

Note: Data are representative examples and will vary depending on the specific molecular scaffold.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes and a cofactor regenerating system.

2. Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound stock solution (in DMSO or other suitable solvent)

  • Positive control compound (e.g., a compound with known high clearance)

  • Acetonitrile (B52724) (or other suitable quenching solvent) containing an internal standard

  • 96-well plates

  • Incubator/shaker set to 37°C

3. Procedure:

  • Prepare a suspension of HLM in phosphate buffer.

  • Add the test compound to the HLM suspension at the desired final concentration (typically 1 µM).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_hlm Prepare HLM Suspension mix_compound Add Test Compound to HLM prep_hlm->mix_compound prep_compound Prepare Test Compound Stock prep_compound->mix_compound prep_cofactor Prepare NADPH System start_reaction Initiate with NADPH System prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C mix_compound->pre_incubate pre_incubate->start_reaction time_points Incubate and Aliquot at Time Points start_reaction->time_points quench Quench Reaction with ACN + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % Remaining, t½, Clint lcms->data_analysis

Caption: Workflow for In Vitro Metabolic Stability Assay.

Troubleshooting_Logic start High Clearance of Fluorinated Compound q1 Was the original metabolic soft spot correctly identified? start->q1 q2 Is there evidence of defluorination? q1->q2 Yes solution1 Re-evaluate metabolic hot-spots using in silico tools and metabolite ID of parent compound. q1->solution1 No a1_yes Yes a1_no No solution2 Investigate alternative metabolic pathways (e.g., other CYP isoforms, FMO, AO) via metabolite ID. q2->solution2 No solution4 Modify scaffold to prevent CYP-mediated oxidation adjacent to C-F bond or consider isotopic reinforcement. q2->solution4 Yes a2_yes Yes a2_no No solution3 Redesign molecule to block new metabolic site or alter physicochemical properties. solution2->solution3

Caption: Troubleshooting High Clearance of Fluorinated Compounds.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3-Chloro-5-fluorophenol using GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of Gas Chromatography with Flame Ionization Detection (GC-FID) for validating the purity of 3-Chloro-5-fluorophenol, a key raw material in pharmaceutical synthesis.[1][2][3] The performance of the GC-FID method is compared with other potential analytical techniques, supported by experimental data and detailed protocols.

Introduction to this compound and the Critical Need for Purity Analysis

This compound is a halogenated phenol (B47542) derivative whose purity is critical as impurities, particularly regioisomers, can be challenging to separate in downstream processes and may affect the final product's impurity profile.[1][2][3] The manufacturing process of this compound can result in several impurities, including other halogenated phenols and positional isomers, making a robust analytical method for their detection and quantification essential.[1][2]

GC-FID for Purity Validation: A Robust Approach

Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly suitable technique for the analysis of volatile compounds like this compound and its potential impurities.[1][2] The method offers high resolution, sensitivity, and reproducibility for separating and quantifying closely related compounds.

Comparative Analysis of Analytical Techniques

While GC-FID is a primary method for analyzing this compound, other techniques can also be employed for purity assessment. The following table provides a comparison of GC-FID with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter GC-FID HPLC NMR
Principle Separation based on volatility and interaction with a stationary phase; detection by ionization in a flame.Separation based on partitioning between a mobile and stationary phase; detection by UV absorption or other methods.[4]Identification and quantification based on the magnetic properties of atomic nuclei.[5]
Sample Volatility Required; suitable for volatile and semi-volatile compounds.[5]Not required; suitable for a wide range of compounds.[5]Not required.[5]
Sensitivity High (ng to pg level).[5]Moderate to high (µg to ng level).[5]Lower (mg to µg level).[5]
Impurity Profiling Excellent for separating regioisomers and other volatile impurities.[1][2]Can be effective, but may require specific method development for closely related isomers.[4]Provides structural information and can quantify major components, but may have lower sensitivity for trace impurities.
Derivatization Generally not required for phenols, but can be used.[6][7]Not typically required.Not required.

Experimental Protocol: GC-FID Purity Validation of this compound

This section details the experimental methodology for the validation of this compound purity using GC-FID, based on established methods.[1][2]

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[1]

  • Detector: Flame Ionization Detector (FID).[1]

  • Autosampler: Agilent 7693 or equivalent.[1]

  • Data Acquisition: Empower 3 or similar chromatography data software.[1]

2. Materials and Reagents:

  • This compound: Reference standard and test samples.

  • Methanol (MeOH) or Acetonitrile (MeCN): HPLC grade, used as diluent.[1]

  • Helium or Hydrogen: Carrier gas, high purity.[1]

3. Chromatographic Conditions:

  • Column: Rtx®-65 (30 m x 0.25 mm, 1.0 µm film thickness) is recommended for optimal separation of regioisomers. An Rtx®-35 column can also be used.[1][2]

  • Oven Program: 100°C to 210°C at a rate of 10°C/min, then hold at 210°C for 14 minutes.[1][2]

  • Inlet: Split ratio of 25:1, temperature at 240°C.[1][2]

  • Detector: FID temperature at 240°C.[1][2]

  • Carrier Gas Flow Rate: Helium at 1.0 mL/min.[2]

  • Injection Volume: 1 µL.[2]

4. Sample and Standard Preparation:

  • Sample Solution (5.0 mg/mL): Accurately weigh about 50 mg of this compound, transfer to a 10-mL volumetric flask, and dilute to volume with methanol.[1][2]

  • Sensitivity Solution (for LOD/LOQ): Perform a serial dilution of the sample solution to a concentration of approximately 0.0025 mg/mL (for a 0.05% quantitation limit).[1]

5. Method Validation Parameters:

The following table summarizes the performance characteristics of the validated GC-FID method for this compound purity analysis.[1][2]

Parameter Result
Limit of Detection (LOD) 0.02% with respect to a 5.0 mg/mL sample concentration.[2]
Limit of Quantitation (LOQ) 0.05% with respect to a 5.0 mg/mL sample concentration.[2]
Linearity Range 0.001 mg/mL to 10.0 mg/mL.[1][2]
Correlation Coefficient (r²) > 0.999[1]
Carryover No significant carryover observed.[1][2]

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh 50 mg of This compound dissolve Dissolve in 10 mL Methanol weigh->dissolve inject Inject 1 µL into GC dissolve->inject separate Separation on Rtx®-65 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report Purity Report calculate->report Final Report

Caption: Workflow for GC-FID Purity Analysis of this compound.

Analytical_Method_Selection start Start: Purity Analysis of This compound q1 Need to separate regioisomers? start->q1 gc_fid GC-FID q1->gc_fid Yes hplc HPLC q1->hplc No q2 Need structural information? gc_fid->q2 hplc->q2 nmr NMR q2->nmr Yes end Method Selected q2->end No nmr->end

Caption: Decision Tree for Selecting an Analytical Method.

Conclusion

The GC-FID method provides a reliable and robust approach for the purity analysis of this compound, with excellent capabilities for separating and quantifying critical regioisomeric and other impurities.[1][2] The detailed experimental protocol and validation data presented in this guide demonstrate its suitability for routine quality control and stability testing in the pharmaceutical industry. While alternative techniques like HPLC and NMR have their specific applications, GC-FID remains a gold standard for this type of analysis due to its high resolution, sensitivity, and specificity for volatile halogenated compounds.

References

Acidity of 3-Chloro-5-fluorophenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the acidity (pKa) of phenolic compounds is crucial as it influences their reactivity, solubility, and biological activity. This guide provides a comparative analysis of the acidity of 3-chloro-5-fluorophenol relative to other halophenols, supported by experimental data and detailed methodologies.

The acidity of phenols is significantly impacted by the nature and position of substituents on the aromatic ring. Halogens, through their electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+R), modulate the stability of the corresponding phenoxide ion, thereby altering the acidity. A lower pKa value indicates a stronger acid.

Comparative Analysis of Halophenol Acidity

Data Summary: pKa Values of Selected Halophenols

CompoundpKa ValueSubstitution Pattern
Phenol (B47542)9.95Unsubstituted
This compound ~8.01 (Predicted) meta, meta
2-Fluorophenol8.7ortho
3-Fluorophenol9.3meta
4-Fluorophenol9.9para
2-Chlorophenol8.52ortho
3-Chlorophenol9.12meta
4-Chlorophenol9.41para
2,3-Dichlorophenol7.7ortho, meta
2,6-Dichlorophenol (B41786)6.78ortho, ortho
3,4-Dichlorophenol8.63meta, para

The predicted pKa of this compound suggests it is a stronger acid than phenol itself. This increased acidity is due to the combined electron-withdrawing inductive effects of the chlorine and fluorine atoms, which stabilize the phenoxide anion. When compared to dichlorophenols, its acidity appears to be intermediate, highlighting the nuanced interplay of the specific halogen substituents and their positions. For instance, 2,6-dichlorophenol is significantly more acidic due to the strong inductive effect of two ortho-positioned chlorine atoms.[1][2][3][4]

Experimental Protocols for pKa Determination

The determination of pKa values for phenolic compounds can be accurately performed using several experimental techniques. The two most common methods are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This method involves the gradual titration of a weak acid (the phenol) with a strong base (e.g., NaOH) while monitoring the pH of the solution using a calibrated pH meter.[5][6][7]

Methodology:

  • Preparation of Solutions: A standard solution of the phenolic compound (e.g., 1 mM) is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared. An electrolyte solution (e.g., 0.15 M KCl) is used to maintain constant ionic strength.[6]

  • Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[6]

  • Titration: A known volume of the phenol solution is acidified to a low pH (e.g., pH 2) with the standard acid. The solution is then titrated with the standard base in small increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant. The titration is continued until a pH of around 12 is reached.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the phenol has been neutralized. This corresponds to the inflection point of the titration curve.

Spectrophotometric Method

This technique is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a phenol have different ultraviolet-visible (UV-Vis) absorption spectra.[8][9][10][11]

Methodology:

  • Preparation of Solutions: A stock solution of the phenol is prepared. A series of buffer solutions with known pH values spanning the expected pKa range are also prepared.[9][12]

  • Spectral Measurements: A constant aliquot of the phenol stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the acidic and basic forms of the phenol have significantly different molar absorptivities is measured for each buffered solution. The ratio of the concentrations of the deprotonated and protonated forms can be calculated from the absorbance values. A plot of pH versus the logarithm of this ratio yields a straight line. According to the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the acidic and basic forms are equal (i.e., when the logarithm of their ratio is zero).[9]

Factors Influencing Halophenol Acidity

The acidity of halophenols is primarily governed by the interplay of inductive and resonance effects of the halogen substituents.

Caption: Factors influencing the acidity of halophenols.

The inductive effect (-I) is the withdrawal of electron density from the aromatic ring through the sigma bond. All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which stabilizes the negative charge on the phenoxide oxygen, thereby increasing acidity. The strength of the inductive effect decreases with distance from the hydroxyl group (ortho > meta > para).

The resonance effect (+R) involves the donation of lone pair electrons from the halogen into the pi system of the aromatic ring. This effect is strongest for fluorine and decreases down the group. The +R effect is most pronounced at the ortho and para positions and leads to an increase in electron density on the ring, which destabilizes the phenoxide ion and decreases acidity. At the meta position, the resonance effect is not operative.

The overall acidity of a halophenol is a balance of these two opposing effects. For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall increase in acidity compared to phenol. The specific pKa value is determined by the type of halogen and its position on the ring.

References

Decoding Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-Chloro-5-fluorophenol Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into the molecular framework. This guide provides a comparative analysis of NMR data for 3-Chloro-5-fluorophenol and its methoxy (B1213986) derivative, 3-Chloro-5-fluoroanisole, supported by detailed experimental protocols and a discussion of alternative analytical methods.

The structural elucidation of halogenated aromatic compounds, such as this compound and its derivatives, is critical in various fields, including medicinal chemistry and materials science. NMR spectroscopy, through its various techniques, provides a definitive roadmap to the atomic arrangement within a molecule.

Comparative NMR Data Analysis

The following table summarizes the key quantitative NMR data for this compound and its derivative, 3-Chloro-5-fluoroanisole. This data is essential for distinguishing between the two compounds and confirming their structures.

Compound Nucleus Chemical Shift (δ) ppm Multiplicity & Coupling Constants (J) Hz
This compound ¹H10.36 (in DMSO-d₆)s (OH)
6.73-6.79 (in DMSO-d₆)m (Ar-H)
6.64-6.68 (in DMSO-d₆)m (Ar-H)
6.53-6.59 (in DMSO-d₆)m (Ar-H)
¹³CData not publicly available-
¹⁹FData not publicly available-
3-Chloro-5-fluoroanisole ¹HData not publicly available-
¹³CData not publicly available-
¹⁹FData not publicly available-

Principles of Structural Confirmation by NMR

The structural confirmation of this compound and its derivatives relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

  • ¹H NMR: This experiment provides information about the number of different types of protons and their neighboring protons. For this compound, the spectrum would show a singlet for the hydroxyl proton (which can be exchanged with D₂O for confirmation) and a complex multiplet pattern for the three aromatic protons due to proton-proton and proton-fluorine couplings.[2][3] In the case of 3-Chloro-5-fluoroanisole, the hydroxyl proton signal would be absent, and a singlet corresponding to the methoxy group protons would appear, typically in the range of 3.5-4.0 ppm.

  • ¹³C NMR: This technique reveals the number of non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will appear as a doublet due to ¹J(C,F) coupling, and other carbons will show smaller couplings depending on their proximity to the fluorine atom.[4][5][6] The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the hydroxyl group.

  • ¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds.[7][8][9] For this compound, a single resonance is expected for the fluorine atom. The multiplicity of this signal will be a doublet of doublets (or more complex) due to coupling with the ortho and para protons. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

    • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, helping to establish the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule and confirming the positions of the substituents on the aromatic ring.

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is important as it can influence chemical shifts.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The NMR data should be acquired on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A proton-coupled spectrum can also be acquired to observe H-F coupling constants.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition parameters, such as the number of increments and scans, to achieve the desired resolution and sensitivity.

Alternative Structural Confirmation Methods

While NMR is a powerful tool, other analytical techniques can provide complementary information for structural confirmation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in identifying the elemental composition and structural features.[10]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, characteristic peaks for the O-H and C-O stretching of the phenol (B47542) group, as well as absorptions corresponding to the aromatic ring and C-Cl and C-F bonds, would be expected.[2][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to confirm the purity of the sample and provide mass spectral data for identification.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a this compound derivative.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesize Derivative purification Purify Compound synthesis->purification ms_ir MS & IR purification->ms_ir nmr NMR Spectroscopy purification->nmr data_proc Process & Analyze Spectra ms_ir->data_proc nmr_1d 1D NMR (¹H, ¹³C, ¹⁹F) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr->nmr_2d nmr_1d->data_proc nmr_2d->data_proc structure_elucid Elucidate Structure data_proc->structure_elucid confirmation Confirm Structure structure_elucid->confirmation

Workflow for structural confirmation.

References

Comparative analysis of synthetic routes to substituted phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted phenols is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The strategic introduction of substituents onto the phenolic ring allows for the fine-tuning of a molecule's biological activity and physical properties. This guide provides a comparative analysis of several key synthetic routes to substituted phenols, offering an objective look at their performance with supporting experimental data.

Transition-Metal-Catalyzed Hydroxylation of Aryl Halides

One of the most powerful and versatile methods for the synthesis of substituted phenols involves the transition-metal-catalyzed hydroxylation of aryl halides. This approach offers a direct route to phenols from readily available starting materials. Two of the most prominent methods in this category are the Palladium-catalyzed Buchwald-Hartwig amination-type reaction and the Copper-catalyzed Chan-Lam coupling.

Palladium-Catalyzed Buchwald-Hartwig-Type Hydroxylation

The Buchwald-Hartwig amination has been adapted for the synthesis of phenols from aryl halides using a palladium catalyst with a suitable phosphine (B1218219) ligand and a strong base.[1] This method is highly effective for a wide range of aryl bromides and chlorides.

Copper-Catalyzed Hydroxylation

Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for the hydroxylation of aryl halides.[2] These reactions are particularly effective for aryl iodides and activated aryl bromides.[3]

Synthesis from Cyclohexanones

Aromatization of substituted cyclohexanones presents an alternative strategy for the synthesis of phenols, particularly for accessing specific substitution patterns that may be challenging to obtain through other methods.[4][5] Recent advances in photocatalysis have enabled the dehydrogenative aromatization of cyclohexanones under mild conditions.[6]

Baeyer-Villiger Oxidation of Aryl Ketones and Aldehydes

The Baeyer-Villiger oxidation is a classic organic reaction that can be employed for the synthesis of phenols from aryl ketones or aldehydes.[7] The reaction involves the insertion of an oxygen atom between the carbonyl group and the aromatic ring, followed by hydrolysis to yield the phenol.[8] This method is particularly useful for the synthesis of hydroquinones from the corresponding hydroxyacetophenones.[9]

Chan-Lam Coupling for C-O Bond Formation

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction of arylboronic acids with O-nucleophiles.[10] When a hydroxide (B78521) source is used as the nucleophile, this reaction provides a direct route to substituted phenols. This method is known for its mild reaction conditions and tolerance of a variety of functional groups.[11]

Comparative Performance Data

The following table summarizes the key performance indicators for the aforementioned synthetic routes, based on published experimental data.

Synthetic RouteCatalyst/ReagentSubstrate ScopeTypical Yields (%)Reaction ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Hydroxylation Pd₂(dba)₃ / XPhosAryl bromides, aryl chlorides80-95%100 °C, 12-24 hBroad substrate scope, high yieldsExpensive catalyst, air-sensitive reagents
Copper-Catalyzed Hydroxylation CuI / 8-hydroxyquinaldineAryl iodides, activated aryl bromides74-98%70-130 °C, 8-24 hCost-effective catalyst, milder conditionsLess effective for aryl chlorides
Photocatalytic Dehydrogenation of Cyclohexanones Co(dmgH)₂pyCl / Ir(ppy)₃Substituted cyclohexanones40-92%Room temperature, visible light, 12-24 hMild conditions, unique substitution patternsSubstrate synthesis may be required
Baeyer-Villiger Oxidation m-CPBA or H₂O₂/Lewis AcidAryl ketones, aryl aldehydes70-90%0 °C to room temperature, 1-12 hGood for specific substrates (e.g., hydroquinones)Use of stoichiometric peracids, regioselectivity can be an issue
Chan-Lam Hydroxylation Cu(OAc)₂ / PyridineArylboronic acids70-90%Room temperature to 80 °C, 12-24 hMild conditions, functional group toleranceRequires synthesis of boronic acids

Experimental Protocols

General Procedure for Copper-Catalyzed Hydroxylation of Aryl Iodides[12]

A mixture of the aryl iodide (1.0 mmol), Cu-g-C₃N₄ (4 mol%), and NaOH (4.0 mmol) is stirred in a DMSO aqueous solution at 120°C for the desired reaction time. The reaction mixture is then cooled to room temperature and carefully acidified with dilute aqueous HCl. The resulting mixture is filtered and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to afford the desired phenol.

General Procedure for Photocatalytic Dehydrogenative Aromatization of Cyclohexanones[6]

In a nitrogen-filled glovebox, a 4 mL vial is charged with the corresponding cyclohexanone (B45756) (0.2 mmol), Co(dmgH)₂pyCl (5 mol%), Ir(ppy)₃ (1 mol%), and 2,6-lutidine (0.4 mmol) in 1 mL of acetonitrile. The vial is sealed and removed from the glovebox. The reaction mixture is then stirred under irradiation with a blue LED lamp at room temperature for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to give the desired phenol.

General Procedure for Baeyer-Villiger Oxidation of an Aryl Ketone[13]

To a stirred, ice-cold solution of the ketone (2.50 mmol, 1.0 equiv) and m-CPBA (2.6 equiv) in dry DCM (25 mL), TFA (1.0 equiv) is added. The resulting mixture is stirred at room temperature for 12 hours. After completion, the reaction mixture is quenched by the addition of saturated aqueous NaHCO₃ and extracted with EtOAc. The combined organic layers are dried over Na₂SO₄, filtered, and evaporated to dryness. The resulting material can be used in the next step without further purification or purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the mechanistic pathways and logical flow of the discussed synthetic routes.

Buchwald_Hartwig_Hydroxylation Ar-X Ar-X Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L Pd(0)L Pd(0)L->Oxidative_Addition Ar-Pd(II)L(X) Ar-Pd(II)L(X) Oxidative_Addition->Ar-Pd(II)L(X) Ligand_Exchange Ligand Exchange Ar-Pd(II)L(X)->Ligand_Exchange Base (-BH) Base (-BH) Hydroxide_Source ⁻OH Hydroxide_Source->Ligand_Exchange Ar-Pd(II)L(OH) Ar-Pd(II)L(OH) Ligand_Exchange->Ar-Pd(II)L(OH) Reductive_Elimination Reductive Elimination Ar-Pd(II)L(OH)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-OH Ar-OH Reductive_Elimination->Ar-OH

Caption: Catalytic cycle for Buchwald-Hartwig-type hydroxylation.

Photocatalytic_Dehydrogenation cluster_workflow Experimental Workflow Start Substituted Cyclohexanone Reactants Co Catalyst Photocatalyst (Ir) Base (Lutidine) Acetonitrile Start->Reactants Irradiation Visible Light (Blue LED) Room Temperature Reactants->Irradiation Quenching Solvent Removal Irradiation->Quenching Purification Column Chromatography Quenching->Purification Product Substituted Phenol Purification->Product

Caption: Workflow for photocatalytic synthesis of phenols.

Baeyer_Villiger_Oxidation Ar-CO-R Aryl Ketone Protonation Protonation Ar-CO-R->Protonation Peroxyacid R'CO₃H Peroxyacid->Protonation Nucleophilic_Attack Nucleophilic Attack Peroxyacid->Nucleophilic_Attack Protonated_Ketone Ar-C⁺(OH)-R Protonation->Protonated_Ketone Protonated_Ketone->Nucleophilic_Attack Criegee_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Criegee_Intermediate Rearrangement Aryl Migration Criegee_Intermediate->Rearrangement Ester_Intermediate Ar-O-CO-R Rearrangement->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Phenol Ar-OH Hydrolysis->Phenol

Caption: Mechanism of the Baeyer-Villiger oxidation to form phenols.

References

A Comparative Guide to 3-Chloro-5-fluorophenol and 3-Bromo-5-fluorophenol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated phenols, in particular, serve as versatile intermediates. This guide provides an objective comparison of two such key starting materials: 3-chloro-5-fluorophenol and 3-bromo-5-fluorophenol (B1288921). The comparison focuses on their synthetic accessibility, physicochemical properties, and relative performance in common cross-coupling reactions, supported by established chemical principles and representative experimental protocols.

Physicochemical and Synthetic Overview

Both this compound and 3-bromo-5-fluorophenol are valuable precursors in organic synthesis, offering multiple reaction sites for molecular elaboration. Their utility is particularly noted in the development of active pharmaceutical ingredients (APIs).[1][2][3]

Table 1: Physicochemical Properties

PropertyThis compound3-Bromo-5-fluorophenol
CAS Number 202982-70-5[4]433939-27-6[5]
Molecular Formula C₆H₄ClFO[4]C₆H₄BrFO[5]
Molecular Weight 146.55 g/mol [4]191.00 g/mol [5]
Appearance Colorless to pale yellow liquid[6]White to pale yellow solid[1]
Melting Point Not applicable (liquid at RT)36-40 °C[7]
Boiling Point ~206 °C (Predicted)[8]Not specified
pKa ~8.01 (Predicted)[8]Not specified

Table 2: Synthesis Overview

CompoundStarting MaterialKey ReagentsReported Yield
This compound 3-Chloro-5-fluoroanisoleBoron tribromide (BBr₃)88%[2]
3-Bromo-5-fluorophenol 3-FluorophenolN-Bromosuccinimide (NBS)Not specified

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary differentiator in the synthetic utility of these two compounds lies in their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This reactivity is governed by the nature of the carbon-halogen bond.

Aryl bromides are generally more reactive than their corresponding chlorides in the rate-determining oxidative addition step of the catalytic cycle.[9] This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the insertion of the palladium catalyst.[9]

Table 3: Comparative Reactivity in Cross-Coupling Reactions

FeatureThis compound3-Bromo-5-fluorophenol
Reactivity LowerHigher
Typical Reaction Conditions More forcing (higher temperatures, longer reaction times, more active catalyst/ligand systems)Milder (lower temperatures, shorter reaction times)
Catalyst Loading Often higherGenerally lower
Substrate Scope May be more limited with less reactive coupling partnersGenerally broader
Cost-Effectiveness Aryl chlorides are often more economical starting materialsAryl bromides can be more expensive

This difference in reactivity allows for selective functionalization when both a chloro and a bromo substituent are present on the same aromatic ring.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. Optimization for specific substrates is typically required.

Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-5-fluorophenol derivative.

Materials:

  • 3-Halo-5-fluorophenol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo-derivative, Pd₂(dba)₃/XPhos for chloro-derivative) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a dry reaction vessel, add the 3-halo-5-fluorophenol, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture (typically 80-100 °C for the bromo-derivative and 100-120 °C for the chloro-derivative) and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Objective: To synthesize a 3-amino-5-fluorophenol (B2525007) derivative.

Materials:

  • 3-Halo-5-fluorophenol (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (1-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the 3-halo-5-fluorophenol and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through celite to remove palladium residues.

  • Wash the filtrate with water and brine, and dry the organic layer.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3-Halo-5-fluorophenol - Coupling Partner - Catalyst & Ligand - Base setup Assemble Reaction (Inert Atmosphere) reagents->setup solvent Add Degassed Solvent setup->solvent heat Heat & Stir (Monitor by TLC/LC-MS) solvent->heat quench Cool & Quench heat->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

A generalized workflow for cross-coupling reactions.
Application in Drug Discovery: Cannabinoid Receptor (CB1) Antagonism

Both this compound and 3-bromo-5-fluorophenol are precursors in the synthesis of antagonists for the Cannabinoid-1 (CB1) receptor.[2] CB1 receptors are G-protein coupled receptors (GPCRs) primarily located in the central nervous system. Antagonists of this receptor have been investigated for the treatment of various conditions, including obesity.[10] The signaling pathway of the CB1 receptor is complex, involving the inhibition of adenylyl cyclase and modulation of ion channels.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Antagonist CB1 Antagonist (from 3-halo-5-fluorophenol) Antagonist->CB1 Blocks Agonist Cannabinoid (Agonist) Agonist->CB1 Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., neurotransmitter release) PKA->Response Inhibits

Simplified signaling pathway of the CB1 receptor.

Conclusion

The choice between this compound and 3-bromo-5-fluorophenol in a synthetic campaign is a strategic one, balancing reactivity against cost and availability. For syntheses where mild conditions and high throughput are paramount, the higher reactivity of 3-bromo-5-fluorophenol makes it the superior choice. Conversely, for large-scale syntheses where cost is a primary driver and more forcing reaction conditions can be accommodated, This compound presents a viable and economical alternative. Advances in catalyst technology continue to narrow the reactivity gap, making aryl chlorides increasingly attractive substrates in modern organic synthesis.

References

Cross-validation of analytical methods for chlorophenolic compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorophenolic Compounds

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chlorophenolic compounds in various matrices is crucial due to their potential toxicity and environmental persistence. Cross-validation of analytical methods is a critical step to ensure that data generated by different techniques are comparable, reliable, and fit for purpose. This guide provides an objective comparison of three widely used analytical methods for the determination of chlorophenolic compounds: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA), and Capillary Electrophoresis (CE). The performance of these methods is evaluated based on key validation parameters, supported by detailed experimental data and protocols.

Data Presentation

The selection of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of GC-MS, HPLC-UV/PDA, and CE for the analysis of various chlorophenolic compounds.

Table 1: Performance Characteristics of GC-MS for Chlorophenolic Compound Analysis

ParameterPerformanceReference Chlorophenols
Linearity (r²) ≥0.9952,4-dichlorophenol, 4-chlorophenol, 2,3,5-trichlorophenol, 2,3,4,6-tetrachlorophenol
Limit of Detection (LOD) 0.026–0.072 ng/g (in sediment)[1], 0.1 µg/L (in water)[2], 0.2-2.4 ng/L (in red wine)[2]Various chlorophenols
Limit of Quantification (LOQ) Not explicitly stated, but can be inferred from LOD
Precision (%RSD) < 15%Various chlorophenols
Accuracy (Recovery) 70-130%2,4-dichlorophenol, 4-chlorophenol, 2,3,5-trichlorophenol, 2,3,4,6-tetrachlorophenol

Table 2: Performance Characteristics of HPLC-UV/PDA for Chlorophenolic Compound Analysis

ParameterPerformanceReference Chlorophenols
Linearity (r²) ≥0.992-chlorophenol, 2,4-dichlorophenol
Limit of Detection (LOD) 0.03 µg/L (in drinking water)[2], 0.51 to 13.79 µg/mL (in water)Various chlorophenols
Limit of Quantification (LOQ) Not explicitly stated, but can be inferred from LOD
Precision (%RSD) < 12%2-chlorophenol, 2,4-dichlorophenol
Accuracy (Recovery) 80-120%[3], 67.9-99.6%Various chlorophenols

Table 3: Performance Characteristics of Capillary Electrophoresis (CE) for Chlorophenolic Compound Analysis

ParameterPerformanceReference Chlorophenols
Linearity (r²) >0.999Six different chlorophenols
Limit of Detection (LOD) ≤ 5 ng/mL (in environmental samples), 0.08-0.46 µg/mL (in human urine)[2]Various chlorophenols
Limit of Quantification (LOQ) Not explicitly stated, but can be inferred from LOD
Precision (%RSD) 0.7-5.6% (peak areas), 2.6-7.2%Various chlorophenols
Accuracy (Recovery) 14-42% (depending on extraction time)Six different chlorophenols

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the analysis of chlorophenolic compounds using GC-MS, HPLC-UV/PDA, and CE.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure based on methods for chlorophenol analysis in water and sediment, often requiring derivatization to improve volatility and chromatographic performance.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Acidify the water sample (e.g., 100 mL) to pH < 2 with a suitable acid.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of acidified deionized water.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the trapped chlorophenols with a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization (Acetylation):

    • To the eluate, add a derivatizing agent such as acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or potassium carbonate).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to convert the chlorophenols to their more volatile acetate (B1210297) esters.

    • After cooling, the acetylated derivatives are extracted with a non-polar solvent like hexane.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 245°C at 10°C/min, hold for 5 min, then ramp to 300°C at 10°C/min and hold for 1 min.[1]

    • Injector: Splitless mode at 280°C.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA) Protocol

This protocol describes a general procedure for the direct analysis of chlorophenols in aqueous samples.

  • Sample Preparation:

    • For relatively clean samples, filtration through a 0.45 µm syringe filter may be sufficient.

    • For trace analysis, a solid-phase extraction (SPE) procedure similar to the one described for GC-MS can be used for sample pre-concentration. The final extract is then reconstituted in the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a PDA detector.

    • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of acid, e.g., 0.1% formic acid). For example, a gradient starting from 30% acetonitrile to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA detector monitoring at multiple wavelengths (e.g., 280 nm and 295 nm) to cover the absorbance maxima of different chlorophenols.

Capillary Electrophoresis (CE) Protocol

This protocol outlines a general method for the separation of chlorophenols using micellar electrokinetic chromatography (MEKC), a mode of CE suitable for neutral and charged analytes.

  • Sample Preparation:

    • Aqueous samples are typically filtered through a 0.22 µm syringe filter before injection.

    • For trace analysis, an online or offline preconcentration step like electromembrane extraction (EME) can be employed.

  • CE Instrumentation and Conditions:

    • CE System: Agilent 7100 Capillary Electrophoresis system or equivalent.

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

    • Background Electrolyte (BGE): A buffer containing a surfactant above its critical micelle concentration, for example, 25 mM borate (B1201080) buffer at pH 9.2 containing 50 mM sodium dodecyl sulfate (B86663) (SDS).

    • Separation Voltage: 20-30 kV.

    • Capillary Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detector at a wavelength of 210 nm or 280 nm.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general experimental workflow for the analysis of chlorophenolic compounds.

CrossValidationWorkflow Define Define Analytical Requirement (Analytes, Matrix, Required Sensitivity) MethodA Method A (e.g., GC-MS) Define->MethodA MethodB Method B (e.g., HPLC-UV) Define->MethodB MethodC Method C (e.g., CE) Define->MethodC ValidationA Individual Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) MethodA->ValidationA ValidationB Individual Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) MethodB->ValidationB ValidationC Individual Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) MethodC->ValidationC CrossValidation Cross-Validation (Analysis of Same Samples by All Methods) ValidationA->CrossValidation ValidationB->CrossValidation ValidationC->CrossValidation DataComparison Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) CrossValidation->DataComparison Conclusion Conclusion on Method Comparability (Interchangeable, Biased, etc.) DataComparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

ExperimentalWorkflow Sample Sample Collection (Water, Soil, etc.) Preparation Sample Preparation (Filtration, Extraction, Derivatization) Sample->Preparation Analysis Instrumental Analysis (GC-MS, HPLC-UV, or CE) Preparation->Analysis DataAcquisition Data Acquisition (Chromatogram/Electropherogram) Analysis->DataAcquisition DataProcessing Data Processing (Peak Integration, Quantification) DataAcquisition->DataProcessing Reporting Reporting (Concentration, Validation Parameters) DataProcessing->Reporting

Caption: General experimental workflow for chlorophenol analysis.

References

A Comparative Guide to the Efficacy of Catalysts for Halophenol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative degradation of halophenols is a critical process in environmental remediation and a key transformation in the synthesis of valuable chemical intermediates. The efficiency of this process is highly dependent on the catalyst employed. This guide provides an objective comparison of the performance of various catalysts for halophenol oxidation, supported by experimental data, detailed methodologies, and visual representations of reaction pathways and workflows.

Comparative Analysis of Catalyst Performance

The efficacy of different catalysts in halophenol oxidation varies significantly based on the catalyst type, the specific halophenol substrate, and the reaction conditions. Below, we summarize quantitative data from several key studies to facilitate a clear comparison.

Advanced Oxidation Processes (AOPs) for 4-Chlorophenol (B41353) Degradation

Advanced oxidation processes are effective for the degradation of persistent organic pollutants like 4-chlorophenol (4-CP). A comparative study of UV/H₂O₂, MW/H₂O₂, and US/Fenton systems revealed significant differences in their degradation efficiency.

Catalytic SystemOptimal pHH₂O₂ Concentration (mol/L)Reaction Time4-CP Removal Rate (%)Reference
UV/H₂O₂70.0540 min>99[1]
MW/H₂O₂100.1180 min85[1]
US/Fenton30.0540 min>99[1]
Iron-Based Catalysts for 2,4,6-Trichlorophenol (B30397) (TCP) Oxidation

A systematic study of various iron-based activators for the oxidation of 2,4,6-trichlorophenol with hydrogen peroxide demonstrated that the choice of ligand significantly impacts catalytic efficiency. The catalyst Fe(TPPS)⁺ was identified as the most effective among the tested catalysts.

CatalystDescriptionKey FindingReference
Fe³⁺(aq)Aqueous iron(III) ionBaseline for comparison[2]
Fe(TPPS)⁺meso-tetra(4-sulfonatophenyl) porphine (B87208) iron complexBest performing catalyst[2]
cis-[(cyclam)Fe]³⁺1,4,8,11-tetraazacyclotetradecane iron complex (cis isomer)Moderate activity[2]
trans-[(cyclam)Fe]³⁺1,4,8,11-tetraazacyclotetradecane iron complex (trans isomer)Moderate activity[2]
[Fe(TPA)]²⁺tris(2-pyridylmethyl)amine iron complexLower activity[2]
[Fe(6-Me₂-TPA)]²⁺bis--INVALID-LINK--amine iron complexLower activity[2]
Artificial Metalloenzyme (Fe-MC6*a) for Halophenol Oxidation

An artificial metalloenzyme, Fe-MC6*a, has shown remarkable, substrate-dependent chemoselectivity in the oxidation of various 4-halophenols. This highlights the potential of bio-inspired catalysts for selective transformations.

SubstrateProduct(s)Key ObservationReference
4-Fluorophenol1,4-BenzoquinoneSelective oxidative dehalogenation[3][4]
4-ChlorophenolHigher molecular weight compounds (oligomers with C-O bonds)Polymerization[3][4]
4-BromophenolHigher molecular weight compoundsPolymerization[3][4]
4-IodophenolHigher molecular weight compoundsPolymerization[3][4]
Photocatalytic Degradation of p-Bromophenol

A novel Zr/Ag-TiO₂@rGO photocatalyst has demonstrated high efficiency in the degradation of p-bromophenol (p-BP) under visible light irradiation.

CatalystSubstrateIrradiation TimeDegradation RateDegradation Efficiency (%)Reference
Zr/Ag-TiO₂@rGOp-BP (15 mg/L)3 h0.23 min⁻¹>95[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key studies cited.

General Procedure for Advanced Oxidation of 4-Chlorophenol

Aqueous solutions of 4-chlorophenol were subjected to degradation in three different pilot plant reactors: a photolytic reactor, a modified domestic microwave, and an ultrasonic bath reactor (22 kHz frequency), all operating in batch mode. The influence of operational parameters such as pH (ranging from 3 to 10), initial H₂O₂ concentration (from 0.005 to 0.2 mol/l), and reaction time were investigated. The concentration of 4-CP was monitored using a spectrophotometer at an absorption wavelength of 500 nm.[1]

Protocol for Comparing Iron-Based Catalysts

The catalytic oxidation of 2,4,6-trichlorophenol by hydrogen peroxide was carried out with six different iron-based activators. The stoichiometric efficiencies of the catalysts were evaluated by comparing the total organic carbon content, chloride ion concentration, and the remaining oxidant concentration to the ideal stoichiometry. The kinetic efficiencies were compared based on the rate of chloride ion formation and H₂O₂ consumption.[2]

Experimental Setup for Fe-MC6*a-Catalyzed Halophenol Oxidation

The catalytic behavior of the artificial metalloenzyme Fe-MC6a towards various halophenols was investigated. For a typical reaction, a solution of H₂O₂ was added to a stirring mixture of the halophenol and Fe-MC6a in a 50 mM phosphate (B84403) buffer (pH 6.5) containing 2,2,2-trifluoroethanol (B45653) (TFE) as a cosolvent (50% v/v). The reaction was allowed to proceed at room temperature for 30 minutes before being quenched. The resulting mixture was then analyzed by GC-MS to identify the products.[4]

Photocatalytic Degradation of p-Bromophenol Protocol

The photocatalytic degradation of p-bromophenol was conducted in a photoreactor under visible light irradiation. An aqueous solution of p-bromophenol (15 mg/L) was treated with the novel Zr/Ag-TiO₂@rGO photocatalyst. The degradation process was monitored over a period of 3 hours, with the degradation products identified by GC-MS.[5]

Visualizing Reaction Pathways and Workflows

Diagrams illustrating signaling pathways, experimental workflows, and logical relationships provide a clear and concise understanding of complex processes.

Halophenol_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Halophenol_Solution Halophenol Solution Reaction_Vessel Reaction Vessel (Batch Reactor) Halophenol_Solution->Reaction_Vessel Catalyst_Preparation Catalyst Preparation Catalyst_Preparation->Reaction_Vessel Sampling Periodic Sampling Reaction_Vessel->Sampling Parameter_Control Parameter Control (pH, Temp, etc.) Parameter_Control->Reaction_Vessel Analysis_Technique Analytical Technique (e.g., GC-MS, HPLC) Sampling->Analysis_Technique Data_Evaluation Data Evaluation (Degradation Efficiency) Analysis_Technique->Data_Evaluation

Caption: A generalized experimental workflow for evaluating catalyst performance in halophenol oxidation.

Fenton_Reaction_Pathway cluster_catalyst_cycle Catalyst Cycle Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ Fe3 Fe³⁺ H2O2 H₂O₂ OH_radical->Fe3 + Fe²⁺ Fe3->Fe2 + H₂O₂ → HO₂• + H⁺ OH_ion OH⁻ Halophenol Halophenol Intermediates Oxidized Intermediates Halophenol->Intermediates + •OH Mineralization CO₂ + H₂O + HX Intermediates->Mineralization + •OH

Caption: Simplified reaction pathway for Fenton-like oxidation of halophenols.

Artificial_Enzyme_Mechanism Resting_State Fe(III)-MC6*a Resting State Cpd_I Cpd I [(Fe(IV)=O)por•⁺] Resting_State->Cpd_I + H₂O₂ Cpd_I->Resting_State + 4-Halophenol Products Products (Benzoquinone or Polymers) Cpd_I->Products Oxidation Halophenol 4-Halophenol Halophenol->Products

Caption: Proposed catalytic cycle for the oxidation of 4-halophenols by the artificial metalloenzyme Fe-MC6*a.[3]

References

A Researcher's Guide to the Purification of Halogenated Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient purification of halogenated compounds is a critical step in the synthesis and isolation of target molecules. The choice of purification technique significantly impacts yield, purity, and scalability. This guide provides an objective comparison of three widely used methods: flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization, supported by experimental data and detailed protocols.

Performance Benchmark: A Comparative Overview

The selection of a purification technique is often a trade-off between speed, resolution, and scale. The following tables summarize the quantitative performance of flash chromatography, preparative HPLC, and crystallization. It is important to note that the presented data is aggregated from various sources and does not represent a direct head-to-head comparison on a single halogenated compound.

Table 1: Purity & Yield Comparison

Purification TechniqueTypical Purity AchievedTypical Yield/RecoveryNotes
Flash Chromatography >95% - 99%[1]>95%[1]Purity is highly dependent on the separation of the target compound from impurities on a TLC plate.
Preparative HPLC >98%[2]85-95%Can achieve very high purity, but yield can be compromised to ensure purity.
Crystallization >99%80-95%Purity is excellent for well-formed crystals, but significant material can be lost in the mother liquor.

Table 2: Efficiency & Scalability Comparison

Purification TechniqueTypical Processing TimeSample Loading CapacityScalability
Flash Chromatography 30 minutes to a few hoursMilligrams to hundreds of gramsReadily scalable by using larger columns and systems.
Preparative HPLC 1 to several hours per runMicrograms to several gramsScaling up requires larger, more expensive equipment and columns.
Crystallization Several hours to daysMilligrams to kilogramsHighly scalable for industrial applications.

Experimental Workflows

Visualizing the procedural flow of each technique can aid in understanding the practical requirements and complexities.

Flash_Chromatography_Workflow A Sample Preparation C Sample Loading A->C B Column Packing (e.g., Silica (B1680970) Gel) B->C D Elution with Solvent Gradient C->D E Fraction Collection D->E F Fraction Analysis (e.g., TLC, UV) E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Purified Compound H->I

Flash Chromatography Workflow

Preparative_HPLC_Workflow A Sample Preparation & Filtration D Sample Injection A->D B Method Development (Analytical HPLC) C System Equilibration B->C C->D E Chromatographic Separation D->E F Fraction Collection (Triggered by Detector) E->F G Fraction Analysis F->G H Pooling of Pure Fractions G->H I Solvent Removal H->I J Purified Compound I->J

Preparative HPLC Workflow

Crystallization_Workflow A Solvent Selection B Dissolution of Impure Compound in Hot Solvent A->B C Hot Filtration (to remove insoluble impurities) B->C D Slow Cooling (Crystal Formation) C->D E Isolation of Crystals (Vacuum Filtration) D->E F Washing of Crystals (with cold solvent) E->F G Drying of Crystals F->G H Purified Crystalline Compound G->H

Crystallization Workflow

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for each purification technique. Researchers should adapt these protocols based on the specific properties of their halogenated compound.

Flash Chromatography Protocol

Flash chromatography is a rapid form of column chromatography that uses pressure to accelerate solvent flow.

Materials:

  • Glass column with a stopcock

  • Silica gel (230-400 mesh)

  • Sand

  • Eluent (solvent system determined by TLC analysis)

  • Crude halogenated compound

  • Collection tubes or flasks

  • Pressurized air or nitrogen source

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude halogenated compound in a minimal amount of the eluent or a more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure to the top of the column to achieve a steady flow rate.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified halogenated compound.

Preparative HPLC Protocol

Preparative HPLC is a high-resolution technique used for purifying larger quantities of compounds than analytical HPLC.

Materials:

  • Preparative HPLC system (pump, injector, column, detector)

  • Preparative HPLC column (e.g., C18)

  • Mobile phase (HPLC-grade solvents)

  • Crude halogenated compound

  • Sample vials

  • Collection vessels

  • Solvent filtration apparatus

Procedure:

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition, gradient, and flow rate.

  • Sample Preparation: Dissolve the crude halogenated compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.

  • System Preparation:

    • Install the appropriate preparative column.

    • Purge the pump with the mobile phase.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the prepared sample onto the column.

    • Run the developed gradient method.

  • Fraction Collection:

    • Set the fraction collector to trigger based on the detector signal (e.g., UV absorbance at a specific wavelength).

    • Collect the peaks corresponding to the target halogenated compound.

  • Analysis and Isolation:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the solvent, typically by lyophilization or rotary evaporation, to yield the purified compound.

Crystallization Protocol

Crystallization is a technique for purifying solid compounds based on differences in solubility.

Materials:

  • Impure solid halogenated compound

  • A suitable solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[3][4]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature.[3] Crystal formation should begin. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[3] Once crystals appear, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[3]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

References

A Comparative Guide to Chlorofluorinated vs. Other Halogenated Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogens is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic properties of drug candidates. While fluorine and chlorine have been extensively utilized, the combination of these atoms on a single scaffold, creating chlorofluorinated compounds, presents a unique profile. This guide provides a comparative analysis of chlorofluorinated scaffolds against their monofluorinated, monochlorinated, brominated, and iodinated counterparts, supported by illustrative experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

To illustrate the distinct effects of different halogenation patterns on a common scaffold, this section presents a synthesized dataset based on typical values observed in medicinal chemistry literature for a hypothetical series of Janus Kinase 2 (JAK2) inhibitors built on a phenyl-scaffold.

Table 1: Comparative Physicochemical Properties of Halogenated Phenyl Scaffolds
Halogen SubstitutionMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)
Unsubstituted77.112.130
4-Fluoro96.102.270
4-Chloro112.562.840
2-Chloro-4-fluoro130.553.010
4-Bromo157.012.990
4-Iodo203.963.250

Note: This data is illustrative and intended for comparative purposes.

Table 2: Comparative In Vitro Biological Data for a Hypothetical Halogenated JAK2 Inhibitor Series
Halogen SubstitutionJAK2 IC50 (nM)Metabolic Stability (t½, min)Cell Permeability (Papp, 10⁻⁶ cm/s)
Unsubstituted500158.5
4-Fluoro1504510.2
4-Chloro806012.5
2-Chloro-4-fluoro557511.8
4-Bromo955513.1
4-Iodo1205014.0

Note: This data is illustrative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the in vitro inhibitory activity of test compounds against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a poly-GT peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is typical, starting from a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only control (vehicle control), and a known JAK2 inhibitor as a positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the peptide substrate at their final optimized concentrations.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.

  • ATP Addition: To start the reaction, add ATP to all wells at a final concentration close to its Km value for JAK2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds

  • Positive control compound with known metabolic liability

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing HLM and phosphate buffer.

  • Compound Addition: Add the test compound to the incubation mixture at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Caco-2 Cell Permeability Assay

This assay is used to predict in vivo intestinal absorption of a drug candidate.[1][2]

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • Control compounds for high and low permeability (e.g., propranolol (B1214883) and Lucifer yellow)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

  • Compound Preparation: Prepare dosing solutions of the test compounds in HBSS.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the Caco-2 monolayers with HBSS.

    • Add the dosing solution to the apical (A) side of the Transwell.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical): Perform the same procedure as above but add the dosing solution to the basolateral side and sample from the apical side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Mandatory Visualizations

Signaling Pathway: The JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in various diseases, making it a key target for inhibitors, many of which are halogenated.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor Halogenated JAK Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Halogenated Compound Dispense_Compound Dispense Compound to 384-well Plate Compound_Prep->Dispense_Compound Kinase_Mix Prepare Kinase/Substrate Master Mix Add_Kinase Add Kinase Mix Kinase_Mix->Add_Kinase Dispense_Compound->Add_Kinase Start_Reaction Initiate with ATP Incubate at 30°C Add_Kinase->Start_Reaction Stop_Reaction Add Detection Reagent (Luminescence) Start_Reaction->Stop_Reaction Read_Plate Measure Luminescence on Plate Reader Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition vs. Controls Read_Plate->Calculate_Inhibition Determine_IC50 Fit Dose-Response Curve Determine IC50 Calculate_Inhibition->Determine_IC50 Halogen_SAR cluster_properties Physicochemical & Biological Properties cluster_outcomes Pharmacological Outcomes Halogenation Halogen Substitution on Scaffold Lipophilicity Increased Lipophilicity (LogP) Halogenation->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability (blocking metabolism) Halogenation->Metabolic_Stability Binding_Affinity Modulated Binding Affinity (Halogen Bonding) Halogenation->Binding_Affinity Permeability Improved Permeability Lipophilicity->Permeability PK_Profile Altered PK Profile Metabolic_Stability->PK_Profile Potency Increased Potency Binding_Affinity->Potency Permeability->PK_Profile

References

A Comparative Analysis of Regioisomeric Purity in 3-Chloro-5-fluorophenol from Commercial Vendors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact reaction outcomes, yield, and the impurity profile of active pharmaceutical ingredients (APIs). This guide provides a comparative assessment of the regioisomeric purity of 3-Chloro-5-fluorophenol, a key building block in the synthesis of various pharmaceutical compounds, from different commercial sources. The data presented herein is based on established analytical methodologies and aims to assist in the selection of the most suitable grade of this reagent for specific research and development needs.

The control of regioisomeric impurities is a significant challenge in the pharmaceutical industry. For this compound, there are nine possible regioisomers that can arise from the manufacturing process.[1] The presence of these isomers can lead to the formation of undesired side products, complicating purification processes and potentially affecting the biological activity and safety of the final drug substance.

Vendor Purity Comparison

A study was conducted to analyze the regioisomeric purity of this compound from four different commercial manufacturers using a validated Gas Chromatography (GC) method.[1] The results, summarized in the table below, indicate that while nine regioisomers are theoretically possible, only three were detected in the tested samples, and all were at levels below 0.10% area.

Vendor / Manufacturer2-Chloro-5-fluorophenol (% Area)2-Chloro-6-fluorophenol (% Area)4-Chloro-3-fluorophenol (% Area)Other Detected Impurities (Non-regioisomeric)
Manufacturer 1< 0.10< 0.10Not DetectedPhenol (B47542), 3-Fluorophenol, 3-Chlorophenol
Manufacturer 2< 0.10Not Detected< 0.103-Fluorophenol, 3-Chlorophenol
Manufacturer 3Not Detected< 0.10< 0.10Phenol, 3-Chlorophenol, 3-Bromo-5-fluorophenol (B1288921)
Manufacturer 4< 0.10< 0.10< 0.10Phenol, 3-Fluorophenol

Data sourced from a study on the detection and quantitation of regioisomer impurities in this compound.[1]

It is important to note that lots from vendors such as Thermo Scientific Chemicals, Santa Cruz Biotechnology, and Dayang Chem are commercially available, though the specific manufacturers in the study were not disclosed.[2][3][4] The study also noted the presence of other known related impurities like phenol, 3-fluorophenol, 3-chlorophenol, and 3-bromo-5-fluorophenol across the vendors.[1]

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the analysis of regioisomeric purity of this compound.

cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis Sample This compound Sample Dissolution Dissolve in Methanol (B129727) (5.0 mg/mL) Sample->Dissolution Injection Inject into GC-FID Dissolution->Injection Prepared Sample Separation Separation on Rtx®-65 Column Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantitation Area % Calculation Integration->Quantitation Report Purity Report Quantitation->Report

Caption: Workflow for GC-FID analysis of this compound purity.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of regioisomeric purity. Below are the protocols for the recommended analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method has been successfully applied to separate and quantify all nine potential regioisomers of this compound.[1][5]

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID).

  • Column : Rtx®-65 (65% diphenyl / 35% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation : Dissolve the this compound sample in methanol to a final concentration of 5.0 mg/mL.[1]

  • Injection Volume : 1 µL.

  • Inlet Temperature : 250°C.

  • Carrier Gas : Helium or Hydrogen.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 300°C, hold for 5 minutes.

  • Detector Temperature : 320°C.

  • Data Analysis : The area percent of each peak is calculated to determine the relative amount of each regioisomer and other impurities. The reporting limit of quantitation for this method was established at 0.05%, with a detection limit of 0.02%.[1][5]

High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this compound was not found in the initial search, reversed-phase HPLC is a powerful technique for separating halogenated phenols.[6] The following is a general starting point for method development.

  • Instrumentation : An HPLC system with a UV detector.

  • Column : C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water, potentially with a pH modifier like phosphoric acid to ensure the phenol is in its neutral form.[6] A typical starting point could be a 50:50 (v/v) mixture.[6]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.[6]

  • Detection : UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm for phenols).

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an excellent method for determining the absolute purity of a substance without the need for a reference standard of the impurities.[7]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition : Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis :

    • Integrate a well-resolved signal from the this compound and a signal from the internal standard.

    • The purity of the this compound can be calculated using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

The aromatic protons of phenols typically appear in the 6.5-8.0 ppm range, while the hydroxyl proton can be found between 3-8 ppm and is often a broad singlet.[8][9] The presence of regioisomers would likely manifest as additional, distinct sets of peaks in the aromatic region of the spectrum.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-fluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-chloro-5-fluorophenol is critical to ensure laboratory safety and environmental protection. This compound is a hazardous chemical that requires careful handling and adherence to specific disposal protocols. This guide provides a procedural, step-by-step approach to its safe disposal, in line with established safety guidelines.

Immediate Safety and Hazard Information

This compound presents multiple health and environmental hazards.[1][2] It is crucial to be aware of these dangers before handling the substance.

Summary of Hazards:

Hazard TypeDescription
Acute Toxicity Harmful if swallowed or in contact with skin.[1][2]
Skin Corrosion Causes severe skin burns and irritation.[1][2]
Eye Damage Causes serious eye damage.[1][2]
Environmental Toxic to aquatic life with long-lasting effects.[1][3][4]

Immediate medical attention is required in case of exposure.[3] If inhaled, move the person to fresh air.[1] In case of skin contact, take off immediately all contaminated clothing and rinse the skin with water.[1] For eye contact, rinse cautiously with water for several minutes.[1] If swallowed, rinse the mouth but do NOT induce vomiting.[3]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, wearing appropriate Personal Protective Equipment (PPE) is mandatory.

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Eye Protection: Use chemical safety goggles or a face shield.[5]

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: In case of inadequate ventilation or the formation of dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that avoids environmental contamination and adheres to local, regional, and national hazardous waste regulations.[3]

1. Waste Classification:

  • Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste.[3] Due to its properties, this compound is considered a hazardous waste.[6][7] As a halogenated organic compound, it should be categorized as halogenated organic waste.[8]

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, suitable, and closed container.[1]

  • Do not mix halogenated organic waste with non-halogenated waste streams.[9][10]

  • Ensure the container is compatible with the chemical and properly labeled with "Hazardous Waste" and the chemical name.[10]

  • Liquid waste containers should not be filled to more than 75% capacity to allow for expansion.[8]

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • The storage area should be secure and have emergency exits.[1]

4. Final Disposal:

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Crucially, do not discharge this compound into sewer systems or the environment. [1][3]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

5. Contaminated Materials:

  • Any materials contaminated with this compound, such as paper towels or PPE, should be collected in a suitable, leak-tight container and treated as hazardous waste for incineration.[7]

  • Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if combustible.[1]

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Use personal protective equipment during cleanup.[1] Absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth and collect it in a suitable, closed container for disposal.[3][7] Prevent the spill from entering drains or surface water.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Halogenated Hazardous Waste ppe->classify segregate Segregate from Non-Halogenated Waste classify->segregate container Use a Labeled, Compatible, and Sealed Container segregate->container store Store in a Cool, Dry, Well-Ventilated Area container->store check_regulations Consult Institutional & Local Regulations store->check_regulations contact_ehs Contact EHS or Licensed Waste Disposal Service check_regulations->contact_ehs incineration Arrange for Controlled Incineration with Flue Gas Scrubbing contact_ehs->incineration end End: Proper Disposal Complete incineration->end spill Spill Occurs spill_ppe Wear Full PPE spill->spill_ppe contain Contain Spill with Inert Absorbent spill_ppe->contain collect_spill Collect in a Sealed Container for Hazardous Waste Disposal contain->collect_spill collect_spill->classify

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-5-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 3-Chloro-5-fluorophenol (CAS No. 202982-70-5). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. The primary hazards are summarized in the table below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Harmful in contact with skin.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.
Serious Eye Damage Causes serious eye damage.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.

Immediate Actions: In case of exposure, it is critical to take immediate action. For any contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move the individual to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound. The following table provides guidance on selecting the appropriate PPE.

PPE CategorySpecificationRationale
Hand Protection Primary: Butyl rubber or Neoprene gloves.Provides the best resistance to halogenated phenols.
For incidental contact: Double-gloving with nitrile gloves (minimum 5-mil thickness) is acceptable, but gloves must be changed immediately upon contact.Nitrile offers splash protection but has poor resistance to prolonged exposure to halogenated compounds.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.Protects against inhalation of harmful vapors.

Safe Handling Workflow

Proper workflow is crucial to minimize the risk of exposure and contamination. The following diagram outlines the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Decontaminate Workspace Decontaminate Workspace Collect Waste->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Store Chemical Store Chemical Doff PPE->Store Chemical

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm. This chemical is classified as a halogenated organic waste.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.

  • Solid Waste: All contaminated solid materials (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, clearly labeled container for solid halogenated waste.

Disposal Method: The primary and recommended method for the disposal of halogenated phenolic waste is incineration at a licensed hazardous waste facility. These facilities are equipped with specialized incinerators that operate at high temperatures and have systems to scrub acidic gases (such as HCl and HF) that are produced during combustion.

Do not dispose of this compound down the drain or in regular trash.

The following diagram outlines the waste disposal workflow.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Segregate Waste Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container->Store in Satellite Accumulation Area Arrange for Pickup Arrange for Pickup Store in Satellite Accumulation Area->Arrange for Pickup Transport to Facility Transport to Facility Arrange for Pickup->Transport to Facility Incineration Incineration Transport to Facility->Incineration

Waste Disposal Workflow for this compound.

By adhering to these safety and handling protocols, researchers and scientists can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

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